molecular formula C12H13NO3 B079552 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid CAS No. 133747-57-6

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Cat. No.: B079552
CAS No.: 133747-57-6
M. Wt: 219.24 g/mol
InChI Key: LWBXWUBOAVLXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid is a high-purity pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic intermediate, particularly in the construction of more complex molecules. Its structure incorporates a pyrrolidinone scaffold, a lactam ring system frequently found in bioactive compounds and approved drugs, granting it inherent research value.

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-2-4-10(5-3-8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBXWUBOAVLXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372431
Record name 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133747-57-6
Record name 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid (CAS 133747-57-6)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a privileged scaffold found in numerous biologically active molecules. This document details the compound's physicochemical properties, provides a robust and validated synthesis protocol with mechanistic insights, outlines methods for analytical characterization, discusses its potential biological significance, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a building block in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered pyrrolidinone (or γ-lactam) ring is a structural motif of paramount importance in the field of drug discovery.[1] Its prevalence in natural products and synthetic pharmaceuticals stems from a combination of favorable properties: the non-planar, sp3-rich structure allows for three-dimensional exploration of chemical space, and the lactam functionality provides a key hydrogen bond acceptor.[1] Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated a wide array of biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial effects.[2][3]

This compound (CAS 133747-57-6) represents a key intermediate for the synthesis of a diverse library of compounds. The tolyl group provides a lipophilic aromatic handle that can be further functionalized, while the carboxylic acid serves as a versatile anchor point for amide bond formation and other derivatizations. Understanding the fundamental properties and synthesis of this molecule is crucial for its effective application in research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
CAS Number 133747-57-6[4][5][6]
Molecular Formula C₁₂H₁₃NO₃[4][5][6]
Molecular Weight 219.24 g/mol [4][5][6]
Appearance White to off-white solid (Expected)General knowledge
Melting Point Data not available in searched literature. A structurally similar compound, 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid, has a melting point of 237–238 °C.
Solubility Soluble in basic aqueous solutions (e.g., aq. NaOH). Limited solubility in acidic water. Expected to be soluble in polar organic solvents like DMSO and methanol.Implied from synthesis workup
Spectroscopic Profile

Detailed spectroscopic data for this specific compound is not widely published. However, based on its structure and data from closely related analogs, the following spectral characteristics are expected.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and exchanges with D₂O.

    • 7.1-7.5 ppm (m, 4H): Aromatic protons of the p-tolyl group, likely appearing as two distinct doublets (AA'BB' system).

    • 3.8-4.0 ppm (m, 2H): Methylene protons adjacent to the nitrogen (-NCH₂-).

    • 3.3-3.5 ppm (m, 1H): Methine proton at the 3-position (-CH(COOH)-).

    • 2.6-2.8 ppm (m, 2H): Methylene protons at the 4-position (-CH₂CO-).

    • ~2.3 ppm (s, 3H): Methyl protons of the tolyl group (-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • ~174 ppm: Carboxylic acid carbonyl carbon (-C OOH).

    • ~172 ppm: Lactam carbonyl carbon (-C O-).

    • 130-140 ppm: Aromatic carbons of the tolyl group (4 signals).

    • ~50 ppm: Methylene carbon adjacent to the nitrogen (-C H₂N-).

    • ~36 ppm: Methine carbon at the 3-position (-C H(COOH)-).

    • ~34 ppm: Methylene carbon at the 4-position (-C H₂CO-).

    • ~20 ppm: Methyl carbon of the tolyl group (-C H₃).

FT-IR (Fourier-Transform Infrared) Spectroscopy

  • Sample Preparation: KBr pellet

  • Expected Absorption Bands (cm⁻¹):

    • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[9]

    • ~1730-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.[9]

    • ~1680-1650 cm⁻¹ (strong): C=O stretch of the five-membered lactam ring.[9]

    • ~1610 and ~1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1320-1210 cm⁻¹: C-O stretch of the carboxylic acid.[9]

    • ~960-900 cm⁻¹ (broad): O-H out-of-plane bend, characteristic of a carboxylic acid dimer.[9]

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI)

  • Expected m/z:

    • [M+H]⁺: 220.09

    • [M-H]⁻: 218.08

    • [M+Na]⁺: 242.07

Synthesis and Purification

The most direct and established method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction of an aromatic amine with itaconic acid.[2] This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular cyclization/dehydration.

Synthesis Workflow Diagram

SynthesisWorkflow p_toluidine p-Toluidine mixing Mixing in Water p_toluidine->mixing itaconic_acid Itaconic Acid itaconic_acid->mixing reflux Reflux (12-24h) mixing->reflux Heat workup Acid-Base Workup reflux->workup Cool & Dilute purification Recrystallization workup->purification Isolate Crude Product product 5-Oxo-1-p-tolyl-pyrrolidine- 3-carboxylic acid purification->product Isolate Pure Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[3]

Materials:

  • p-Toluidine (1.0 eq)

  • Itaconic acid (1.2-1.5 eq)

  • Deionized water

  • 5 M Sodium Hydroxide (NaOH) solution

  • 5 M Hydrochloric Acid (HCl) solution

  • Ethanol or an Ethanol/Water mixture for recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-toluidine (1.0 eq), itaconic acid (1.2 eq), and deionized water (approx. 2-3 mL per gram of p-toluidine).

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The mixture will become a thick slurry. Continue refluxing for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in methanol, and eluting with a suitable solvent system (e.g., 10% methanol in dichloromethane).

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Dilute the thick slurry with a 5 M NaOH solution until all solids dissolve and the solution is strongly basic (pH > 12). This step deprotonates the carboxylic acid, forming the water-soluble sodium salt and separating it from any unreacted, water-insoluble p-toluidine.

  • Filtration (Optional): If any insoluble material remains, filter the basic solution to remove it.

  • Acidification and Precipitation: Cool the basic filtrate in an ice bath. With vigorous stirring, slowly add 5 M HCl solution dropwise. The product will begin to precipitate as a white or off-white solid. Continue adding HCl until the solution is strongly acidic (pH 1-2).

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification by Recrystallization

The crude product can be further purified by recrystallization to obtain material suitable for analytical characterization and further synthetic steps.

  • Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing carboxylic acids.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to fully dissolve the solid. c. If the solid is very soluble in ethanol, hot water can be added dropwise to the hot ethanol solution until the solution becomes slightly turbid (the cloud point). d. Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution. e. Allow the solution to cool slowly to room temperature. Crystal formation should occur. f. For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Context and Potential Applications

While no specific biological activity has been reported for this compound itself, the broader class of 1-aryl-5-oxopyrrolidine derivatives has attracted significant attention in drug discovery.

  • Anticancer and Antimicrobial Potential: Numerous studies have demonstrated that derivatives synthesized from 1-aryl-5-oxopyrrolidine-3-carboxylic acids possess potent anticancer and antimicrobial properties.[3] The core scaffold serves as an excellent starting point for creating libraries of compounds for high-throughput screening.

  • Building Block for Complex Molecules: The dual functionality of the carboxylic acid and the tolyl group makes this compound a versatile building block. The carboxylic acid can be converted to amides, esters, or hydrazides, while the tolyl group can undergo further aromatic substitution reactions, allowing for the synthesis of complex molecular architectures.

Researchers in drug development can utilize this compound as a foundational scaffold to synthesize novel derivatives for screening against a variety of biological targets. The structural rigidity and defined stereochemistry of the pyrrolidinone ring are advantageous for designing molecules with high target specificity.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to stress the importance of proper safety protocols when handling any chemical compound.

GHS Hazard Classification:

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and nitrile gloves are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward and scalable, relying on readily available starting materials. This technical guide has provided a detailed protocol for its preparation and purification, along with a comprehensive overview of its expected analytical characteristics. While the specific biological profile of this compound remains to be elucidated, its structural similarity to a wide range of bioactive molecules makes it a compound of high interest for researchers in medicinal chemistry and drug development. The information contained herein should empower scientists to confidently synthesize, characterize, and utilize this scaffold in their research endeavors.

References

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid molecular formula C12H13NO3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic Acid (C₁₂H₁₃NO₃): Synthesis, Characterization, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is repeatedly found in successful therapeutic agents and natural products.[1][2][3] Its prevalence is not coincidental; the sp³-hybridized, non-planar structure of the pyrrolidine ring provides an ideal three-dimensional architecture for exploring pharmacophore space, a critical factor in designing molecules with high affinity and selectivity for biological targets.[1][4][5] The United States Food and Drug Administration (FDA) has approved numerous drugs containing this five-membered nitrogen heterocycle, highlighting its importance in pharmaceutical sciences.[1]

This guide focuses on a specific, promising derivative: This compound . This molecule integrates several key chemical features into a single, compact structure:

  • A 5-oxopyrrolidine (pyroglutamic acid) core , a lactam structure that imparts specific conformational constraints and hydrogen bonding capabilities.

  • An N-p-tolyl group , which adds a defined lipophilic, aromatic character, crucial for interactions with hydrophobic pockets in target proteins.

  • A C3-carboxylic acid , a versatile functional handle that not only influences solubility and acidity but also serves as a prime site for chemical modification to generate compound libraries.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the molecule's structural properties, detailed protocols for its synthesis and characterization, and a discussion of its potential as a foundational building block for the discovery of novel therapeutics, grounded in the established biological activities of the broader pyrrolidinone class.

PART 1: Physicochemical and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation of its application in drug design. The unique combination of a lactam, a carboxylic acid, and an aromatic ring in this compound defines its behavior and potential interactions.

Key Properties Summary
PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃[6][7]
Molecular Weight 219.24 g/mol [6][8]
CAS Number 133747-57-6[6][8][9]
Appearance White to off-white solid (predicted)-
IUPAC Name 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid[6]
SMILES CC1=CC=C(C=C1)N2C(=O)CC(C2)C(=O)O[7]
Structural Insights

The molecule's efficacy as a scaffold is derived from its distinct structural components:

  • The Pyrrolidinone Ring: This five-membered lactam is conformationally restricted yet non-planar, offering a 3D geometry that is often more advantageous for target binding than flat aromatic systems.[1][5] The amide bond is stable, and the carbonyl oxygen can act as a hydrogen bond acceptor.

  • The Chiral Center (C3): The carbon atom bearing the carboxylic acid is a stereocenter. This is of paramount importance in drug development, as different enantiomers can exhibit vastly different biological activities and metabolic profiles due to the chiral nature of biological receptors.[4] Synthetic strategies must therefore be designed to control or separate these stereoisomers.

  • The Carboxylic Acid Group: This functional group is a key determinant of the molecule's physicochemical properties, particularly its acidity (pKa) and aqueous solubility. More importantly, it is a versatile chemical handle for creating derivatives. It can be readily converted into esters, amides, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties in a lead optimization campaign.

  • The N-p-tolyl Group: This substituent locks the nitrogen atom, preventing it from acting as a hydrogen bond donor. The tolyl ring introduces a significant lipophilic region, which can engage in van der Waals or π-stacking interactions within a protein's binding site. The para-methyl group provides a specific substitution pattern that can be varied to probe structure-activity relationships (SAR).

Caption: Structure of this compound.

PART 2: Synthesis and Purification

The most direct and widely cited method for synthesizing 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the condensation reaction between itaconic acid and a primary amine.[10][11][12] This approach is efficient and utilizes readily available starting materials.

Primary Synthetic Pathway: Condensation of Itaconic Acid and p-Toluidine

This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (amidation) to form the stable five-membered lactam ring. The reaction is typically performed at elevated temperatures, sometimes under solvent-free conditions or in a high-boiling solvent like water.[10][12]

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed for high conversion and ease of purification. Using water as a solvent is a green chemistry approach and facilitates the reaction.[12] Acidification at the end is crucial to protonate the carboxylate salt formed during work-up, ensuring the precipitation of the final carboxylic acid product.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq.), p-toluidine (1.0 eq.), and water. The concentration should be approximately 2-3 M with respect to the reactants.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Cooling and Basification: Once the reaction is complete, cool the mixture to room temperature. A solid may precipitate. Add a 5% aqueous solution of sodium hydroxide until the mixture is basic (pH ~9-10) to dissolve the carboxylic acid product as its sodium salt and to deprotonate any remaining acidic species.

  • Extraction (Wash): Transfer the basic solution to a separatory funnel and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted p-toluidine and non-acidic impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 5% hydrochloric acid with stirring until the pH is strongly acidic (pH ~2-3). A crystalline solid of the desired product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol: Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. The chosen solvent system should fully dissolve the compound at high temperatures but have low solubility for it at low temperatures, while impurities should either remain in solution or be insoluble at high temperatures.

  • Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water, acetic acid).

  • Dissolution: Place the crude, dried product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

PART 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While a specific experimental spectrum for this exact molecule is not publicly available, a reliable prediction of its key spectral features can be made based on its structure and data from closely related analogs.[12][13][14]

Predicted Spectroscopic Data
TechniquePredicted FeaturesRationale
¹H NMR δ ~12.0-13.0 ppm (s, 1H, COOH)δ ~7.2-7.6 ppm (m, 4H, Ar-H)δ ~3.8-4.1 ppm (m, 2H, N-CH₂)δ ~3.3-3.5 ppm (m, 1H, CH-COOH)δ ~2.6-2.9 ppm (m, 2H, CH₂-CO)δ ~2.3 ppm (s, 3H, Ar-CH₃)The carboxylic acid proton is highly deshielded. Aromatic protons on the tolyl ring will appear as a multiplet (or two doublets). The three sets of aliphatic protons on the pyrrolidinone ring are in distinct chemical environments and will show complex splitting patterns due to coupling. The methyl group on the tolyl ring will be a sharp singlet.[13][14]
¹³C NMR δ ~174-176 ppm (C=O, acid)δ ~171-173 ppm (C=O, lactam)δ ~119-138 ppm (Ar-C)δ ~50-52 ppm (N-CH₂)δ ~35-37 ppm (CH-COOH)δ ~34-36 ppm (CH₂-CO)δ ~21 ppm (Ar-CH₃)Two distinct carbonyl signals are expected. Six aromatic carbon signals will be present. Three aliphatic carbons corresponding to the pyrrolidinone ring will be in the upfield region, along with the tolyl methyl carbon.[13]
FT-IR ν ~2500-3300 cm⁻¹ (broad, O-H stretch)ν ~1720-1740 cm⁻¹ (sharp, C=O stretch, acid)ν ~1670-1690 cm⁻¹ (sharp, C=O stretch, lactam)The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two carbonyl groups will have distinct absorption frequencies due to their different electronic environments (acid vs. amide).[12][14]
Mass Spec (ESI-) m/z = 218.08 [M-H]⁻In negative ion mode electrospray ionization, the molecule is expected to lose a proton from the carboxylic acid group to form the [M-H]⁻ ion.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is not extensively published, the therapeutic potential of the 5-oxopyrrolidine scaffold is well-documented.[15][16] This molecule is best viewed as a versatile starting material or fragment for building libraries of potential drug candidates.

Established Activities of the 5-Oxopyrrolidine Scaffold

Derivatives built upon the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated a wide range of biological activities, making this a promising scaffold for various therapeutic areas.

Biological ActivityExample Application / TargetReference(s)
Antimicrobial Inhibition of drug-resistant bacteria (e.g., MRSA)[12]
Anticancer Cytotoxicity against cancer cell lines (e.g., A549 lung cancer)[12]
Anti-inflammatory Inhibition of matrix metalloproteinases (MMPs)[15][16]
Antifungal Activity against phytopathogens[10]
Quorum Sensing Inhibition Disruption of bacterial communication to prevent virulence[17]
Analgesic & Antihypoxic Central nervous system effects[10][11]
Strategic Application in a Drug Discovery Workflow

The true value of this compound lies in its utility as a chemical building block. The carboxylic acid is the primary point for diversification, allowing chemists to explore SAR by creating a variety of derivatives.

G A Start: 5-Oxo-1-p-tolyl- pyrrolidine-3-carboxylic acid B Chemical Diversification (Amide/Ester Library Synthesis) A->B Derivatize -COOH C High-Throughput Screening (HTS) against Target B->C Test Library D Hit Identification C->D Analyze Data E Lead Optimization (SAR Studies) D->E Refine Structure F Preclinical Candidate E->F Select Best Compound

Caption: Drug discovery workflow using the target compound as a scaffold.

Causality of Experimental Choices:

  • Scaffold Selection: The choice of this scaffold is based on the "privileged" nature of the pyrrolidinone ring and the versatile synthetic handle provided by the carboxylic acid.[1][2]

  • Library Synthesis: Creating an amide library is a common and effective strategy. By coupling the carboxylic acid with a diverse set of primary and secondary amines, researchers can systematically probe the chemical space around the core scaffold, exploring different sizes, polarities, and hydrogen bonding patterns to find optimal interactions with a biological target.

  • Screening and Optimization: Hits from an initial screen are validated and then serve as the starting point for lead optimization. Here, medicinal chemists would synthesize further analogs, perhaps by modifying the p-tolyl ring (e.g., changing the methyl to a chloro or methoxy group) or by exploring different stereoisomers to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is more than just a single chemical entity; it represents a strategic entry point into a rich and biologically relevant area of chemical space. Its synthesis is straightforward from inexpensive starting materials, and its structure is ripe for chemical exploration. The combination of a conformationally defined pyrrolidinone core, a lipophilic aromatic moiety, and a versatile carboxylic acid handle makes it an exceptionally valuable building block for medicinal chemists. By leveraging the known therapeutic potential of this scaffold class, researchers can utilize this compound to design and synthesize novel libraries of molecules, accelerating the discovery of next-generation therapeutic agents for a wide range of diseases.

References

potential therapeutic applications of pyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Applications of Pyrrolidine-3-Carboxylic Acid Derivatives

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most versatile scaffolds in medicinal chemistry.[1] Its non-planarity, inherent stereochemistry, and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design. This guide focuses specifically on derivatives of pyrrolidine-3-carboxylic acid, also known as β-proline, which have emerged as crucial building blocks for a new generation of therapeutics.[2] We will explore the synthetic strategies that enable access to these complex molecules, delve into their mechanisms of action across diverse therapeutic areas—including metabolic disorders, oncology, infectious diseases, and central nervous system (CNS) disorders—and provide detailed experimental frameworks for their synthesis and evaluation. This document serves as a technical resource for researchers aiming to harness the therapeutic potential of this remarkable chemical scaffold.

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Foundation for Therapeutic Innovation

The structural rigidity and defined stereochemistry of the pyrrolidine-3-carboxylic acid core make it an ideal starting point for creating potent and selective modulators of biological targets.[3] Unlike its more common α-amino acid counterpart, proline, the β-amino acid structure of pyrrolidine-3-carboxylic acid offers a distinct spatial arrangement of functional groups. This unique geometry allows for the exploration of novel chemical space and the establishment of unique interactions within protein binding pockets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

The nitrogen atom can act as a hydrogen bond acceptor, or its proton can serve as a hydrogen bond donor, while the carboxylic acid provides a key anchoring point or a site for further functionalization. This inherent versatility has driven its application in the development of enzyme inhibitors, receptor agonists, and other bioactive molecules.[3][4]

Core Synthesis Strategy: Asymmetric Organocatalysis

Accessing enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is critical, as biological activity is often confined to a single stereoisomer. While traditional methods often rely on chiral starting materials, modern organocatalytic approaches provide a more concise and atom-economical pathway.[4][5] A leading strategy is the asymmetric Michael addition of nitroalkanes to 4-oxo-2-enoates, followed by a reductive cyclization.[3][5][6]

This method allows for the creation of highly substituted pyrrolidines with excellent stereocontrol in as few as two steps from readily available starting materials.[2]

G cluster_workflow Asymmetric Synthesis Workflow start Starting Materials: 4-Oxo-2-enoate & Nitroalkane ma Enantioselective Michael Addition start->ma cat Organocatalyst (e.g., Chiral Amine) cat->ma Catalyzes adduct Chiral Adduct ma->adduct rc Reductive Cyclization (e.g., H2, Pd/C) adduct->rc product Enantiomerically Pure Pyrrolidine-3-Carboxylic Acid Derivative rc->product

Caption: General workflow for the organocatalytic synthesis of pyrrolidine-3-carboxylic acid derivatives.

Experimental Protocol 1: Organocatalytic Synthesis of a 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Derivative

This protocol is adapted from methodologies described for enantioselective Michael additions.[3][4]

Rationale: The use of a chiral organocatalyst creates a chiral environment around the reactants, directing the nucleophilic attack of the nitroalkane to one face of the enoate. This establishes the key stereocenter that dictates the final product's configuration. The subsequent reductive cyclization simultaneously reduces the nitro group to an amine and promotes intramolecular cyclization to form the pyrrolidine ring.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL) at -20°C, add the organocatalyst (e.g., a chiral diarylprolinol silyl ether, 0.1 mmol).

  • Addition of Reactants: Add the corresponding nitroalkane (1.2 mmol) to the mixture.

  • Michael Addition: Stir the reaction mixture at -20°C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, quench the reaction with a saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting Michael adduct by flash column chromatography.

  • Reductive Cyclization: Dissolve the purified adduct (1.0 mmol) in methanol (10 mL). Add Palladium on carbon (10% Pd/C, 10 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature for 12-24 hours.

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final pyrrolidine-3-carboxylic acid derivative. Assess enantiomeric excess (ee) using chiral HPLC.

Therapeutic Applications and Mechanisms of Action

Metabolic Disorders: Targeting Type 2 Diabetes

Pyrrolidine-3-carboxylic acid derivatives have become a cornerstone in the management of type 2 diabetes, primarily as inhibitors of Dipeptidyl Peptidase-4 (DPP-IV).[3]

  • Mechanism of Action: DPP-IV is a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these derivatives prolong the action of GLP-1, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and helps regulate blood glucose levels. The pyrrolidine scaffold, particularly with a cyanopyrrolidine moiety, is highly effective at targeting the enzyme's active site.[3]

Ingestion Food Ingestion GLP1 GLP-1 Release (Incretin Hormone) Ingestion->GLP1 Stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 Substrate Pancreas Pancreatic β-cells GLP1->Pancreas Acts on Inactive Inactive GLP-1 DPP4->Inactive Degrades Inhibitor Pyrrolidine-based DPP-IV Inhibitor Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: Mechanism of DPP-IV inhibitors in regulating glucose homeostasis.[3]

Another emerging target in this area is the G-protein coupled receptor 120 (GPR120), a receptor for free fatty acids that also stimulates GLP-1 release. The constrained carboxylic acid structure of pyrrolidine derivatives serves as a valuable template for designing potent GPR120 agonists.[3]

Oncology: Dual-Inhibitors for Cancer Therapy

The development of targeted cancer therapies has led to the exploration of pyrrolidine derivatives as potent antiproliferative agents. A promising strategy involves the dual inhibition of key cell cycle and signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[7][8]

  • Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. CDK2 is essential for the G1/S phase transition of the cell cycle. By simultaneously blocking both targets, pyrrolidine-carboxamide derivatives can halt the cell cycle and inhibit pro-survival signaling, leading to apoptosis in cancer cells.[7] Several compounds have shown potent activity against lung, breast, and colon cancer cell lines.[7][8]

Compound ID Target Cell Line IC₅₀ (µM) Reference
7gA-549 (Lung)0.90[7]
7gMCF-7 (Breast)0.90[7]
7gHT-29 (Colon)0.90[7]
Doxorubicin (Ref.)(Mean)1.10[7]
20(Mean GI₅₀)0.051[8]
21(Mean GI₅₀)0.035[8]
22(Mean GI₅₀)0.044[8]

Table 1: In vitro antiproliferative activity of selected pyrrolidine-carboxamide derivatives.

Derivatives bearing a 3,4,5-trimethoxyphenyl (TMP) moiety have also been synthesized and evaluated for their anticancer activity against human pulmonary epithelial cells (A549), demonstrating the scaffold's broad applicability.[9]

Infectious Diseases: A Scaffold for Novel Antimicrobials

The pyrrolidine core is a key feature in several novel agents targeting viral and bacterial pathogens.

  • Antiviral Applications: A significant area of development is the design of inhibitors for the main protease (MPro) of coronaviruses, including SARS-CoV-2.[10] MPro is a viral cysteine protease essential for cleaving viral polyproteins into functional units, a critical step in viral replication. Pyrrolidine-based inhibitors are designed to fit into the active site of MPro, blocking its function and halting viral propagation.[10]

  • Antibacterial Applications: Pyrrolidine carboxamides have been identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[11] InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway, which is essential for building the bacterium's unique cell wall. Inhibition of InhA disrupts this process, leading to bacterial death.[11] Additionally, certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated promising antimicrobial activity specifically against Gram-positive bacteria.[12]

Central Nervous System (CNS) Disorders

The ability of the pyrrolidine scaffold to cross the blood-brain barrier and interact with CNS targets makes it valuable for treating neurological and psychiatric disorders.[13]

  • Mechanism of Action: The applications are diverse and target-dependent.

    • Anticonvulsants: Pyrrolidine-2,5-diones have emerged as a valuable scaffold for treating epilepsy, believed to act by modulating voltage-gated sodium and calcium channels.[1]

    • Mental Disorders: 3-Pyrrolidine-indole derivatives have been designed as selective modulators of serotonin 5-HT₂ receptors, with potential applications in treating depression and other mood disorders.[14]

    • Neurochemical Synthesis: The chiral nature of (R)-pyrrolidine-3-carboxylic acid makes it a vital intermediate in the synthesis of complex neurochemicals, facilitating research into new treatments for a range of neurological conditions.[15]

Experimental Protocol 2: In Vitro DPP-IV Inhibition Assay

Rationale: This fluorometric assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-IV. The enzyme cleaves a specific substrate, releasing a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is directly proportional to its inhibitory potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

    • Reconstitute recombinant human DPP-IV enzyme in the assay buffer to a working concentration.

    • Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in DMSO.

    • Prepare serial dilutions of the pyrrolidine-3-carboxylic acid test compound and a known reference inhibitor (e.g., Sitagliptin) in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted test compound, reference inhibitor, or vehicle control (DMSO/buffer) to the appropriate wells.

    • Add 20 µL of the DPP-IV enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data by subtracting the background fluorescence (no enzyme control).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Future Perspectives and Conclusion

Pyrrolidine-3-carboxylic acid and its derivatives represent a highly validated and therapeutically relevant scaffold in modern drug discovery. The synthetic accessibility, coupled with the favorable structural and physicochemical properties of the pyrrolidine ring, ensures its continued prominence. Current research highlights its vast potential across a spectrum of diseases, from metabolic disorders and cancer to challenging viral and bacterial infections.[10][11]

Future efforts will likely focus on several key areas:

  • Improving Selectivity: Fine-tuning substitutions on the pyrrolidine ring to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

  • Enhancing Pharmacokinetics: Modifying the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to compounds with better oral bioavailability and longer half-lives.

  • Exploring New Targets: Applying the scaffold in high-throughput screening campaigns against novel biological targets to uncover entirely new therapeutic applications.

References

The 5-Oxopyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5-oxopyrrolidine, or γ-lactam, nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has established it as a cornerstone in the design and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the 5-oxopyrrolidine scaffold, delving into its fundamental characteristics, prevalence in nature and approved pharmaceuticals, diverse biological activities, and the synthetic strategies employed for its construction and derivatization. We will examine the causal relationships behind its efficacy, supported by quantitative data, detailed experimental protocols, and mechanistic insights into its modulation of key biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile scaffold in their therapeutic discovery efforts.

The 5-Oxopyrrolidine Core: A Profile of a Privileged Scaffold

The five-membered γ-lactam ring system of 5-oxopyrrolidine presents a unique set of physicochemical properties that render it highly attractive for drug design. Its inherent polarity, stemming from the amide bond, contributes to aqueous solubility, a critical factor for favorable pharmacokinetics. Simultaneously, the cyclic structure imparts a degree of conformational rigidity, which can be advantageous for achieving high-affinity and selective binding to biological targets. This constrained conformation allows the scaffold to act as a peptidomimetic, mimicking the secondary structures of peptides and enabling interaction with protein targets.[1]

The pyrrolidinone ring is also amenable to a wide range of chemical modifications at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2] This synthetic versatility is a key driver of its widespread use in medicinal chemistry.

The 5-Oxopyrrolidine Scaffold in Approved Therapeutics and Nature's Arsenal

The therapeutic relevance of the 5-oxopyrrolidine scaffold is firmly established by its presence in a number of FDA-approved drugs and a diverse array of natural products with potent biological activities.

Clinically Utilized 5-Oxopyrrolidine-Containing Drugs

Several marketed drugs incorporate the 5-oxopyrrolidine core, demonstrating its clinical utility across different therapeutic areas.

Drug NameTherapeutic ClassMechanism of Action
Ethosuximide AnticonvulsantBlocks T-type calcium channels in thalamic neurons, which are implicated in the generation of absence seizures.[1]
Doxapram Respiratory StimulantStimulates peripheral carotid chemoreceptors and central respiratory centers in the medulla to increase respiratory rate and volume.
Nebracetam Nootropic (investigational)Acts as a potent M1 acetylcholine receptor agonist, a mechanism believed to underlie its cognitive-enhancing effects.[3]
Nature's Embrace of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine motif is a recurring structural feature in a multitude of natural products, showcasing its evolutionary selection for biological function.

Natural ProductSourceBiological Activity
Salinosporamide A (Marizomib) Marine bacterium Salinispora tropicaPotent and irreversible proteasome inhibitor with anticancer activity.[4]
(-)-Azaspirene Fungus Neosartorya sp.Angiogenesis inhibitor that acts by blocking Raf-1 activation in the VEGF signaling pathway.[5]
Stemoamide Stemona tuberosaUsed in traditional medicine for respiratory ailments.[6]
Holomycin and Thiolutin Streptomyces spp.Dithiolopyrrolone antibiotics with broad-spectrum antibacterial activity.[7]
Lactacystin Streptomyces spp.A proteasome inhibitor that covalently modifies the active site threonine of the 20S proteasome.[4]
Scalusamide A Fungus Penicillium citrinumExhibits antifungal and antibacterial properties.[8]

A Spectrum of Biological Activities: The Therapeutic Potential of 5-Oxopyrrolidine Derivatives

The synthetic accessibility and diverse substitution patterns of the 5-oxopyrrolidine scaffold have enabled the development of derivatives with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 5-oxopyrrolidine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Compound/DerivativeCancer Cell LineIC50/ActivityReference
Hydrazone derivatives (compounds 18-22)A549 (Lung)High anticancer activity[1][6]
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesBreast, Prostate, MelanomaStructure-dependent activity[9]
Pyrrolizine-based derivativesMCF-7 (Breast)Potent cytotoxic activities (IC50 = 0.16–34.13 μM)[10]
Antimicrobial Activity

The 5-oxopyrrolidine scaffold has proven to be a valuable template for the design of novel antimicrobial agents, with some derivatives exhibiting potent activity against multidrug-resistant pathogens.

Compound/DerivativeMicroorganismMIC (Minimum Inhibitory Concentration)Reference
Compound 21 (5-nitrothiophene substituent)Multidrug-resistant Staphylococcus aureus1–8 µg/mL[1]
Hydrazone with 5-nitro-2-thiophene fragmentStaphylococcus aureus3.90 µg/mL[11]
Hydrazone with 5-nitro-2-furfural fragmentStaphylococcus aureus3.90 µg/mL[11]
N-arylsuccinimide derivative (Compound 5)Various bacteria and fungi32–128 μg/mL[12]
Azo derivative of N-arylsuccinimide (Compound 8)Various bacteria and fungi16–256 μg/mL[12]
Anti-inflammatory Activity

Derivatives of 5-oxopyrrolidine have also been investigated for their anti-inflammatory properties, with some compounds showing promising inhibitory activity against key inflammatory mediators.

Compound/DerivativeTarget/AssayIC50/ActivityReference
Pyrrolizine-based derivatives5-LOX InhibitionIC50 = 0.56–16.56 mM[10]
2,6-bisbenzylidenecyclohexanone derivativesNO suppression in RAW 264.7 cellsIC50 values in the µM range[13]

Synthetic Strategies for 5-Oxopyrrolidine Construction and Derivatization

The synthetic accessibility of the 5-oxopyrrolidine scaffold is a major contributor to its prevalence in medicinal chemistry. Various synthetic routes have been developed for the construction of the core ring and its subsequent derivatization.

General Synthesis of the 5-Oxopyrrolidine Core

A common and straightforward method for the synthesis of the 5-oxopyrrolidine ring involves the condensation of a primary amine with itaconic acid or its derivatives.[6]

Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [6]

  • Reaction Setup: A mixture of N-(4-aminophenyl)acetamide (1 equivalent) and itaconic acid (1.5 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.

  • Acidification: After cooling to room temperature, the solution is acidified with 5% hydrochloric acid.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.

Another versatile method for constructing the pyrrolidine ring is through [3+2] cycloaddition reactions, particularly involving azomethine ylides as the 1,3-dipole.[14][15]

Caption: General synthetic scheme for the 5-oxopyrrolidine core.

Derivatization Strategies

The carboxylic acid and other functional groups on the 5-oxopyrrolidine scaffold serve as versatile handles for further derivatization. For instance, the carboxylic acid can be converted to an acid hydrazide, which can then be reacted with various aldehydes and ketones to form hydrazones with diverse biological activities.[6]

Experimental Protocol: Synthesis of 5-Oxopyrrolidine-3-carbohydrazide Derivatives [6]

  • Esterification: The 5-oxopyrrolidine-3-carboxylic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Hydrazinolysis: The crude methyl ester is then treated with hydrazine hydrate and heated to reflux to yield the corresponding acid hydrazide.

  • Hydrazone Formation: The acid hydrazide is subsequently reacted with a 1.5-fold excess of the desired aromatic aldehyde in a suitable solvent (e.g., propan-2-ol) with a catalytic amount of acid to afford the final hydrazone derivative.

Caption: Derivatization workflow for creating diverse hydrazones.

Mechanistic Insights: How 5-Oxopyrrolidine Scaffolds Modulate Biological Pathways

The diverse biological activities of 5-oxopyrrolidine-containing compounds stem from their ability to interact with a variety of biological targets and modulate key signaling pathways.

Inhibition of Ion Channels

As exemplified by ethosuximide, the 5-oxopyrrolidine scaffold can be tailored to selectively block ion channels. Ethosuximide's efficacy in treating absence seizures is attributed to its inhibition of T-type calcium channels in the thalamus, thereby reducing the abnormal neuronal firing characteristic of these seizures.[1]

Caption: Mechanism of action of Ethosuximide.

Modulation of Receptor Activity

The racetam class of nootropics, many of which feature a 5-oxopyrrolidine core, often exert their cognitive-enhancing effects by modulating neurotransmitter receptors. Nebracetam, for instance, is a potent agonist of the M1 muscarinic acetylcholine receptor.[3]

Enzyme Inhibition

The 5-oxopyrrolidine scaffold is also found in potent enzyme inhibitors. Salinosporamide A (Marizomib) is a notable example, acting as an irreversible inhibitor of the 20S proteasome.[4] This inhibition leads to the accumulation of ubiquitinated proteins, inducing apoptosis in cancer cells.

Caption: Proteasome inhibition by Salinosporamide A.

Disruption of Signaling Cascades

(-)-Azaspirene provides an excellent example of a 5-oxopyrrolidine-containing natural product that disrupts a critical signaling pathway. By inhibiting the activation of Raf-1, a key kinase in the VEGF signaling cascade, (-)-azaspirene effectively blocks angiogenesis, the formation of new blood vessels that is essential for tumor growth.[5]

Caption: Inhibition of angiogenesis by (-)-Azaspirene.

Conclusion and Future Perspectives

The 5-oxopyrrolidine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its presence in both clinically approved drugs and a vast array of bioactive natural products underscores its significance. The inherent physicochemical properties of the γ-lactam ring, coupled with its synthetic accessibility and the diverse biological activities of its derivatives, ensure that the 5-oxopyrrolidine scaffold will continue to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of more complex and stereochemically defined 5-oxopyrrolidine derivatives, the exploration of novel biological targets, and the application of this versatile scaffold in emerging therapeutic modalities. The continued investigation of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs.

References

The Emergence of Pyrrolidine Carboxamides as Direct Inhibitors of InhA: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, urgently necessitates the discovery of novel therapeutics acting on unexploited molecular targets. The enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (M. tb), represents a clinically validated and attractive target. This technical guide provides an in-depth exploration of the discovery and development of a promising class of direct InhA inhibitors: the pyrrolidine carboxamides. We will delve into the scientific rationale behind targeting InhA, the strategic discovery of this novel chemical scaffold, the elucidation of its mechanism of action through structural biology, and the critical experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases, offering both foundational knowledge and actionable methodologies for advancing the fight against tuberculosis.

The Rationale for Targeting InhA: A Critical Node in M. tb Survival

The cell wall of M. tb is a unique and complex structure, rich in long-chain fatty acids known as mycolic acids. This lipid-rich barrier is essential for the bacterium's survival, virulence, and resistance to common antibiotics. The biosynthesis of mycolic acids is orchestrated by the fatty acid synthase II (FAS-II) system, a multi-enzyme pathway distinct from the mammalian fatty acid synthase I (FAS-I) system, making it an ideal target for selective antimicrobial therapy.[1]

InhA, a key enzyme in the FAS-II pathway, catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-acyl carrier proteins, a critical elongation step in mycolic acid synthesis.[2][3][4] The clinical significance of InhA is underscored by the fact that it is the primary target of the frontline anti-TB drug isoniazid (INH).[5] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6][7] A significant portion of clinical INH resistance arises from mutations in the katG gene, rendering the drug ineffective.[2][5] This critical vulnerability of INH has driven the search for direct InhA inhibitors that bypass the need for KatG activation, thereby offering a potential solution to combat INH-resistant TB.[2][5]

Signaling Pathway and Mechanism of Action

The inhibition of InhA disrupts the FAS-II pathway, leading to the depletion of mycolic acid precursors. This, in turn, compromises the integrity of the mycobacterial cell wall, ultimately resulting in bacterial cell death. The diagram below illustrates the pivotal role of InhA in the mycolic acid biosynthesis pathway and the mechanism of its inhibition.

InhA_Pathway cluster_FAS_II Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibitors Inhibitors Malonyl-CoA Malonyl-CoA Elongation_Cycle Elongation Cycle (Multiple Steps) Malonyl-CoA->Elongation_Cycle extends Acyl-ACP Acyl-ACP Acyl-ACP->Elongation_Cycle Enoyl-ACP Enoyl-ACP Elongation_Cycle->Enoyl-ACP InhA InhA (Enoyl-ACP Reductase) Enoyl-ACP->InhA Substrate Elongated_Acyl-ACP Elongated_Acyl-ACP InhA->Elongated_Acyl-ACP Reduction Mycolic_Acids Mycolic_Acids Elongated_Acyl-ACP->Mycolic_Acids leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated INH-NAD Adduct KatG->Activated_INH Activated_INH->InhA Inhibits Pyrrolidine_Carboxamides Pyrrolidine Carboxamides Pyrrolidine_Carboxamides->InhA Direct Inhibition

Caption: The Role of InhA in Mycolic Acid Biosynthesis and its Inhibition.

Discovery of Pyrrolidine Carboxamides: A High-Throughput Screening Approach

The journey to identify novel direct InhA inhibitors led to the exploration of large chemical libraries through high-throughput screening (HTS). This unbiased approach allows for the rapid evaluation of thousands of compounds for their ability to inhibit a specific biological target. A series of pyrrolidine carboxamides emerged from such a screening campaign as a novel and potent class of InhA inhibitors.[2][4][8] The initial hit from this series, while displaying modest potency, provided a crucial chemical scaffold for further optimization through medicinal chemistry efforts.

From Hit to Lead: Structure-Activity Relationship (SAR) and Optimization

Following the initial discovery, a systematic investigation of the structure-activity relationship (SAR) was undertaken to enhance the potency and drug-like properties of the pyrrolidine carboxamide scaffold. This involved the synthesis and evaluation of a focused library of analogs, exploring modifications at various positions of the molecule.[9] A key strategy employed was microtiter plate-based synthesis, which allowed for the rapid generation of a diverse set of compounds, followed by in situ screening without the need for purification of each individual compound.[2][9] This iterative process of design, synthesis, and testing led to a significant improvement in inhibitory activity, with optimized compounds exhibiting over 160-fold greater potency than the initial lead compound.[2][4][8]

The general workflow for the discovery and optimization of these inhibitors is depicted below:

discovery_workflow HTS High-Throughput Screening of Chemical Library Hit_Identification Identification of Pyrrolidine Carboxamide Hit HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Synthesis Microtiter Plate Synthesis of Analog Library SAR_Studies->Synthesis Lead_Optimization Lead Optimization Lead_Optimization->SAR_Studies Iterative Cycle Potent_Inhibitors Potent InhA Inhibitors Lead_Optimization->Potent_Inhibitors Screening In Situ Screening Synthesis->Screening Screening->Lead_Optimization Biological_Evaluation In-depth Biological Evaluation Potent_Inhibitors->Biological_Evaluation

Caption: Workflow for the Discovery and Optimization of Pyrrolidine Carboxamide InhA Inhibitors.

Elucidating the Binding Mode: A Structural Perspective

A deep understanding of how a drug molecule interacts with its target is paramount for rational drug design. X-ray crystallography has been instrumental in revealing the precise binding mode of pyrrolidine carboxamides within the active site of InhA.[2][4][8] These structural studies have shown that the inhibitors bind to the enzyme in a manner similar to its natural substrate, occupying the substrate-binding pocket and interacting with key amino acid residues and the NADH cofactor.[2]

The crystal structures of InhA in complex with various pyrrolidine carboxamide inhibitors have provided critical insights for further optimization. For instance, the resolution of racemic mixtures of several inhibitors revealed that only one enantiomer is active, a finding that was rationalized by the specific stereochemical interactions observed in the crystal structures.[2][4][8] This structural information has guided the design of more potent and selective inhibitors by enabling chemists to introduce modifications that enhance favorable interactions and disrupt unfavorable ones.

Experimental Protocols: A Guide to Characterization

The robust characterization of novel inhibitors requires a suite of well-defined experimental assays. This section provides detailed, step-by-step protocols for the key experiments used to evaluate the efficacy and safety of pyrrolidine carboxamides as InhA inhibitors.

Synthesis of Pyrrolidine Carboxamides: HBTU-Mediated Coupling

The synthesis of the pyrrolidine carboxamide library is readily achievable through standard peptide coupling reactions. The use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) provides an efficient and high-yielding method for amide bond formation.

Protocol:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the desired pyrrolidine carboxylic acid (1.0 equivalent) and the corresponding amine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Coupling Reagents: To the stirred solution, add HBTU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine carboxamide.

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH to NAD+.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-dodecenoyl-CoA (DD-CoA) (substrate)

  • Assay buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reagent Addition: Add 100 µL of a solution containing the InhA enzyme (final concentration ~20 nM) and NADH (final concentration ~250 µM) in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of a solution of DD-CoA (final concentration ~25 µM) in assay buffer to each well.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 25°C.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance decay curve. Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.[10]

Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay

This assay determines the minimum inhibitory concentration (MIC) of the compounds against live M. tb.

Materials:

  • M. tb H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Resazurin solution

  • Biosafety Level 3 (BSL-3) facility and practices are mandatory for this protocol.

Protocol:

  • Bacterial Culture Preparation: Grow M. tb H37Rv in 7H9 broth to mid-log phase. Adjust the optical density at 600 nm (OD600) to obtain a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculation: Add the M. tb inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 7 days in a humidified incubator.

  • Growth Assessment: After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the general cytotoxicity of the compounds against a mammalian cell line (e.g., HepG2 or Vero cells) to determine their selectivity.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of ~1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Data Presentation and Interpretation

The data generated from these assays are crucial for evaluating the potential of a compound as a drug candidate. The results should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Biological Activity of Representative Pyrrolidine Carboxamides
CompoundInhA IC50 (µM)M. tb H37Rv MIC (µg/mL)HepG2 CC50 (µM)Selectivity Index (SI = CC50/MIC)
Lead Compound 10.0>64>100-
Optimized Analog 1 0.098.0>100>12.5
Optimized Analog 2 0.064.0>100>25
Isoniazid N/A (prodrug)0.05>1000>20000

Note: The data presented in this table are hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of a compound. A higher SI value is desirable, as it suggests that the compound is more toxic to the bacteria than to mammalian cells.

Conclusion and Future Directions

The discovery of pyrrolidine carboxamides as a novel class of direct InhA inhibitors represents a significant advancement in the pursuit of new anti-TB agents.[2][4][8] Their ability to circumvent the primary mechanism of isoniazid resistance makes them particularly promising candidates for further development. The in-depth technical guide provided here outlines the scientific rationale, discovery process, and essential experimental protocols for the characterization of these compounds.

Future research in this area should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of the pyrrolidine carboxamide scaffold to improve its in vivo efficacy and safety profile. Structure-based drug design, guided by high-resolution crystal structures of InhA-inhibitor complexes, will continue to be a powerful tool in this endeavor. Ultimately, the translation of these promising preclinical findings into clinically effective therapeutics holds the potential to make a substantial impact on the global fight against tuberculosis.

References

An In-depth Technical Guide to 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets. This guide focuses on a specific derivative, 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid, providing a comprehensive overview of its synthesis, chemical characteristics, and potential as a platform for the development of novel therapeutics. The strategic incorporation of a p-tolyl group at the N1 position and a carboxylic acid at the C3 position offers a unique combination of lipophilicity and functionality, making it an attractive starting point for library synthesis in drug discovery programs.

Chemical Identity and Physicochemical Properties

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 133747-57-6[1][2]
Molecular Formula C₁₂H₁₃NO₃[2]
Molecular Weight 219.24 g/mol [2]
IUPAC Name 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO and methanol (predicted)
Melting Point Not available

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the cyclocondensation reaction between itaconic acid (2-methylenesuccinic acid) and an appropriately substituted aniline. In the case of the title compound, this involves the reaction with p-toluidine. This reaction proceeds through a tandem aza-Michael addition followed by an intramolecular amidation.

Reaction Scheme

Synthesis_of_5_Oxo_1_p_tolyl_pyrrolidine_3_carboxylic_acid itaconic_acid Itaconic Acid intermediate Aza-Michael Adduct (Intermediate) itaconic_acid->intermediate + p_toluidine p-Toluidine p_toluidine->intermediate product This compound intermediate->product Intramolecular Amidation

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous compounds.

Materials:

  • Itaconic acid

  • p-Toluidine

  • Water or a high-boiling point solvent (e.g., acetic acid)

  • Hydrochloric acid (for purification)

  • Sodium hydroxide (for purification)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 equivalent) and p-toluidine (1.0-1.2 equivalents).

  • Solvent Addition: Add water or acetic acid as the solvent. The use of a solvent is optional, as solvent-free conditions at elevated temperatures have also been reported to be effective.[3]

  • Heating: Heat the reaction mixture to reflux (typically 100-150 °C) for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, the crude product may precipitate. If so, collect the solid by filtration.

    • The crude product is then purified by an acid-base extraction. Dissolve the solid in an aqueous solution of sodium hydroxide (e.g., 5% w/v).

    • Wash the basic solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted p-toluidine.

    • Acidify the aqueous layer with hydrochloric acid (e.g., 1 M) until a precipitate is formed.

    • Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, corresponding to the AA'BB' system of the p-substituted benzene ring.

  • Pyrrolidinone Ring Protons: A set of multiplets between δ 2.5-4.0 ppm corresponding to the CH and CH₂ groups of the pyrrolidinone ring.

  • Carboxylic Acid Proton: A broad singlet at δ > 10 ppm.

  • Methyl Protons: A singlet around δ 2.3 ppm for the tolyl methyl group.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons: Two signals in the downfield region, one around δ 170-175 ppm for the carboxylic acid and another around δ 175-180 ppm for the lactam carbonyl.

  • Aromatic Carbons: Signals in the range of δ 120-140 ppm.

  • Pyrrolidinone Ring Carbons: Signals between δ 30-60 ppm.

  • Methyl Carbon: A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
3100-3000C-H stretch (Aromatic)
2950-2850C-H stretch (Aliphatic)
~1700C=O stretch (Carboxylic Acid)
~1680C=O stretch (Lactam)
1600-1450C=C stretch (Aromatic)

Biological Activities and Therapeutic Potential

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, suggesting that the title compound could serve as a valuable starting point for the development of new therapeutic agents.

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives as potential antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[4][5][6] The mechanism of action is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Anticancer Activity

The 5-oxopyrrolidine scaffold has been incorporated into molecules with demonstrated anticancer properties. For instance, derivatives have shown potent activity against human cancer cell lines, such as A549 lung cancer cells.[7][8] The mode of action may involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of 5-oxopyrrolidine-3-carboxylic acid derivatives has also been explored. Some of these compounds have been shown to inhibit matrix metalloproteinases (MMPs), enzymes that play a key role in the inflammatory process and tissue degradation.[9][10]

Future Directions and Conclusion

This compound is a versatile and accessible chemical entity with significant potential in drug discovery. Its straightforward synthesis allows for the facile generation of a diverse library of derivatives. The carboxylic acid moiety serves as a convenient handle for further chemical modifications, such as amidation or esterification, to explore structure-activity relationships.

Future research should focus on the following areas:

  • Optimization of an Efficient and Scalable Synthesis: While the presented synthetic route is robust, further optimization for large-scale production would be beneficial for its application in extensive drug discovery campaigns.

  • Comprehensive Biological Screening: A thorough evaluation of the antimicrobial, anticancer, and anti-inflammatory properties of this compound and its derivatives is warranted.

  • Mechanism of Action Studies: For any identified bioactive derivatives, detailed mechanistic studies will be crucial to understand their mode of action and to guide further optimization.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 5-oxopyrrolidine scaffold will be essential for identifying compounds with enhanced potency and selectivity.

References

The Pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its significance stems from a unique combination of structural and physicochemical properties: the sp³-hybridized, non-planar ring allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor for achieving high target affinity and selectivity.[3][4] This guide provides an in-depth exploration of the pyrrolidine scaffold, from fundamental synthetic strategies and rational derivatization to the elucidation of structure-activity relationships (SAR) and its successful application in marketed therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide the design and synthesis of novel pyrrolidine-based therapeutic agents.

The Rationale: Why Pyrrolidine?

The ubiquity of the pyrrolidine motif in successful drugs is not coincidental.[5] Its advantages in drug design are multifaceted:

  • Three-Dimensionality: Unlike flat, aromatic systems, the saturated pyrrolidine ring adopts a non-planar, puckered conformation. This "pseudorotation" allows substituents to be projected into precise vectors in 3D space, facilitating optimal interactions with the complex topologies of biological targets.[3][4]

  • Stereochemical Complexity: The pyrrolidine ring can possess multiple chiral centers. The spatial orientation of substituents is often a determining factor in biological activity, with different stereoisomers exhibiting vastly different potencies and target selectivities.[3][4]

  • Physicochemical Properties: The nitrogen atom imparts basicity and can act as a hydrogen bond donor (as a secondary amine) or acceptor (when substituted).[3] This feature, along with the scaffold's overall polarity, can enhance aqueous solubility and improve pharmacokinetic profiles.

  • Synthetic Tractability: A rich history of synthetic chemistry provides a robust toolbox for the construction and functionalization of the pyrrolidine ring, allowing for systematic exploration of chemical space.[4][6]

The pyrrolidine core is found in a wide array of marketed drugs, demonstrating its versatility across numerous therapeutic areas, including antivirals, antihypertensives, and central nervous system agents.[7][8]

Strategic Synthesis of Pyrrolidine Cores

The approach to obtaining functionalized pyrrolidines generally falls into two categories: the construction of the ring from acyclic precursors or the modification of a pre-existing pyrrolidine ring, such as the readily available amino acid L-proline.[4][6]

Ring Construction via Cycloaddition

One of the most powerful and classic methods for assembling the pyrrolidine ring is the [3+2] cycloaddition reaction.[5]

Core Concept: This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene) to form a five-membered ring. For pyrrolidine synthesis, azomethine ylides are the most common 1,3-dipole.[3]

Workflow: [3+2] Cycloaddition for Pyrrolidine Synthesis

G cluster_reactants Reactants Azomethine Azomethine Ylide (1,3-Dipole) Reaction [3+2] Cycloaddition Azomethine->Reaction Alkene Alkene (Dipolarophile) Alkene->Reaction Product Substituted Pyrrolidine Reaction->Product

Caption: General workflow for [3+2] cycloaddition synthesis of pyrrolidines.

Protocol: Synthesis of a Pyrrolidine Derivative via 1,3-Dipolar Cycloaddition

This protocol describes a representative synthesis of a functionalized pyrrolidine ring, adapted from established methodologies.[3]

Objective: To synthesize a benzimidazole carboxamide bearing a pyrrolidine nucleus.

Materials:

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • Methyl acrylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a catalytic amount of TFA (0.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired pyrrolidine derivative.

  • Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Functionalization of Proline and its Derivatives

The chiral pool provides an excellent and economical source of enantiomerically pure starting materials. L-proline and its derivatives, like 4-hydroxyproline, are powerful precursors for synthesizing a vast number of pyrrolidine-containing drugs.[6]

Core Concept: The carboxylic acid and the secondary amine of proline serve as versatile handles for a wide range of chemical transformations, including reduction, amidation, and N-alkylation, while preserving the inherent stereochemistry.

Workflow: Derivatization from L-Proline

G cluster_derivatives Key Intermediates & Reactions cluster_drugs Example Drug Syntheses Proline L-Proline Prolinol Reduction (e.g., LiAlH4) -> (S)-Prolinol Proline->Prolinol Amide Amide Coupling -> N-Acyl Proline Derivatives Proline->Amide Ester Esterification -> Proline Esters Proline->Ester Avanafil Avanafil Prolinol->Avanafil Condensation Vildagliptin Vildagliptin Ester->Vildagliptin Multi-step sequence

Caption: Synthetic pathways from L-proline to key drug molecules.

A notable example is the synthesis of the antidiabetic drug Vildagliptin, which can be prepared from a proline derivative.[6] Similarly, the synthesis of Avanafil, used for erectile dysfunction, utilizes (S)-prolinol, obtained from the reduction of proline.[6]

Elucidating the Structure-Activity Relationship (SAR)

Systematic modification of a lead compound is the essence of medicinal chemistry. For pyrrolidine derivatives, SAR studies focus on how changes in substitution patterns, stereochemistry, and ring conformation impact biological activity.[9][10]

Key Considerations in Pyrrolidine SAR:

  • Position of Substitution: The five-membered ring offers multiple positions for substitution (N-1, C-2, C-3, C-4, C-5). The N-1 position is the most commonly substituted in approved drugs, often used to introduce side chains that interact with the target protein or modulate physicochemical properties.[3] Substituents at C-2 can influence the basicity of the ring nitrogen, while those at C-3 and C-4 can significantly affect the ring's pucker and the spatial orientation of other groups.[3]

  • Stereochemistry: As many biological targets are chiral, the stereochemistry of substituents on the pyrrolidine ring is often critical for potency. Enantiomers can have dramatically different activities, with one being highly potent and the other inactive.[9]

  • Bioisosteric Replacement: The concept of bioisosterism, replacing a functional group with another that has similar physical or chemical properties, is a powerful tool.[11][12] For instance, the pyrrolidine ring itself can be considered a bioisostere of the proline residue in peptides, a strategy used to create peptidomimetics with improved stability and oral bioavailability.[13][14]

Case Study: SAR of Pyrrolidine Amide NAAA Inhibitors

In the development of inhibitors for N-acylethanolamine acid amidase (NAAA), a target for treating inflammation and pain, extensive SAR studies on pyrrolidine amide derivatives have been conducted.[15][16]

Key Findings:

  • Terminal Phenyl Group: Small, lipophilic substituents on the terminal phenyl ring were found to be preferable for optimal potency.[15]

  • Linker Flexibility: Introducing conformationally flexible linkers between the pyrrolidine and the phenyl group increased inhibitory potency but decreased selectivity against the related enzyme FAAH.[16]

  • Linker Rigidity: Conversely, conformationally restricted linkers did not improve NAAA potency but significantly enhanced selectivity over FAAH.[16]

This demonstrates a classic trade-off in drug design, where modifications can concurrently improve one property (potency) while negatively impacting another (selectivity).

Table 1: Illustrative SAR Data for NAAA Inhibitors

Compound IDLinker TypeTerminal SubstituentNAAA IC₅₀ (µM)Selectivity vs. FAAH
1a FlexiblePhenyl5.2Moderate
3j Flexible3-Chlorophenyl1.8Low
4g Rigid4-Phenylcinnamoyl3.5High

Data is illustrative and based on findings from Zhou et al. (2019).[15][16]

Pyrrolidine Derivatives in Clinical Practice

The success of the pyrrolidine scaffold is best illustrated by the number of approved drugs that incorporate it. These drugs span a wide range of mechanisms and therapeutic indications.

Table 2: Selected FDA-Approved Drugs Containing a Pyrrolidine Scaffold

Drug NameTherapeutic ClassMechanism of Action
Captopril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor
Vildagliptin AntidiabeticDipeptidyl Peptidase-4 (DPP-IV) Inhibitor
Aniracetam Nootropic (Anti-Alzheimer)AMPA receptor modulator
Clindamycin AntibioticInhibits bacterial protein synthesis
Daclatasvir Antiviral (Hepatitis C)HCV NS5A protein inhibitor
Rolipram AntidepressantSelective phosphodiesterase-4 (PDE4) inhibitor

Sources:[5][7][8]

Future Directions and Conclusion

The pyrrolidine ring remains a highly valuable scaffold in the ongoing quest for novel therapeutics.[17][18] Its ability to present functional groups in a well-defined three-dimensional arrangement makes it ideal for designing potent and selective modulators of complex biological targets.[3] Future research will likely focus on the development of novel stereoselective synthetic methods to access ever-more complex and diverse pyrrolidine derivatives.[6] The application of encoded library technologies and combinatorial chemistry will continue to accelerate the discovery of new pyrrolidine-based leads.[19]

References

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No. 133747-57-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's properties, potential hazards, and procedural best practices. Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide extrapolates information from structurally similar compounds to establish a conservative and robust safety framework. The core principle of this guide is to foster a proactive safety culture through a deep understanding of the compound's chemical nature and the rationale behind each handling recommendation.

Compound Identification and Properties

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Its structure incorporates a lactam (a cyclic amide), a carboxylic acid, and a p-tolyl group attached to the nitrogen atom. This unique combination of functional groups dictates its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.[1][2][3][4]

Identifier Value
Chemical Name This compound
Synonyms 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number 133747-57-6[1][2][3][4]
Molecular Formula C12H13NO3[1][2][3]
Molecular Weight 219.24 g/mol [1][3]

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources. It should be handled as a solid with unknown volatility.

Hazard Assessment: An Evidence-Based Approach

A specific, validated Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. Therefore, a comprehensive hazard assessment must be conducted by examining structurally related compounds. This approach, rooted in the principles of chemical analogy, allows us to anticipate potential hazards and establish appropriate safety measures.

2.1. Analysis of Structural Analogues

  • 5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid: An isomer of the target compound, this molecule is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] This suggests that our target compound should be handled as, at minimum, an irritant.

  • Pyrrolidine-3-carboxylic acid: The parent pyrrolidine core, lacking the p-tolyl group, is noted to cause severe eye damage.[6] This highlights the potential for significant ocular hazards.

  • General Pyrrolidinone Derivatives: The pyrrolidinone scaffold is a common motif in pharmacologically active molecules.[7] While this speaks to their utility, it also underscores the potential for unforeseen biological effects, necessitating careful handling to avoid accidental exposure.

2.2. Postulated Hazard Profile

Based on the available data, we will operate under the assumption that this compound presents the following hazards:

Hazard Category Postulated GHS Classification Rationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Common for complex organic molecules used in research.[8]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on data for the structural isomer 5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid.
Serious Eye Damage/Irritation Category 1 or 2A (Causes serious eye damage/irritation)Extrapolated from both the parent pyrrolidine-3-carboxylic acid and the tolyl-substituted isomer.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Based on data for the structural isomer.[5]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.

3.1. Engineering Controls

  • Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9]

  • Containment: Use of a glove box or other containment strategies is recommended for weighing and transferring larger quantities of the material.

3.2. Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not a checklist but a risk-based decision process. The following diagram illustrates the recommended logic for ensuring adequate protection.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Handling 5-Oxo-1-p-tolyl- pyrrolidine-3-carboxylic acid CheckQuantity Quantity > 1g or Potential for Dusting? Start->CheckQuantity BasePPE Standard Lab Attire: - Long-sleeved lab coat - Closed-toe shoes Start->BasePPE Always Required EyeProtection Eye/Face Protection: - ANSI Z87.1 safety glasses - Goggles (if splash risk) - Face shield (for large quantities) Start->EyeProtection HandProtection Hand Protection: - Nitrile gloves (double-gloving recommended) - Inspect gloves before use Start->HandProtection CheckSplash Working with Solutions or Risk of Splashing? CheckQuantity->CheckSplash No RespiratoryProtection Respiratory Protection: - N95 respirator or higher (if engineering controls are insufficient) CheckQuantity->RespiratoryProtection Yes CheckSplash->EyeProtection Yes, upgrade to goggles/ face shield

Caption: PPE selection workflow for handling the target compound.

3.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][8]

  • Do not eat, drink, or smoke in laboratory areas.

  • Remove contaminated clothing and PPE before leaving the laboratory.

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] The carboxylic acid moiety can react with bases, while the amide and aromatic ring can be susceptible to strong acids and oxidizers.

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and any known or postulated hazards.

Emergency Procedures

Rapid and informed response to an emergency can significantly mitigate harm.

5.1. Spill Response

Spill_Response Spill Spill Detected Evacuate Evacuate immediate area Alert nearby personnel Spill->Evacuate Assess Assess Spill Size & Risk (Is it safe to handle internally?) Evacuate->Assess CallEHNS Call Emergency Personnel / EH&S Assess->CallEHNS No / Large Spill DonPPE Don Appropriate PPE (respirator, gloves, goggles) Assess->DonPPE Yes / Small Spill Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) DonPPE->Contain Cleanup Carefully sweep or scoop into a labeled waste container Contain->Cleanup Decontaminate Decontaminate the area with a suitable solvent, followed by soap and water Cleanup->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose

Caption: Step-by-step emergency response flowchart for spills.

5.2. First Aid Measures

The following first aid protocols are based on the potential hazards identified from structural analogues.[5][8][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the material through a licensed professional waste disposal service.[8] Do not dispose of it down the drain or in regular trash.

Synthesis and Reactivity Insights for Safe Handling

Understanding the synthesis and potential reactivity of this compound provides a deeper context for its safe handling.

  • Synthesis: This compound and its analogues are often synthesized via cyclization reactions, for instance, through the condensation of amines with itaconic acid or its derivatives.[7][11] These reactions can be conducted under high temperatures, indicating the thermal stability of the core structure but also highlighting the need for careful temperature control during any experimental procedures.

  • Reactivity: The carboxylic acid group can undergo standard reactions such as esterification and amide bond formation. The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions. The aromatic tolyl group can undergo electrophilic substitution, although the conditions required would likely be harsh.

Conclusion

While this compound is a valuable compound for research and development, its safe handling is paramount. In the absence of a specific SDS, a conservative approach based on the known hazards of structural analogues is both prudent and necessary. By adhering to the engineering controls, PPE requirements, and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. The principles of scientific integrity demand that we treat compounds of unknown toxicity with the highest degree of caution, a practice that is central to the ethos of responsible research.

References

A Guide to the ¹H NMR Spectral Analysis of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid and its derivatives. The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for unambiguous structural elucidation and purity assessment during drug discovery and development. This document, intended for researchers and scientists, delves into the nuanced spectral features of the target molecule, including the chemical shifts (δ), spin-spin coupling constants (J), and multiplicities of the pyrrolidine ring, the N-aryl substituent, and the carboxylic acid moiety. Special emphasis is placed on complex phenomena such as diastereotopicity. A detailed experimental protocol and data interpretation framework are provided to ensure the acquisition of high-quality, reproducible NMR data.

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyroglutamic acid, is a cornerstone in the synthesis of a wide array of biologically active compounds. Its rigid, chiral structure serves as a versatile template for designing molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2] The incorporation of an N-aryl group, such as the p-tolyl substituent, modulates the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile.

Given its importance, the precise and accurate structural characterization of these derivatives is non-negotiable. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular connectivity and stereochemistry. This guide explains the causality behind the observed spectral patterns, providing a robust framework for interpretation.

Molecular Structure and Proton Environments

To systematically analyze the ¹H NMR spectrum, it is essential to first identify the distinct proton environments within the this compound molecule. The key protons are labeled in the structure below.

Caption: Molecular structure of this compound with proton labeling.

Detailed ¹H NMR Spectral Analysis

The spectrum of this molecule is a classic example of a complex spin system, requiring careful analysis. The key features are discussed below.

Pyrrolidine Ring Protons: A Complex Spin System

The protons on the five-membered ring (H³, H⁴ᵃ/ᵇ, H⁵ᵃ/ᵇ) constitute a complex spin system. The presence of a stereocenter at the C3 position is the critical factor that governs the appearance of the adjacent methylene (CH₂) protons.

  • H³ (Methine Proton):

    • Chemical Shift (δ): Expected to be in the range of 3.2–3.5 ppm .[2] Its position is influenced by the deshielding effects of the adjacent carboxylic acid group and its location within the heterocyclic ring.

    • Multiplicity: This proton is coupled to the two H⁴ protons. Because H⁴ᵃ and H⁴ᵇ are non-equivalent (see below), H³ will appear as a doublet of doublets (dd) .

  • H⁴ Methylene Protons (H⁴ᵃ and H⁴ᵇ):

    • The Concept of Diastereotopicity: The C3 carbon is a chiral center. Consequently, the two protons on the adjacent C4 carbon (H⁴ᵃ and H⁴ᵇ) are in chemically non-equivalent environments and are termed diastereotopic .[3][4][5] This is a fundamental principle: methylene protons adjacent to a stereocenter will almost always be distinct in the NMR spectrum.[6]

    • Chemical Shift (δ): They will appear as two separate signals, typically in the range of 2.6–2.9 ppm .[1][2]

    • Multiplicity: Each of these protons will appear as a doublet of doublets (dd) . This arises from:

      • Geminal coupling (²J) to its diastereotopic partner on the same carbon (e.g., H⁴ᵃ couples with H⁴ᵇ). Geminal coupling constants in five-membered rings are typically around 7-14 Hz.[4]

      • Vicinal coupling (³J) to the H³ proton. These coupling constants are conformation-dependent but are typically in the range of 6-8 Hz for sp³-hybridized systems.[7]

  • H⁵ Methylene Protons (H⁵ᵃ and H⁵ᵇ):

    • Chemical Shift (δ): These protons are adjacent to both the ring nitrogen and the C2 carbonyl group, leading to significant deshielding. They are expected to resonate downfield, in the range of 3.8–4.2 ppm .[1][2]

    • Diastereotopicity: Similar to the H⁴ protons, the H⁵ protons are also diastereotopic due to the influence of the C3 chiral center. They are chemically non-equivalent.

    • Multiplicity: These protons couple geminally to each other. Vicinal coupling to the H⁴ protons is also expected. This often results in two complex multiplets . In some cases, if the chemical shift difference is small, they might appear as a distorted AB quartet.

Caption: Key proton-proton (J) couplings in the pyrrolidine ring.

p-Tolyl Group Protons

The signals for the N-p-tolyl group are highly characteristic and provide clear evidence for its presence.

  • Aromatic Protons (AA'BB' System):

    • Chemical Shift (δ): Found in the aromatic region, typically 7.1–7.4 ppm .

    • Multiplicity: A 1,4-disubstituted (para) benzene ring gives a classic AA'BB' system, which simplifies to two distinct doublets . The protons ortho to the nitrogen atom will have a slightly different chemical shift from the protons meta to the nitrogen. The ortho-coupling constant (³J) is typically in the range of 6–10 Hz .[7]

  • Methyl Protons (-CH₃):

    • Chemical Shift (δ): The methyl protons attached to the aromatic ring typically resonate around 2.3 ppm .

    • Multiplicity: As there are no adjacent protons, this signal appears as a sharp singlet , integrating to three protons.

Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group has unique and highly variable characteristics.

  • Chemical Shift (δ): This is the most deshielded proton in the molecule, appearing far downfield, typically in the range of 9–13 ppm .[8][9] Its signal is often broad due to hydrogen bonding and chemical exchange phenomena.[10]

  • Solvent and Concentration Dependence: The exact chemical shift and peak shape are highly dependent on the solvent, sample concentration, and temperature.[8][11] In protic solvents or in the presence of water, the exchange rate can be so fast that the signal becomes extremely broad or even disappears.[12]

  • Confirmation by D₂O Exchange: The definitive method for identifying this proton is through a D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to the NMR tube will result in the rapid exchange of the acidic -COOH proton with deuterium. This causes the signal to disappear from the ¹H NMR spectrum, providing unambiguous confirmation.[8][13]

Quantitative Data Summary

The expected ¹H NMR spectral data for the core structure is summarized below. Note that exact values can vary based on the specific derivative, solvent, and spectrometer frequency.

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH9.0 – 13.0broad singlet (br s)N/A1H
Ar-H (ortho to N)7.1 – 7.4doublet (d)³J = 6–10 Hz2H
Ar-H (meta to N)7.1 – 7.4doublet (d)³J = 6–10 Hz2H
H⁵ᵃ, H⁵ᵇ3.8 – 4.2multiplet (m)-2H
3.2 – 3.5doublet of doublets (dd)³J ≈ 6-8 Hz1H
H⁴ᵃ, H⁴ᵇ2.6 – 2.9two dd or m²J ≈ 7-14 Hz, ³J ≈ 6-8 Hz2H
Ar-CH₃~2.3singlet (s)N/A3H

Experimental Protocol: A Self-Validating System

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, trustworthy data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Add internal standard (TMS) if required B->C D 4. Transfer to a clean, dry NMR tube C->D E 5. Insert sample into NMR spectrometer (>400 MHz) D->E F 6. Lock, tune, and shim the instrument E->F G 7. Acquire ¹H spectrum using standard pulse sequence F->G H 8. (Optional) Acquire D₂O exchange spectrum G->H I 9. Apply Fourier Transform, phase, and baseline correction H->I J 10. Calibrate spectrum to TMS (0 ppm) or residual solvent peak I->J K 11. Integrate all signals J->K L 12. Assign peaks based on δ, multiplicity, and J-values K->L

Caption: Standard workflow for ¹H NMR analysis of small molecules.

Methodology Details
  • Choice of Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds slows down the exchange rate of the -COOH proton, resulting in a sharper, more easily observable signal compared to chloroform-d (CDCl₃).[1][12] The residual proton signal of DMSO-d₆ at ~2.50 ppm serves as a convenient secondary reference.

  • Spectrometer Frequency: A higher field strength (≥400 MHz) is crucial. It increases chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex multiplets, particularly for the non-equivalent pyrrolidine ring protons.

  • Self-Validation: The protocol is self-validating. The observation of all expected signals with correct integrations, multiplicities, and characteristic J-couplings provides high confidence in the structural assignment. The D₂O exchange experiment serves as an internal control to confirm the identity of the carboxylic acid proton.

Conclusion

The ¹H NMR spectrum of this compound derivatives is rich with structural information. A thorough understanding of key principles, especially the diastereotopicity of the C4 and C5 methylene protons, is essential for accurate interpretation. By following the systematic analysis and rigorous experimental protocol outlined in this guide, researchers can confidently elucidate the structure of these valuable compounds, ensuring the integrity and progression of their drug development programs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid from Itaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Strategic Synthesis of a Versatile Pyrrolidone Core

The pyrrolidone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among these, 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid stands out as a valuable building block for the development of novel therapeutic agents, including potential anticancer and antimicrobial drugs.[1] Its structure combines the rigidity of the pyrrolidone ring with the lipophilic nature of the p-tolyl group and the versatile functionality of a carboxylic acid, making it an ideal starting point for further chemical elaboration.

This document provides a comprehensive guide to the synthesis of this compound, utilizing the readily available and bio-renewable starting material, itaconic acid. The synthetic strategy hinges on a robust and efficient one-pot reaction cascade involving an aza-Michael addition followed by an intramolecular cyclization. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a high yield and purity of the target compound.

The Synthetic Approach: A Cascade Reaction of Itaconic Acid and p-Toluidine

The synthesis of this compound from itaconic acid and p-toluidine is a classic example of a tandem reaction, where two mechanistically distinct transformations occur in a single reaction vessel. This approach is highly desirable in chemical synthesis as it reduces waste, saves time, and often leads to higher overall yields. The overall transformation is depicted below:

Overall Reaction Scheme:

G Itaconic_Acid Itaconic Acid Intermediate Aza-Michael Adduct (N-(p-tolyl)itaconamic acid) Itaconic_Acid->Intermediate + p_Toluidine p-Toluidine p_Toluidine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Heat) G cluster_0 Aza-Michael Addition cluster_1 Intramolecular Cyclization Itaconic_Acid Itaconic Acid Transition_State_1 Nucleophilic Attack Itaconic_Acid->Transition_State_1 p_Toluidine p-Toluidine p_Toluidine->Transition_State_1 Adduct N-(p-tolyl)itaconamic acid (Intermediate) Transition_State_1->Adduct Protonation Protonation of Carbonyl Adduct->Protonation Cyclization_Step Intramolecular Nucleophilic Attack Protonation->Cyclization_Step Dehydration Dehydration Cyclization_Step->Dehydration Product This compound Dehydration->Product

References

protocol for synthesizing 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

A Robust and Scalable Protocol for the Synthesis of 1-(Substituted-Phenyl)-5-Oxopyrrolidine-3-Carboxylic Acids

Abstract

The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of various biologically active compounds. Derivatives of this scaffold have shown potential as antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids via the direct condensation of itaconic acid with substituted anilines. We offer insights into the reaction mechanism, a step-by-step experimental procedure, characterization guidelines, and a summary of the reaction's scope with various aniline derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to access this important class of molecules.

Introduction and Scientific Background

Pyroglutamic acid and its derivatives are valuable chiral building blocks for the asymmetric synthesis of numerous pharmaceuticals.[4] The introduction of a substituted phenyl group at the N-1 position of the pyrrolidinone ring significantly modulates the molecule's biological activity, making the synthesis of these analogs a key focus in drug discovery. The pyrrolidinone ring itself is a structural feature found in many natural products with a wide range of biological activities.[2]

The most direct and atom-economical approach to synthesizing the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid core is the reaction between a primary aromatic amine and itaconic acid.[2][5][6][7] This method is robust, generally high-yielding, and proceeds through a tandem aza-Michael addition followed by an intramolecular cyclization-condensation.

Causality of the Synthetic Strategy

The choice of this synthetic route is underpinned by its efficiency and simplicity.

  • Aza-Michael Addition: The reaction initiates with a conjugate (Michael) addition of the nucleophilic aniline to one of the activated double bonds of itaconic acid.

  • Intramolecular Cyclization: The resulting intermediate undergoes a spontaneous or heat-induced intramolecular amidation, where the secondary amine attacks one of the carboxylic acid groups, forming the five-membered lactam ring and eliminating a molecule of water.

This one-pot reaction avoids the need for protecting groups and complex intermediates, making it highly suitable for library synthesis and large-scale production.

Reaction Mechanism and Workflow

General Reaction Mechanism

The synthesis proceeds via a well-established pathway. The nucleophilic nitrogen of the substituted aniline first attacks the β-carbon of the α,β-unsaturated carboxylic acid system of itaconic acid. This is followed by an intramolecular condensation to form the stable 5-membered pyrrolidinone ring.

G reactant reactant intermediate intermediate product product step step sub_aniline Substituted Aniline (Ar-NH2) step1 + sub_aniline->step1 itaconic Itaconic Acid itaconic->step1 michael_adduct Aza-Michael Adduct (Intermediate) step2 michael_adduct->step2 Intramolecular Cyclization (-H2O, Δ) final_product 1-(Substituted-Phenyl)-5-oxopyrrolidine- 3-carboxylic Acid step1->michael_adduct Aza-Michael Addition step2->final_product

Caption: Generalized reaction mechanism for the synthesis.

Experimental Synthesis and Purification Workflow

The overall process from starting materials to the final, purified compound is straightforward, involving a one-pot reaction followed by a simple workup and recrystallization.

G start_node start_node process_node process_node end_node end_node A 1. Reagent Mixing Substituted Aniline + Itaconic Acid in Water B 2. Reaction Heat at Reflux (e.g., 24h) A->B C 3. Workup Cool, Dilute with Base (e.g., 10% NaOH), Filter if necessary B->C D 4. Precipitation Acidify Filtrate with HCl to pH ~2 C->D E 5. Isolation Filter Precipitate, Wash with Water D->E F 6. Purification Recrystallize from appropriate solvent (e.g., Methanol) E->F G 7. Final Product Dry and Characterize (NMR, IR, MS) F->G

Caption: Step-by-step experimental and purification workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a representative example.[5] The methodology can be adapted for other substituted anilines.

Materials and Equipment
  • Reagents:

    • 2-Amino-4-chlorophenol (0.5 mol)

    • Itaconic acid (0.75 mol)

    • 10% Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

    • Methanol (for recrystallization)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Heating mantle with magnetic stirring

    • Buchner funnel and filter flask

    • pH paper or pH meter

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, combine itaconic acid (0.75 mol) and 2-amino-4-chlorophenol (0.5 mol). Add deionized water (200 mL) to the flask.[5]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Maintain reflux for 24 hours. The mixture will become a thick slurry.[5]

  • Workup - Basification: After 24 hours, cool the reaction mixture to room temperature. Carefully add 10% aqueous NaOH solution (approx. 300 mL) to dissolve the product. The solution may need to be heated gently to ensure complete dissolution.[5]

  • Filtration: Cool the basic solution to approximately 20°C. If any unreacted starting material or impurities are present as solids, filter the solution to obtain a clear filtrate.[5]

  • Workup - Acidification: Transfer the filtrate to a large beaker and place it in an ice bath. Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of approximately 2. A precipitate will form.[5]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Scope of the Reaction and Data

This synthetic method is broadly applicable to a variety of substituted anilines. The electronic nature of the substituent on the phenyl ring can influence reaction times and yields.

EntrySubstituted AnilineProductTypical YieldReference
12-Amino-4-chlorophenol1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid~85%[5]
24-Aminoacetophenone1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid86%[6]
3N-(4-aminophenyl)acetamide1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidHigh[2]
42-Aminophenol1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHigh[7]
54-Aminophenol1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHigh[8]

Characterization and Validation

To ensure the identity and purity of the synthesized compound, a full characterization is required. The data below is representative for 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a closely related analog.[1]

  • ¹H NMR (DMSO-d₆):

    • δ 12.65 ppm (broad singlet, 1H, COOH)

    • δ 3.76–3.93 ppm (multiplet, 2H, NCH₂)

    • δ 3.26–3.42 ppm (multiplet, 1H, CH)

    • δ 2.58–2.68 ppm (multiplet, 2H, COCH₂)

    • Signals corresponding to the substituted phenyl ring and the methyl group (e.g., ~2.0 ppm for CH₃).[1]

    • Rationale: The distinct signals for the pyrrolidinone ring protons (NCH₂, CH, COCH₂) and the downfield signal for the carboxylic acid proton are key identifiers.

  • ¹³C NMR (DMSO-d₆):

    • δ 174.41 ppm (COOH)

    • δ 172.19 ppm (Lactam C=O)

    • δ 50.98 ppm (NCH₂)

    • δ 36.22 ppm (CH)

    • δ 33.74 ppm (COCH₂)

    • Signals corresponding to the aromatic carbons.[1]

    • Rationale: The presence of two carbonyl signals confirms the carboxylic acid and lactam moieties. The aliphatic signals confirm the formation of the pyrrolidinone ring.

  • IR (KBr, cm⁻¹):

    • ~3300 cm⁻¹ (broad, OH stretch from COOH and phenol)

    • ~1700 cm⁻¹ (sharp, C=O stretch from COOH)

    • ~1640 cm⁻¹ (sharp, C=O stretch from lactam)[1]

    • Rationale: The broad OH band and two distinct carbonyl absorptions are characteristic functional group indicators for the target molecule.

Potential for Further Derivatization

The carboxylic acid handle of the product is a versatile functional group for further chemical modification to generate compound libraries for screening.

  • Esterification: The carboxylic acid can be easily converted to its methyl or ethyl ester by refluxing in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).[1][5]

  • Amidation/Hydrazide Formation: The acid can be activated (e.g., to an acid chloride) or coupled directly with amines or hydrazine hydrate to form a wide range of amides and hydrazides, which are precursors to other heterocycles like oxadiazoles and triazoles.[1][2][5]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Substituted anilines can be toxic and should be handled with care.

  • Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes & Protocol: Asymmetric Michael Addition for Pyrrolidine-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the synthesis of enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives, crucial scaffolds in medicinal chemistry and organocatalysis. We detail a field-proven, organocatalyzed asymmetric Michael addition strategy that offers high stereocontrol and atom economy. This guide covers the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, presents expected outcomes, and discusses critical parameters for success. The protocols described herein are designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing these valuable chiral building blocks.

Introduction: The Significance of Chiral Pyrrolidine-3-Carboxylic Acids

Pyrrolidine-3-carboxylic acid, often referred to as β-proline, and its derivatives are privileged structural motifs in modern drug discovery and development. Their rigid, cyclic structure serves as a constrained analog of proteinogenic amino acids, enabling the precise conformational control of peptides and small molecule therapeutics. For instance, (R)-pyrrolidine-3-carboxylic acid derivatives have been identified as potent enzyme inhibitors and receptor agonists.[1] Furthermore, chiral pyrrolidines are themselves powerful organocatalysts, capable of directing the stereochemical outcome of a wide range of chemical transformations.[1][2]

Given the stereospecific nature of biological interactions, accessing these molecules with high enantiomeric purity is paramount. Traditional synthetic routes often rely on lengthy multi-step sequences starting from the chiral pool, which can be inefficient and lack atom economy.[1] The asymmetric Michael addition presents a more elegant and direct approach. By catalytically adding a nucleophile to an α,β-unsaturated carbonyl compound, carbon-carbon bonds and stereocenters can be constructed simultaneously with high fidelity. This guide focuses on an organocatalytic approach, which avoids the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.

Mechanism and Stereochemical Control

The success of this asymmetric synthesis hinges on the principles of aminocatalysis, where a chiral secondary amine catalyst, such as a prolinol derivative, reversibly activates the Michael acceptor. The key steps are outlined below:

  • Iminium Ion Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated enone (Michael acceptor) to form a transient, chiral iminium ion. This activation step lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, making it more susceptible to nucleophilic attack.

  • Stereocontrolled Michael Addition: The bulky substituent on the chiral catalyst effectively shields one face of the iminium ion. The incoming nucleophile (e.g., a nitronate anion derived from nitromethane) is therefore directed to the less sterically hindered face, establishing the critical stereocenter.

  • Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the Michael adduct and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

This catalytic cycle ensures that a small amount of the chiral catalyst can generate a large quantity of the enantiomerically enriched product.

Asymmetric Michael Addition Mechanism sub Enone (Acceptor) + Chiral Amine Catalyst iminium Chiral Iminium Ion (LUMO Lowered) sub->iminium Condensation attack Stereoselective Nucleophilic Attack iminium->attack Face Blocked by Catalyst nuc Nucleophile (e.g., Nitronate) nuc->attack enamine Enamine Intermediate attack->enamine hydrolysis Hydrolysis enamine->hydrolysis product Michael Adduct (New Stereocenter) hydrolysis->product catalyst_out Catalyst (Regenerated) hydrolysis->catalyst_out Regeneration catalyst_out->sub

Caption: Catalytic cycle of the organocatalyzed asymmetric Michael addition.

Experimental Protocol: Synthesis of Ethyl (R)-5-methyl-4-oxo-3-(nitromethyl)hexanoate

This protocol is adapted from the work of Yin, F., et al., which describes a concise, two-step synthesis of a 5-methylpyrrolidine-3-carboxylic acid derivative.[1][3] The first key step, the asymmetric Michael addition, is detailed below. This is followed by a reductive cyclization to form the pyrrolidine ring.

3.1. Materials and Reagents
ReagentSupplierPurityCAS NumberNotes
Ethyl 4-methyl-2-oxopent-3-enoateSigma-Aldrich97%61388-91-0Michael Acceptor
NitromethaneAcros Organics99%75-52-5Michael Donor
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolSigma-Aldrich99%112068-01-6Organocatalyst
Trifluoroacetic Acid (TFA)Sigma-Aldrich≥99%76-05-1Co-catalyst
TolueneFisher Sci.Anhydrous108-88-3Reaction Solvent
Diethyl EtherFisher Sci.Anhydrous60-29-7For workup
Saturated aq. NaHCO₃---For workup
Anhydrous MgSO₄Fisher Sci.-7487-88-9For drying
Silica GelSiliCycle60 Å7631-86-9For column chromatography

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitromethane is flammable and toxic. TFA is highly corrosive.

3.2. Step-by-Step Procedure

Caption: Experimental workflow for the asymmetric Michael addition step.

  • Catalyst Preparation:

    • To a clean, dry vial, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (25.3 mg, 0.1 mmol, 20 mol%).

    • Add anhydrous toluene (1.0 mL).

    • Add trifluoroacetic acid (TFA) (7.6 µL, 0.1 mmol, 20 mol%). Stir for 10 minutes at room temperature to form the trifluoroacetate salt of the catalyst in situ.

    • Rationale: The acidic co-catalyst (TFA) protonates the pyrrolidine nitrogen, which is essential for the formation of the iminium ion intermediate during the catalytic cycle.[4]

  • Reaction Setup:

    • In a separate flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethyl 4-methyl-2-oxopent-3-enoate (78 mg, 0.5 mmol, 1.0 equiv.) in anhydrous toluene (1.5 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Rationale: Running the reaction at a reduced temperature often improves enantioselectivity by favoring the more ordered, lower-energy transition state leading to the desired product. Anhydrous conditions are critical to prevent unwanted side reactions and catalyst deactivation.

  • Michael Addition:

    • To the cooled solution of the enoate, add nitromethane (54 µL, 1.0 mmol, 2.0 equiv.).

    • Add the pre-formed catalyst solution dropwise via syringe.

    • Stir the reaction mixture vigorously at 0 °C.

    • Rationale: Using an excess of the nucleophile (nitromethane) helps to drive the reaction to completion.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v).

    • The reaction is typically complete within 24-48 hours.

  • Aqueous Work-up:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

    • Rationale: The NaHCO₃ wash neutralizes the acidic TFA co-catalyst.

  • Purification:

    • Filter the mixture and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure γ-nitro ketoester.

Data Presentation and Expected Results

The organocatalytic Michael addition of nitroalkanes to 4-oxo-2-enoates is a robust reaction. The table below summarizes typical results achieved for this class of transformation, demonstrating the high yields and excellent stereoselectivities that can be obtained.

CatalystMichael AcceptorMichael DonorSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
F (see ref)Ethyl 4-oxo-4-phenylbut-2-enoateNitromethaneToluene0489598[1]
F (see ref)Ethyl 4-oxopent-2-enoateNitromethaneToluene0488597[1]
F (see ref)Ethyl 4-oxohex-2-enoateNitromethaneToluene0488997[1]
CinchonidineChalconeNitromethaneToluene80249896[5]

Catalyst F refers to a specific thiourea-based primary amine catalyst developed by Yin, F., et al.[1]

Subsequent Transformation: The purified γ-nitro ketoester can be converted to the desired (3R,5R)-5-methylpyrrolidine-3-carboxylic acid via a one-pot reductive cyclization using a reducing agent like H₂ over Pd/C or Raney Nickel, followed by ester hydrolysis. This transformation typically proceeds in high yield.[1]

Troubleshooting and Key Considerations
  • Low Yield:

    • Cause: Insufficiently anhydrous conditions; impure reagents; incomplete reaction.

    • Solution: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use freshly distilled solvents and high-purity reagents. Allow the reaction to run to completion as monitored by TLC.

  • Low Enantioselectivity (ee):

    • Cause: Reaction temperature is too high; incorrect catalyst or co-catalyst loading.

    • Solution: Maintain the reaction at the recommended temperature (0 °C or lower). Precisely measure the catalyst and co-catalyst; a 1:1 molar ratio is often optimal.

  • Difficult Purification:

    • Cause: Formation of side products.

    • Solution: Careful monitoring by TLC can prevent the formation of degradation products. Ensure the quenching and work-up steps are performed promptly once the reaction is complete.

Conclusion

The asymmetric Michael addition, particularly through organocatalysis, represents a powerful and efficient strategy for the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives. The protocol detailed herein provides a reliable and scalable method for accessing these high-value compounds with excellent stereochemical control. By understanding the underlying mechanism and paying close attention to critical experimental parameters, researchers can successfully implement this methodology to advance projects in drug discovery, peptide synthesis, and catalyst development.

References

Application Notes and Protocols for the Organocatalytic Synthesis of 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Substituted Pyrrolidines in Modern Drug Discovery

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets.[1][2] Specifically, 5-alkyl-substituted pyrrolidine-3-carboxylic acids, a class of β-amino acids, are of significant interest due to their presence in a variety of therapeutic agents, including enzyme inhibitors and receptor agonists.[3][4] The development of stereoselective synthetic routes to these compounds is therefore a critical endeavor in the field of drug development, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic profiles.[5]

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these valuable building blocks, offering a more sustainable and environmentally benign alternative to traditional metal-based catalysis.[6] Chiral small molecules, such as proline and its derivatives, can effectively catalyze the formation of carbon-carbon bonds with high stereocontrol, proceeding through enamine and iminium ion intermediates.[7][8] This application note provides a comprehensive guide to the organocatalytic synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids, with a focus on the asymmetric Michael addition of nitroalkanes to 4-oxo-2-enoates. Detailed protocols, mechanistic insights, and comparative data are presented to aid researchers in the successful implementation of these methodologies.

Core Methodologies: Asymmetric Michael Addition and Reductive Cyclization

The predominant strategy for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves a two-step sequence: an organocatalytic, enantioselective Michael addition followed by a reductive cyclization.[3] This approach offers a concise and efficient route to these highly functionalized molecules with excellent stereocontrol.[9][10]

Step 1: Organocatalytic Asymmetric Michael Addition

The key carbon-carbon bond-forming step is the conjugate addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, catalyzed by a chiral organocatalyst.[3] Proline and its derivatives, particularly diarylprolinol silyl ethers, have proven to be highly effective catalysts for this transformation.[11][12] The catalyst facilitates the reaction through an enamine-iminium ion catalytic cycle, which enables facial discrimination of the prochiral substrates, leading to a high degree of enantioselectivity.[13]

Step 2: Reductive Cyclization

The resulting Michael adduct, a γ-nitro ketone, is then subjected to a reductive cyclization to afford the desired 5-alkyl-substituted pyrrolidine-3-carboxylic acid. This transformation is typically achieved through catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and the ketone to a hydroxyl group, followed by intramolecular cyclization.

Mechanistic Insights: The Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The two most common classes of organocatalysts employed in this synthesis, proline and diarylprolinol silyl ethers, operate through distinct yet related catalytic cycles.

Proline-Catalyzed Michael Addition

In the proline-catalyzed Michael addition, the secondary amine of proline reacts with the aldehyde or ketone substrate to form a chiral enamine intermediate. The carboxylic acid moiety of proline plays a crucial role in activating the Michael acceptor through hydrogen bonding and facilitating proton transfer during the catalytic cycle. The enamine then attacks the Michael acceptor, forming a new carbon-carbon bond and an iminium ion intermediate, which is subsequently hydrolyzed to release the product and regenerate the catalyst.[14]

Proline-Catalyzed Michael Addition Start Catalyst Proline Catalyst Start->Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Substrate Substrate Aldehyde/Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Michael_Acceptor Michael Acceptor (Nitroalkene) Hydrolysis Hydrolysis Iminium->Hydrolysis Product Michael Adduct Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Caption: Generalized catalytic cycle for proline-catalyzed Michael addition.

Diarylprolinol Silyl Ether-Catalyzed Michael Addition

Diarylprolinol silyl ethers are highly effective organocatalysts that operate through a similar enamine-based mechanism. The bulky diarylprolinol silyl ether moiety creates a well-defined chiral pocket, leading to excellent stereocontrol.[15][16] The reaction is believed to proceed through a transition state where the nitroalkene is activated by a Brønsted acid co-catalyst, while the enamine, shielded by the bulky catalyst backbone, attacks from a specific face.[11]

Diarylprolinol_Silyl_Ether_Catalyzed_Michael_Addition Start Catalyst Diarylprolinol Silyl Ether Catalyst Start->Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde Substrate Aldehyde Transition_State Organized Transition State Enamine->Transition_State + Nitroalkene Michael_Acceptor Nitroalkene Iminium Iminium Ion Intermediate Transition_State->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Michael Adduct Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Caption: Catalytic cycle for diarylprolinol silyl ether-catalyzed Michael addition.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids.

Protocol 1: Organocatalytic Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a representative example of an organocatalytic Michael addition using a pyrrolidine-3-carboxylic acid derivative as the catalyst.[13]

Materials:

  • (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (Catalyst)

  • Cyclohexanone (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Toluene (Solvent)

  • Benzoic acid (Optional co-catalyst)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (Eluents)

Equipment:

  • Magnetic stirrer

  • Reaction vial

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer

  • HPLC with a chiral column

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Add cyclohexanone (2.0 mmol, 10 equivalents).

  • If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%).

  • The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified Michael adduct.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Protocol 2: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

This two-step protocol provides a concise route to a specific, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid.[3][9]

Step 1: Asymmetric Michael Addition of Nitromethane to a 4-Oxo-2-enoate

Materials:

  • 4-Oxo-2-enoate (e.g., ethyl 4-oxopent-2-enoate)

  • Nitromethane

  • Organocatalyst (e.g., a diarylprolinol silyl ether)

  • Solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, dissolve the 4-oxo-2-enoate and the organocatalyst (typically 5-20 mol%) in the chosen solvent.

  • Add nitromethane (typically 1.5-3 equivalents) to the solution.

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the required duration (monitor by TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the γ-nitro ketone Michael adduct.

Step 2: Reductive Cyclization to (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

Materials:

  • γ-Nitro ketone Michael adduct from Step 1

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., H₂ gas)

  • Solvent (e.g., methanol)

Procedure:

  • Dissolve the γ-nitro ketone in the solvent in a hydrogenation vessel.

  • Add the Pd/C catalyst (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or ¹H NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or ion-exchange chromatography to afford the pure 5-methylpyrrolidine-3-carboxylic acid.

Data Presentation: Comparative Performance of Organocatalysts

The choice of organocatalyst significantly impacts the yield and stereoselectivity of the Michael addition. The following table summarizes representative data for the synthesis of γ-nitro carbonyl compounds, the precursors to 5-alkyl-substituted pyrrolidine-3-carboxylic acids.

CatalystMichael DonorMichael AcceptorSolventYield (%)dr (syn:anti)ee (%)Reference
(S)-ProlineCyclohexanoneβ-NitrostyreneDMSO9595:599 (syn)[8]
Diarylprolinol Silyl EtherPropanalβ-NitrostyreneToluene97>99:199 (syn)[12]
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acidCyclohexanoneβ-NitrostyreneToluene9291:995 (syn)[13]
Proline-derived ThioureaAcetoneβ-NitrostyreneToluene9990:1096 (syn)[6]

Conclusion and Future Outlook

The organocatalytic synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids represents a robust and highly efficient strategy for accessing these valuable chiral building blocks. The methodologies outlined in this application note, particularly the asymmetric Michael addition/reductive cyclization sequence, provide a practical and scalable approach for researchers in both academic and industrial settings. The continued development of novel organocatalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective synthetic routes in the future, further empowering the field of drug discovery and development.

References

Application Notes & Protocols: Directed C(sp³)–H Activation on 5-Oxo-Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Strategic Value of C–H Activation on a Privileged Scaffold

The 5-oxopyrrolidine, or pyroglutamic acid, framework is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1] Its rigid, sp³-rich structure is highly desirable for developing novel therapeutics that explore new chemical space.[2] However, the synthetic utility of this scaffold has historically been limited by the challenge of selectively functionalizing its inert C(sp³)–H bonds. Traditional methods often require multi-step sequences involving pre-functionalization, which is both time-consuming and inefficient.

Direct C–H activation has emerged as a transformative strategy in modern synthesis, offering an atom-economical pathway to modify molecular structures at their most fundamental bonds.[3] This guide focuses on directed C(sp³)–H activation, a sophisticated approach that utilizes a removable "directing group" to steer a transition metal catalyst to a specific, otherwise unreactive, C–H bond. By applying this technology to 5-oxo-pyrrolidine-3-carboxylic acid derivatives, we can achieve unprecedented control over regioselectivity and stereoselectivity, enabling the rapid generation of complex, stereochemically dense molecules. A recent breakthrough in this area has been the development of novel inhibitors for the BACE-1 enzyme, implicated in Alzheimer's disease, showcasing the profound potential of this methodology in drug discovery.[4][5]

This document provides an in-depth exploration of the principles, mechanisms, and practical protocols for performing directed C(sp³)–H activation on this critical molecular scaffold, tailored for researchers and professionals in chemical synthesis and drug development.

Section 1: Core Principles and Mechanistic Rationale

The successful execution of a directed C–H activation reaction hinges on the synergistic interplay between the substrate, the directing group, and the catalyst. For the 5-oxopyrrolidine-3-carboxylic acid core, Palladium (Pd) catalysis has proven to be particularly effective.

The Directing Group: 8-Aminoquinoline (AQ)

The choice of directing group (DG) is paramount. The 8-aminoquinoline (AQ) moiety, attached to the C3-carboxylic acid via an amide bond, is the industry standard for this transformation.[6][7]

Why the AQ Group is Effective:

  • Bidentate Chelation: The quinoline nitrogen and the amide nitrogen chelate to the palladium center. This strong, predictable coordination forms a stable pre-catalyst complex.

  • Geometric Constraint: This chelation locks the catalyst in close proximity to the pyrrolidinone ring, positioning it to interact with specific C–H bonds.

  • Activation and Selectivity: The formation of a six-membered palladacycle intermediate is favored, which selectively activates the C4–H bonds over the sterically less accessible or electronically different C2–H bonds.[2][8] This directed pathway overcomes the inherent inertness of the aliphatic C–H bond.

The Palladium-Catalyzed Catalytic Cycle

The generally accepted mechanism for the Pd-catalyzed C(sp³)–H arylation proceeds through a Pd(II)/Pd(IV) cycle. Understanding this cycle is critical for troubleshooting and optimizing the reaction.

dot digraph "Catalytic_Cycle" { graph [fontname="Arial", label="Figure 1: Proposed Pd(II)/Pd(IV) Catalytic Cycle", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

sub [label="Substrate-Pd(II) Complex"]; cmd [label="Concerted Metalation-\nDeprotonation (CMD)"]; palladacycle [label="Six-Membered\nPalladacycle (II)"]; oa [label="Oxidative Addition"]; pd_iv [label="Pd(IV) Intermediate"]; re [label="Reductive Elimination"]; product [label="Arylated Product"]; catalyst [label="Active Pd(II) Catalyst"];

catalyst -> sub [label=" + Substrate-DG"]; sub -> cmd [label=" -H⁺ (Base)"]; cmd -> palladacycle [label=" C-H Cleavage\n(Rate-Limiting)"]; palladacycle -> oa [label=" + Ar-I"]; oa -> pd_iv; pd_iv -> re [label=" C-C Bond Formation"]; re -> product [label=" - Product"]; product -> catalyst [style=invis]; re -> catalyst [label=" Catalyst Regeneration"]; }

Caption: Proposed Pd(II)/Pd(IV) Catalytic Cycle for C-H Arylation.

Causality Behind the Steps:

  • Coordination & C–H Activation: The AQ-derivatized substrate coordinates to the Pd(II) precatalyst (e.g., Pd(OAc)₂). The key C–H activation step occurs via a Concerted Metalation-Deprotonation (CMD) pathway.[9] A base (e.g., K₂CO₃, or the acetate counter-ion) assists in abstracting the C4 proton as the palladium center coordinates to the carbon, forming the stable six-membered palladacycle. This is typically the rate-limiting step of the entire cycle.

  • Oxidative Addition: The aryl halide (typically an iodide for higher reactivity) undergoes oxidative addition to the Pd(II) center, forming a high-valent Pd(IV) intermediate.

  • Reductive Elimination: This is the bond-forming step. The aryl group and the alkyl group on the Pd(IV) center couple, forming the new C–C bond and reductively eliminating from the metal. This step regenerates a Pd(II) species. The reaction is highly stereospecific, yielding the cis-3,4-disubstituted product due to the rigid conformation of the palladacycle precursor.[7][10]

  • Catalyst Regeneration: The resulting Pd(II) complex is released from the product and re-enters the catalytic cycle.

Section 2: Experimental Protocols

The following protocols are generalized from leading literature reports and provide a robust starting point for experimentation.[4][5][7]

Protocol 2.1: Synthesis of the AQ-Amide Substrate

This initial step is critical for installing the directing group that will control the subsequent C–H activation.

Workflow Diagram:

dot digraph "Workflow_Substrate_Synthesis" { graph [fontname="Arial", label="Figure 2: Workflow for AQ-Amide Synthesis", labelloc=b, fontsize=12]; node [shape=record, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

reagents [label="{Reactants|5-oxo-pyrrolidine-3-carboxylic acid\n8-Aminoquinoline\nCoupling Agent (HATU/DIC)\nBase (DIPEA)}"]; setup [label="{Reaction Setup|Anhydrous Solvent (DCM/DMF)\nInert Atmosphere (N₂)\n0°C to RT}"]; monitoring [label="{Monitoring & Workup|TLC / LC-MS\nAqueous Workup\nExtraction}"]; purification [label="{Purification|Silica Gel Chromatography}"]; product [label="{Final Product|Characterized AQ-Amide}"];

reagents -> setup -> monitoring -> purification -> product; }

Caption: Workflow for the synthesis of the directing group-appended substrate.

Materials:

  • 5-oxo-pyrrolidine-3-carboxylic acid derivative (1.0 equiv)

  • 8-Aminoquinoline (1.1 equiv)

  • Coupling Reagent: HOBt (1.2 equiv) and DIC (1.2 equiv), or HATU (1.2 equiv)

  • Base (if using HATU): DIPEA (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the 5-oxo-pyrrolidine-3-carboxylic acid derivative and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Add 8-aminoquinoline, followed by the coupling reagent (and DIPEA if applicable). If using HOBt/DIC, add HOBt first, followed by the dropwise addition of DIC at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Rationale: The coupling reaction forms a stable amide bond. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (typical eluents: ethyl acetate/hexanes or DCM/methanol) to yield the pure AQ-amide substrate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Directed C(sp³)–H Arylation

This is the core C–H activation step. Success requires careful control of atmospheric and reagent purity.

Materials:

  • AQ-Amide Substrate (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 5-10 mol%)

  • Aryl Iodide (1.5-3.0 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃; 2.0 equiv) or Silver(I) Acetate (AgOAc; 2.0 equiv)

  • Solvent: Anhydrous Toluene or Cyclopentyl methyl ether (CPME)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the AQ-amide substrate, Pd(OAc)₂, the aryl iodide, and the base.

  • Rationale: An inert atmosphere is absolutely essential. Oxygen can oxidize the Pd(II) catalyst to an inactive state or lead to undesired side reactions. All reagents and the solvent must be anhydrous.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction vigorously for 24-48 hours.

  • Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the C4-arylated product.

  • Validation: Characterize the product by NMR and HRMS. The stereochemistry (cis vs trans) can be determined by ¹H NMR coupling constants and/or NOE experiments.

Optimization Parameters

The efficiency of the C–H arylation can be sensitive to several factors. The following table summarizes key parameters for optimization.

ParameterOptions & Typical ValuesRationale & Field Insights
Catalyst Pd(OAc)₂, Pd(TFA)₂ (5-10 mol%)Pd(OAc)₂ is the most common and cost-effective precatalyst. Higher loadings may improve conversion but increase cost and waste.
Aryl Partner Ar-I > Ar-Br >> Ar-ClAryl iodides are the most reactive coupling partners due to the weaker C-I bond, facilitating the oxidative addition step.[2]
Base K₂CO₃, Cs₂CO₃, AgOAcSilver-free conditions using K₂CO₃ are often preferred for cost and sustainability.[11] However, silver salts can act as both a base and a halide scavenger, sometimes improving yields but complicating workup.
Solvent Toluene, Dioxane, CPME, t-AmylOHHigh-boiling, non-coordinating solvents are required to reach the necessary reaction temperatures for C-H cleavage.
Temperature 110 – 140 °CA high thermal barrier must be overcome for the C-H activation step. Lower temperatures result in sluggish or no reaction.
Additives Pivalic Acid (PivOH)Can serve as a proton shuttle during the CMD step, potentially accelerating the reaction and improving yields, particularly in challenging cases.[8]
Protocol 2.3: Removal of the 8-Aminoquinoline Directing Group

The final step is to cleave the auxiliary to reveal the functionalized carboxylic acid, which can then be used in subsequent synthetic steps.

Materials:

  • C4-Arylated AQ-Amide (1.0 equiv)

  • Hydrochloric Acid (6 M aqueous solution)

  • Solvent: 1,4-Dioxane

Procedure:

  • Dissolve the arylated AQ-amide in 1,4-dioxane in a round-bottom flask.

  • Add an excess of 6 M HCl (e.g., 10-20 equivalents).

  • Heat the mixture to reflux (approx. 100 °C) for 12-24 hours.

  • Rationale: Harsh acidic conditions are typically required to hydrolyze the robust amide bond linking the directing group.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction, neutralize carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH solution), and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The cleaved 8-aminoquinoline will remain in the acidic aqueous layer.

  • Wash, dry, and concentrate the organic layer. Purify by chromatography or recrystallization if necessary to obtain the final C4-arylated 5-oxo-pyrrolidine-3-carboxylic acid.

Section 3: Applications in Drug Discovery

The true power of this methodology lies in its ability to rapidly generate libraries of complex molecules from a common starting material. The late-stage functionalization of the C4 position allows for the introduction of diverse aryl and heteroaryl groups, which can be used to probe structure-activity relationships (SAR).

As demonstrated by Trabocchi and colleagues, this strategy was successfully employed to synthesize a series of fully substituted 5-oxopyrrolidines.[4][5] The key aryl appendage, introduced via the directed C(sp³)–H activation protocol described herein, was found to interact within the S2' subsite of the BACE-1 enzyme, leading to inhibitors with sub-micromolar activity.[4] This serves as a compelling case study for the application of this advanced synthetic technique to address significant challenges in modern drug development.

References

Application Notes & Protocols: Leveraging 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrrolidinone Scaffold

The 2-pyrrolidinone (or γ-lactam) motif is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its rigid, five-membered ring system offers a three-dimensional geometry that can effectively orient substituents to interact with biological targets, a feature often lacking in more flexible aliphatic or aromatic systems.[1] Within this class, 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid (CAS: 133747-57-6) emerges as a particularly valuable building block. It combines the conformational constraint of the pyrrolidinone core with two key functional handles:

  • A p-tolyl group at the N1 position, which can engage in hydrophobic or π-stacking interactions within a target's active site.

  • A carboxylic acid at the C3 position, providing a versatile anchor point for synthetic diversification, most commonly through the formation of amide bonds.

This guide provides an in-depth exploration of this building block, offering researchers and drug development professionals the foundational knowledge and practical protocols required for its synthesis and effective application in creating novel chemical entities. We will delve into its synthesis, characterization, and its utility in the construction of diverse molecular architectures through robust amide coupling methodologies.

Physicochemical Properties & Characterization

A thorough understanding of the building block's properties is the foundation of its successful application. The key characteristics are summarized below.

PropertyValueReference
Chemical Name 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid[2]
CAS Number 133747-57-6[3][4]
Molecular Formula C₁₂H₁₃NO₃[3][4]
Molecular Weight 219.24 g/mol [3][4]
Appearance White to off-white solid
Storage Sealed in a dry environment at room temperature.[3]

Analytical Data (Expected): While specific spectra should be acquired for each batch, typical characterization data for this class of compounds would include:

  • ¹H NMR: Expected signals would correspond to the aromatic protons of the p-tolyl group, the methyl protons, and the diastereotopic protons of the pyrrolidinone ring. The spectrum for the analogous o-tolyl derivative shows characteristic peaks in DMSO-d₆.[5]

  • ¹³C NMR: Signals for the carbonyls (amide and carboxylic acid), aromatic carbons, and aliphatic carbons of the pyrrolidine ring would be present.

  • Mass Spectrometry: The ESI-MS would show a prominent peak corresponding to [M+H]⁺ or [M-H]⁻.

  • Purity (HPLC): Typically >95% for use in synthesis.

Synthesis of the Building Block

While commercially available, this compound can be synthesized in the laboratory via a straightforward and robust procedure. The most common method involves the condensation of p-toluidine with itaconic acid.[6] This reaction proceeds through a tandem Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by a cyclizing intramolecular amidation.

Caption: Synthesis of the title building block.
Protocol 2.1: Synthesis via Condensation

Rationale: This protocol utilizes water as a solvent, which is both environmentally benign and effective for this condensation. The acidic workup ensures the product precipitates in its carboxylic acid form. This method is adapted from similar syntheses of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[6]

Materials:

  • p-Toluidine (1.0 eq)

  • Itaconic acid (1.2 eq)

  • Deionized Water

  • 5% Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (5%)

  • Standard reflux apparatus, filtration equipment

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add p-toluidine (1.0 eq), itaconic acid (1.2 eq), and deionized water (approx. 1.5-2.0 mL per gram of p-toluidine).

  • Heat the mixture to reflux and maintain for 10-14 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

  • After completion, cool the reaction mixture to room temperature.

  • Add 5% HCl solution to the mixture until the pH is approximately 2-3. This step protonates the carboxylic acid and helps precipitate the product.

  • Stir the mixture for 15-20 minutes in an ice bath to maximize precipitation.

  • Filter the resulting crystalline solid and wash thoroughly with cold deionized water.

Purification:

  • Dissolve the crude solid in a 5% aqueous sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the clear filtrate with 5% HCl back to a pH of 2-3, causing the purified product to precipitate.

  • Filter the solid, wash with cold deionized water, and dry under vacuum to yield the final product.

Core Application: Amide Bond Formation

The carboxylic acid moiety is the primary site for synthetic elaboration, making amide bond formation the most critical application for this building block.[7] Direct condensation with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, activating the carboxylic acid with a coupling reagent is essential. We present two robust, widely-used protocols.

G start Carboxylic Acid (Building Block) activation Activation (Active Ester Formation) start->activation amine Amine (R-NH₂) coupling Nucleophilic Attack amine->coupling reagents Coupling Reagent + Base reagents->activation activation->coupling product Amide Product coupling->product

Caption: General workflow for amide bond formation.
Protocol 3.1: EDC/HOBt Mediated Amide Coupling

Rationale: This is a classic and highly reliable method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent, and the resulting urea byproduct can be easily removed during an aqueous workup.[8] Hydroxybenzotriazole (HOBt) is added to accelerate the reaction and, critically, to suppress potential side reactions and racemization.[9]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), 1N HCl, Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

Work-up & Purification:

  • Dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3.2: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, highly efficient uronium-based coupling reagent.[9][10] It is often preferred for challenging couplings, including those with sterically hindered substrates or electron-poor amines, due to its rapid activation and high yields.[10]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • 5% Lithium chloride (LiCl) solution (for DMF workup), Saturated aqueous NaHCO₃, Brine

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 2-6 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

Work-up & Purification:

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers. If DMF was used, wash with 5% aqueous LiCl (2-3x) to remove residual DMF, followed by saturated NaHCO₃ and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Comparative Overview of Coupling Methods
ParameterEDC/HOBt MethodHATU Method
Activation Speed ModerateVery Fast
Reaction Time 12-18 hours2-6 hours
Cost LowerHigher
Byproducts Water-soluble ureaWater-soluble tetramethylurea
Best For Standard couplings, large scaleDifficult couplings, rapid synthesis
Side Reactions Low risk with HOBtVery low risk of racemization

Application Example: Synthesis of a Pyrrolidine Carboxamide Analog

To illustrate the practical utility of this building block, we outline the synthesis of a hypothetical analog inspired by pyrrolidine carboxamides, which have shown promise as inhibitors of enzymes like InhA from Mycobacterium tuberculosis.[11] Our target, N-(3-chlorophenyl)-5-oxo-1-p-tolyl-pyrrolidine-3-carboxamide , incorporates a 3-chloroaniline moiety, a common fragment in enzyme inhibitors.

Caption: Synthesis of a hypothetical inhibitor analog.

Rationale for Design: The pyrrolidinone core acts as a rigid scaffold. The p-tolyl group can occupy a hydrophobic pocket, while the 3-chlorophenyl group explores another region of the active site. The amide linkage provides a crucial hydrogen bond donor (N-H) and acceptor (C=O) for potential interactions with protein residues.

Protocol: The HATU-mediated coupling (Protocol 3.2) is selected for its efficiency.

  • Follow Protocol 3.2 using this compound (1.0 eq) and 3-chloroaniline (1.1 eq).

  • Given the slightly reduced nucleophilicity of the aniline, allow the reaction to proceed for 4-6 hours.

  • Perform the work-up and purification as described. The final product would be characterized by NMR and MS to confirm its structure and purity.

This example demonstrates how this compound serves as a powerful platform for systematically exploring structure-activity relationships (SAR) in a drug discovery program. By simply varying the amine component, a diverse library of analogs can be rapidly synthesized and evaluated.

References

Application Notes and Protocols: 5-Oxopyrrolidine Derivatives as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of a Privileged Scaffold in Oncology

The 5-oxopyrrolidine, also known as the pyroglutamic acid scaffold, is a five-membered lactam that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, cyclic structure and the presence of versatile functional groups make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This scaffold is a recurring motif in a variety of natural products and has been utilized as a chiral building block for the asymmetric synthesis of numerous bioactive molecules.[3] In recent years, the unique structural and chemical properties of 5-oxopyrrolidine have been exploited to develop a new generation of potent anticancer agents, demonstrating efficacy against a range of malignancies, including lung, breast, and liver cancers.[4][5][6]

This guide provides an in-depth exploration of the application of 5-oxopyrrolidine derivatives in oncology research. It details their primary mechanisms of action, showcases key examples with structure-activity relationship (SAR) insights, and provides detailed, field-tested protocols for their synthesis and evaluation. The content herein is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds in the fight against cancer.

Part 1: Mechanisms of Anticancer Action

The anticancer activity of 5-oxopyrrolidine derivatives stems from their ability to interfere with critical cellular processes required for tumor growth and survival. While various mechanisms have been proposed, the most extensively validated are the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).

Disruption of Microtubule Dynamics: A Mitotic Catastrophe

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[7] Their dynamic nature, characterized by rapid polymerization and depolymerization of α/β-tubulin heterodimers, is fundamental for the proper segregation of chromosomes.[7] Consequently, tubulin is one of the most successful targets in cancer chemotherapy.[8]

A significant number of 5-oxopyrrolidine derivatives function as potent inhibitors of tubulin polymerization.[9] These agents typically bind to the colchicine site on β-tubulin, a pocket at the interface between the α- and β-tubulin subunits.[9][10] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network. The collapse of the mitotic spindle activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.[10]

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest G2/M Arrest M->Arrest Inhibitor 5-Oxopyrrolidine Derivative (Tubulin Inhibitor) Inhibitor->M Inhibits Spindle Formation Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Cell cycle arrest induced by tubulin inhibitors.
Induction of Apoptosis: Orchestrating Cell Death

Beyond mitotic arrest, many 5-oxopyrrolidine derivatives can directly trigger the intrinsic pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

Studies have shown that certain derivatives can modulate this balance in favor of cell death. For example, the compound RPDPRH, a 4-arylidene-5-oxopyrrolidine derivative, was found to induce apoptosis in hepatocarcinoma cells by upregulating the expression of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Inhibitor 5-Oxopyrrolidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Inhibitor->Bax Promotes Mito Mitochondrion Bcl2->Mito Blocks Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Intrinsic apoptosis pathway modulation.
Inhibition of Pro-Cancerous Signaling Pathways

The versatility of the 5-oxopyrrolidine scaffold allows for its application in targeting other cancer-related pathways. Some derivatives have been designed as potent inhibitors of protein kinases, which are often dysregulated in cancer. For instance, aberrant activation of the BRAF/MEK/MAPK signaling pathway is a key driver in melanoma.[5] Novel 5-oxopyrrolidine-3-carbohydrazides have been synthesized and evaluated as potential inhibitors within this cascade, representing a targeted therapeutic approach.[5] Other research has pointed towards the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and metastasis, as another potential mechanism of action for this class of compounds.[12]

Part 2: Key Derivatives and Structure-Activity Relationship (SAR)

The anticancer potency of 5-oxopyrrolidine derivatives is highly dependent on the nature and position of substituents on the core ring. Extensive research has led to the identification of several key structural motifs that enhance activity. The following table summarizes representative examples from the literature, highlighting their chemical class, target cell lines, and observed potency.

Derivative Class & Example Key Structural Features Target Cancer Cell Lines Reported IC₅₀ (µM) Proposed Mechanism Reference
Hydrazones Hydrazone moiety with 5-nitrothiophene substituents.A549 (Lung)Potent activity at 100 µM screening.[4][6]Not specified, general cytotoxicity.[6]
Hydrazones Diphenylamine and 2,4-dimethoxybenzylidene moieties.IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic)~10-20 µMKinase Inhibition (BRAF/MEK pathway)[5]
Arylidene Derivatives (RPDPRH) 4-chlorobenzylidene at C4 and N-cyclohexyl carboxamide at C2.HepG2 (Liver), C-33A (Cervical), CaSki (Cervical)4.66 - 22.4 µMApoptosis induction (Bax/Bcl-2 modulation).[11]
Azole Derivatives 1,3,4-oxadiazolethione ring attached to the core structure.A549 (Lung)High viability inhibition (~72%) at 100 µM.[13]Not specified, general cytotoxicity.[13]

Key SAR Insights:

  • Aromatic and Heterocyclic Moieties: The introduction of substituted aromatic or heterocyclic rings, such as phenyl, thiophene, furan, and various azoles, is a common strategy that often enhances anticancer activity.[4][13]

  • Hydrazone Linker: The carbohydrazide and hydrazone functionalities serve as versatile linkers to introduce diverse substituents and have been shown to be critical for the biological activity of many derivatives.[5]

  • Substitution Pattern: The specific substitution pattern on appended aromatic rings (e.g., hydroxyl, methoxy groups) can significantly influence potency and selectivity against different cancer cell lines.[5]

Part 3: Experimental Protocols for Evaluation

Evaluating the anticancer potential of novel 5-oxopyrrolidine derivatives requires a systematic, multi-faceted approach. The following protocols provide standardized, step-by-step methodologies for key in vitro assays.

Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 5-oxopyrrolidine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-oxopyrrolidine derivative in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Plot cell viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Figure 3: Workflow for the MTT cytotoxicity assay.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells in a population. Cells are fixed and stained with a fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is measured by a flow cytometer, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials and Reagents:

  • 6-well cell culture plates

  • 5-oxopyrrolidine derivative

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • PI/RNase Staining Buffer

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 2x10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the compound at desired concentrations (e.g., 1x and 2x IC₅₀) for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control to identify cell cycle arrest.

Protocol 3.3: In Vitro Tubulin Polymerization Assay

Principle: This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. The assembly of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.

Materials and Reagents:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized >99% pure tubulin

    • General Tubulin Buffer

    • GTP solution

    • Tubulin Polymerization Buffer

    • Fluorescent reporter

  • Test compound (5-oxopyrrolidine derivative)

  • Positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition)

  • Negative control (vehicle)

  • 96-well half-area black plates

  • Fluorescence plate reader capable of kinetic reads at 37°C (Ex: ~360 nm, Em: ~450 nm)

Step-by-Step Procedure:

  • Reagent Preparation: Reconstitute all kit components on ice as per the manufacturer's instructions.

  • Reaction Setup: In a pre-warmed 96-well plate, add the reaction components in the following order:

    • Tubulin Polymerization Buffer with fluorescent reporter.

    • Test compound, positive control, or vehicle control.

    • Ice-cold tubulin solution.

  • Initiate Polymerization: Transfer the plate to the fluorescence reader pre-warmed to 37°C. Immediately before starting the reading, inject GTP solution into all wells to initiate polymerization.

  • Kinetic Reading: Measure fluorescence every 60 seconds for 60 minutes.

Data Analysis:

  • Plot fluorescence intensity versus time for each condition.

  • Compare the polymerization curve of the test compound to the negative control. Inhibition is indicated by a reduced slope and a lower final plateau.

  • Calculate the percentage of inhibition relative to the control.

Conclusion and Future Directions

The 5-oxopyrrolidine scaffold has firmly established itself as a versatile and promising platform for the development of novel anticancer agents. Derivatives have demonstrated potent activity through well-validated mechanisms, including the disruption of microtubule networks and the induction of apoptosis. The synthetic tractability of the core structure allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity.

Future research should focus on several key areas. Firstly, optimizing the therapeutic index by designing derivatives with greater selectivity for cancer cells over normal cells is paramount.[11] Secondly, while in vitro data is promising, comprehensive in vivo studies in relevant animal models are necessary to validate efficacy and establish pharmacokinetic/pharmacodynamic profiles. Finally, the exploration of novel biological targets beyond tubulin and the Bcl-2 family could uncover new therapeutic opportunities for this privileged scaffold. The continued investigation of 5-oxopyrrolidine derivatives holds significant promise for expanding the arsenal of effective cancer therapeutics.

References

Application Notes & Protocols: A Guide to Developing Antimicrobial Agents from 5-Oxopyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds that can be developed into effective therapeutics. The 5-oxopyrrolidine (also known as 2-pyrrolidinone) ring system represents a privileged scaffold in medicinal chemistry, found in various natural products and synthetic compounds with a wide range of biological activities.[1][2][3] This guide provides a comprehensive overview of the critical steps involved in the discovery and preclinical development of antimicrobial agents based on the 5-oxopyrrolidine core. We present detailed synthetic strategies, robust protocols for antimicrobial susceptibility testing, and an analysis of structure-activity relationships (SAR) to guide lead optimization. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure accuracy and reproducibility.

The 5-Oxopyrrolidine Scaffold: A Privileged Structure for Antimicrobial Drug Discovery

The 5-oxopyrrolidine motif is a five-membered lactam that serves as a core structural component in numerous biologically active molecules.[2] Its prevalence in natural alkaloids with notable antimicrobial properties, such as Salinosporamide A, has inspired medicinal chemists to explore this scaffold for the development of new anti-infective agents.[4][5] The non-planar, sp3-rich nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, enabling effective exploration of the chemical space required for potent and selective interactions with bacterial targets.[3]

The primary advantages of using the 5-oxopyrrolidine scaffold include:

  • Synthetic Tractability: The core can be readily synthesized and functionalized, allowing for the creation of large, diverse compound libraries.

  • Favorable Physicochemical Properties: The scaffold often imparts drug-like properties, contributing to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Proven Biological Activity: Derivatives have demonstrated potent activity against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and other clinically significant bacteria.[1][6]

Synthetic Strategies for 5-Oxopyrrolidine Derivatives

A common and efficient route to synthesize a library of 5-oxopyrrolidine derivatives begins with the reaction of a primary amine with itaconic acid to form the core 1-substituted-5-oxopyrrolidine-3-carboxylic acid.[1][6] This intermediate serves as a versatile anchor point for further diversification, most notably through the generation of hydrazide and subsequent hydrazone derivatives, a class of compounds known for a wide spectrum of bioactivities.[2]

The rationale for this multi-step approach is rooted in combinatorial chemistry principles. The initial reaction establishes the core scaffold, while the subsequent conversion to a hydrazide creates a reactive handle. This hydrazide can then be condensed with a vast array of aldehydes or ketones to rapidly generate a library of diverse hydrazone final products, each with unique steric and electronic properties for SAR exploration.

G cluster_0 Step 1: Scaffold Formation cluster_1 Step 2: Intermediate Activation cluster_2 Step 3: Library Diversification A Primary Amine (e.g., 2-Aminophenol) C 1-Substituted-5-oxopyrrolidine -3-carboxylic Acid A->C Reflux in H2O B Itaconic Acid B->C Reflux in H2O D Acid Hydrazide Intermediate C->D Hydrazine Hydrate / EtOH F Final Hydrazone Derivatives (Antimicrobial Candidates) D->F Acid-catalyzed condensation E Aldehyde / Ketone Library (R-CHO / R-CO-R') E->F Acid-catalyzed condensation MIC_Workflow cluster_Inoculum 1. Inoculum Preparation cluster_Plate 2. Plate Preparation & Dosing cluster_Readout 3. Incubation & Analysis A Select 4-5 isolated bacterial colonies B Suspend in sterile saline or broth A->B C Adjust turbidity to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) B->C E Dilute 0.5 McFarland suspension and add to wells to achieve final ~5 x 10^5 CFU/mL C->E D Perform 2-fold serial dilutions of test compound in broth in a 96-well plate D->E G Incubate plate at 35-37°C for 16-20 hours E->G F Include Controls: - Positive (cells + no drug) - Negative (broth only) - Standard Antibiotic H Read results visually or with a plate reader G->H I Determine MIC: Lowest concentration with no visible growth H->I

References

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid in BACE-1 inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Evaluation of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid in BACE-1 Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting BACE-1 in Alzheimer's Disease with Novel Pyrrolidine Scaffolds

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques.[1][2] The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site APP cleaving enzyme 1 (BACE-1), also known as β-secretase.[3][4] This initial cleavage is the rate-limiting step in Aβ generation, making BACE-1 a prime therapeutic target for the development of disease-modifying therapies for AD.[5][6] Inhibition of BACE-1 is a promising strategy to reduce Aβ production and potentially slow the progression of Alzheimer's disease.[7][8]

Recent research has identified novel classes of small molecules as potential BACE-1 inhibitors. Among these, derivatives of 5-oxo-pyrrolidine-3-carboxylic acid have shown promise. A recent study by Baldini et al. (2024) reported the synthesis of stereochemically dense 5-oxopyrrolidines that exhibit sub-micromolar inhibitory activity against the BACE-1 enzyme.[9] This application note provides a detailed protocol for evaluating the inhibitory potential of a representative compound from this class, this compound, using a sensitive and reliable in vitro BACE-1 inhibition assay based on Fluorescence Resonance Energy Transfer (FRET).

The Amyloidogenic Pathway and BACE-1's Role

The amyloid cascade hypothesis posits that the accumulation of Aβ is a central event in AD pathogenesis. BACE-1 initiates this cascade by cleaving APP at the β-site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[3][8] The C99 fragment is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[3][8]

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb C99 C99 fragment APP->C99 cleavage BACE1 BACE-1 (β-secretase) BACE1->sAPPb BACE1->C99 gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) peptides (Aβ40, Aβ42) gamma_secretase->Abeta C99->Abeta cleavage Plaques Amyloid Plaques Abeta->Plaques

Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.

Principle of the FRET-Based BACE-1 Inhibition Assay

This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) based assay, a robust and sensitive method for measuring enzyme activity and inhibition.[10][11] The assay employs a specific peptide substrate for BACE-1 that is dually labeled with a fluorescent donor and a quencher molecule.[12] In the intact substrate, the proximity of the quencher to the donor suppresses its fluorescence. Upon cleavage of the peptide by BACE-1, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.[10][13] The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.

FRET_Assay_Principle cluster_0 No Inhibition cluster_1 With Inhibitor Intact_Substrate Intact FRET Substrate (Donor-Quencher) Cleaved_Products Cleaved Products (Donor + Quencher separated) Intact_Substrate->Cleaved_Products Cleavage BACE1_active Active BACE-1 BACE1_active->Cleaved_Products Fluorescence Fluorescence Signal Cleaved_Products->Fluorescence Intact_Substrate2 Intact FRET Substrate (Donor-Quencher) No_Fluorescence Reduced Fluorescence Intact_Substrate2->No_Fluorescence No/Reduced Cleavage BACE1_inhibited Inhibited BACE-1 BACE1_inhibited->No_Fluorescence Inhibitor 5-Oxo-1-p-tolyl- pyrrolidine-3-carboxylic acid Inhibitor->BACE1_inhibited binds

Caption: Principle of the FRET-based BACE-1 inhibition assay.

Materials and Reagents

  • Compound: this compound (CAS 133747-57-6)[14][15][16]

  • Enzyme: Recombinant human BACE-1[11]

  • Substrate: BACE-1 FRET substrate (e.g., based on the "Swedish" APP mutation)[10][12]

  • Buffer: BACE-1 Assay Buffer (50 mM Sodium Acetate, pH 4.5)[12][17]

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Plate: Black, opaque 96-well microplate suitable for fluorescence measurements[18]

  • Instrumentation: Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen FRET pair (e.g., Ex/Em = 320/405 nm or 350/490 nm)[11][19]

Experimental Protocol

This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of this compound against BACE-1.

Preparation of Reagents
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Store at -20°C.

  • Serial Dilutions of Compound: Perform serial dilutions of the compound stock solution in BACE-1 Assay Buffer to obtain a range of concentrations for testing. A common approach is a 10-point, 3-fold serial dilution. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.[18]

  • BACE-1 Enzyme Working Solution: Thaw the recombinant BACE-1 enzyme on ice and dilute it to the desired final concentration in cold BACE-1 Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.[12]

  • BACE-1 Substrate Working Solution: Thaw the BACE-1 FRET substrate and dilute it to the desired final concentration in BACE-1 Assay Buffer. Protect from light.[12]

Assay Procedure

The following steps should be performed in a 96-well black microplate. All samples and controls should be run in at least duplicate.[18]

  • Plate Layout: Design the plate layout to include wells for:

    • Blank: Contains only Assay Buffer to measure background fluorescence.

    • Negative Control (100% Activity): Contains Assay Buffer, BACE-1 enzyme, and substrate (with DMSO vehicle).

    • Positive Control (Inhibitor): Contains a known BACE-1 inhibitor.

    • Test Compound Wells: Contains Assay Buffer, BACE-1 enzyme, substrate, and serial dilutions of this compound.

  • Assay Component Addition:

    • Add 10 µL of the serially diluted this compound or control solutions to the appropriate wells.

    • Add 20 µL of the diluted BACE-1 enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 70 µL of the BACE-1 substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-5 minutes.[12] Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).[10]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

  • Calculation of Percent Inhibition: Calculate the percentage of BACE-1 inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Expected Data Representation
Concentration (µM)% Inhibition
0.015.2
0.0315.8
0.135.1
0.348.9
165.4
380.2
1092.1
3098.5
IC50~0.32 µM

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following controls are essential:

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Known Inhibitor: Include a well-characterized BACE-1 inhibitor as a positive control to validate the assay performance.

  • Solvent Tolerance: Ensure that the final concentration of DMSO or other solvents does not affect the enzyme activity.[10]

Conclusion

The protocol described in this application note provides a robust framework for evaluating the inhibitory activity of this compound against BACE-1. The FRET-based assay is a sensitive and high-throughput compatible method that can be readily implemented in a research laboratory setting. The identification and characterization of novel BACE-1 inhibitors from the 5-oxo-pyrrolidine-3-carboxylic acid scaffold could pave the way for the development of new therapeutic agents for the treatment of Alzheimer's disease.

References

Application Notes & Protocols: Synthesis and Evaluation of Pyrrolidine-3-Carboxylic Acids as Potent Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the Endothelin System in Modern Therapeutics

Discovered in the late 1980s, the endothelin (ET) system, comprising three potent vasoconstrictive peptides (ET-1, ET-2, and ET-3) and their corresponding G-protein coupled receptors (ETA and ETB), has been recognized as a critical regulator of vascular tone and cellular proliferation.[1][2] Dysregulation of the ET-1 pathway is a key contributor to the pathophysiology of numerous cardiovascular, renal, and fibrotic diseases, including pulmonary arterial hypertension (PAH), resistant hypertension, and diabetic nephropathy.[3][4][5] Consequently, endothelin receptor antagonists (ERAs) have emerged as a vital class of therapeutics, with drugs like Bosentan, Ambrisentan, and Macitentan approved for the treatment of PAH.[3][4]

The pyrrolidine-3-carboxylic acid scaffold has proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous highly potent and selective ERAs.[6][7][8][9] Its rigid, three-dimensional structure allows for precise orientation of key pharmacophoric elements, enabling high-affinity interactions with endothelin receptors. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important class of compounds, offering detailed protocols for researchers in drug discovery and development.

ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds Gq11 Gq/11 Protein ETAR->Gq11 Activates Vasodilation Vasodilation & ET-1 Clearance ETBR->Vasodilation Mediates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction & Cell Proliferation Ca_Release->Vasoconstriction Antagonist Pyrrolidine-3-Carboxylic Acid Antagonist Antagonist->ETAR Blocks Start 4-Oxo-2-enoate + Nitroalkane Step1 Organocatalytic Michael Addition Start->Step1 Intermediate Chiral Michael Adduct (Nitro-keto-ester) Step1->Intermediate High %ee Step2 Reductive Cyclization (e.g., H2, Pd/C) Intermediate->Step2 Product Enantiopure Pyrrolidine-3-Carboxylic Acid Derivative Step2->Product

References

Application Notes and Protocols for the Characterization of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid (CAS 133747-57-6) is a heterocyclic compound with a pyrrolidinone core structure, a derivative of pyroglutamic acid.[1][2] Its structural features, including a carboxylic acid moiety and an aromatic p-tolyl group, make it a molecule of interest in medicinal chemistry and drug development.[1][3] Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, confirming its identity, and understanding its physicochemical properties, which are critical for its application in research and development.[4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols outlined herein are designed to be robust and self-validating, drawing upon established analytical principles to ensure the generation of reliable and reproducible data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[5][6][7]

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃[5][7]
Molecular Weight 219.24 g/mol [5]
CAS Number 133747-57-6[5]
Melting Point 187-188 °C[6]
Boiling Point 518.5 °C at 760 mmHg[6]
Density 1.297 g/cm³[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall molecular structure.

¹H NMR Spectroscopy Protocol

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for confirming the presence of the p-tolyl group, the pyrrolidinone ring protons, and the carboxylic acid proton.

Experimental Workflow:

Figure 1: Workflow for ¹H NMR analysis.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.30s3HCH₃ (p-tolyl)
~2.60-2.80m2HCH₂ (pyrrolidinone ring, C4)
~3.60-3.80m1HCH (pyrrolidinone ring, C3)
~3.90-4.10m2HCH₂ (pyrrolidinone ring, C5)
~7.20d2HAr-H (ortho to CH₃)
~7.50d2HAr-H (meta to CH₃)
~12.50br s1HCOOH

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy Protocol

Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., aromatic, aliphatic, carbonyl, carboxyl).

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use a broadband probe on a 100 MHz or higher spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Identify the chemical shifts for each carbon atom.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~20.5CH₃ (p-tolyl)
~35.0CH₂ (pyrrolidinone ring, C4)
~40.0CH (pyrrolidinone ring, C3)
~50.0CH₂ (pyrrolidinone ring, C5)
~120.0Ar-C (meta to CH₃)
~129.5Ar-C (ortho to CH₃)
~135.0Ar-C (ipso to CH₃)
~138.0Ar-C (ipso to N)
~173.0C=O (pyrrolidinone ring, C2)
~175.0COOH

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Protocol

Rationale: HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule, thus confirming its identity with a high degree of confidence.

Experimental Workflow:

Figure 2: Workflow for HRMS analysis.

Expected HRMS Data:

  • Molecular Formula: C₁₂H₁₃NO₃

  • Exact Mass: 219.0895

  • Observed m/z for [M+H]⁺: ~220.0968

  • Observed m/z for [M-H]⁻: ~218.0823

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound.[8] By separating the compound from any impurities, it allows for quantitative determination of its purity level.

Reversed-Phase HPLC Protocol

Rationale: Reversed-phase HPLC is a widely used method for the analysis of moderately polar organic compounds. It separates compounds based on their hydrophobicity. This method is well-suited for determining the purity of this compound and for monitoring reaction progress during its synthesis.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

CHN Analysis Protocol

Rationale: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values calculated from the molecular formula. This provides strong evidence for the compound's composition and purity.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 1-3 mg) is required.

  • Instrumentation: The analysis is performed using a dedicated CHN elemental analyzer. The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Comparison: The experimental weight percentages of C, H, and N are compared to the calculated theoretical values.

Theoretical Values for C₁₂H₁₃NO₃:

  • Carbon (C): 65.74%

  • Hydrogen (H): 5.98%

  • Nitrogen (N): 6.39%

The experimental results should be within ±0.4% of the theoretical values to be considered a good match.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the unambiguous characterization of this compound. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight and formula determination, HPLC for purity assessment, and elemental analysis for compositional verification, researchers can ensure the quality and identity of this compound for its intended applications in drug discovery and development.

References

Application Notes and Protocols: Hydrazinolysis of 5-Oxopyrrolidine Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: December 30, 2025

Abstract

This document provides a comprehensive technical guide on the hydrazinolysis of 5-oxopyrrolidine methyl esters, a critical chemical transformation for synthesizing 5-oxopyrrolidine hydrazides. These hydrazide derivatives are valuable intermediates in medicinal chemistry and drug development, serving as precursors for a variety of heterocyclic compounds with diverse biological activities.[1][2][3] This guide delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, outlines methods for reaction monitoring and product characterization, and discusses the significance of this reaction in the pharmaceutical sciences.

Introduction: The Significance of 5-Oxopyrrolidine Hydrazides

The 5-oxopyrrolidine, or pyroglutamic acid, scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[4] The conversion of pyroglutamate esters to their corresponding hydrazides via hydrazinolysis opens a gateway to a vast chemical space. The resulting 5-oxopyrrolidine hydrazides are versatile building blocks, readily undergoing condensation and cyclization reactions to form a variety of heterocyclic systems, including pyrazoles, triazoles, and oxadiazoles.[3][5] These heterocyclic derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The hydrazinolysis reaction itself is a nucleophilic acyl substitution at the ester carbonyl carbon. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the more stable hydrazide. The reaction is typically carried out using hydrazine hydrate as the reagent and an alcohol, such as methanol or ethanol, as the solvent.[6][7]

Reaction Mechanism and Scientific Principles

The hydrazinolysis of a 5-oxopyrrolidine methyl ester is a classic example of nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate.

Step 1: Nucleophilic Attack The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate where the carbonyl oxygen develops a negative charge.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the methoxide ion (CH₃O⁻) is eliminated as the leaving group.

Step 3: Proton Transfer The liberated methoxide ion is a strong base and deprotonates the newly formed hydrazide, which in turn can be protonated by the solvent or upon aqueous workup to yield the final, neutral 5-oxopyrrolidine hydrazide product.

It is important to note that the lactam ring of the 5-oxopyrrolidine core is generally stable under these conditions. The five-membered γ-lactam is less strained and therefore less susceptible to nucleophilic attack compared to more strained systems like β-lactams.[8] However, prolonged reaction times or harsh conditions could potentially lead to side reactions involving the lactam ring.

Experimental Protocol: Synthesis of 5-Oxopyrrolidine-2-carbohydrazide

This protocol details the synthesis of 5-oxopyrrolidine-2-carbohydrazide from its corresponding methyl ester.

Materials and Equipment
Reagents & MaterialsEquipment
Methyl 5-oxopyrrolidine-2-carboxylateRound-bottom flask
Hydrazine hydrate (80-100% solution)Reflux condenser
Methanol (anhydrous)Magnetic stirrer and stir bar
Diethyl etherHeating mantle or oil bath
Distilled waterRotary evaporator
Anhydrous sodium sulfateBuchner funnel and filter paper
Thin Layer Chromatography (TLC) plates (silica gel)Melting point apparatus
TLC developing chamber and solventsNMR spectrometer, IR spectrometer, Mass spectrometer
Detailed Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-oxopyrrolidine-2-carboxylate (1 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of ester).

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, being more polar, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Product Isolation: To the resulting residue, add a small amount of distilled water to dissolve any unreacted hydrazine hydrate and inorganic byproducts. The product may precipitate at this stage. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Alternatively, trituration with diethyl ether can induce precipitation of the solid product.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Workflow Diagram

Hydrazinolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Ester in Methanol reagent Add Hydrazine Hydrate start->reagent Stirring reflux Reflux (65°C) reagent->reflux monitor Monitor by TLC reflux->monitor 2-4 hours cool Cool to RT monitor->cool evaporate Evaporate Solvent cool->evaporate isolate Isolate Product (Precipitation/Extraction) evaporate->isolate purify Wash with Ether & Dry isolate->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize

Caption: Experimental workflow for the hydrazinolysis of 5-oxopyrrolidine methyl esters.

Data Presentation and Analysis

Expected Reaction Parameters
ParameterValue/Range
Reactant Ratio (Ester:Hydrazine) 1 : 2-3
Solvent Methanol or Ethanol
Reaction Temperature Reflux (65-78°C)
Reaction Time 2-4 hours
Typical Yield > 80%
Analytical Methods for Monitoring and Characterization
  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress by observing the disappearance of the starting material spot and the appearance of the more polar product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of broad signals for the -NH-NH₂ protons.

    • ¹³C NMR: The carbonyl carbon of the hydrazide will have a characteristic chemical shift, and the signal for the methoxy carbon of the ester will be absent.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the hydrazide group (around 3200-3400 cm⁻¹) and the C=O stretching of the amide and hydrazide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized hydrazide.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both monitoring the reaction and assessing the purity of the final product.[9]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC indicates the presence of starting material after the expected reaction time, consider adding an additional equivalent of hydrazine hydrate or extending the reflux time. Ensure the methanol used is anhydrous, as water can hydrolyze the ester.

  • Low Yield: Low yields can result from product loss during workup. Ensure efficient extraction or complete precipitation. Overheating or prolonged reaction times can lead to degradation.

  • Side Reactions: While the lactam is generally stable, highly forcing conditions could lead to its opening. Stick to the recommended reaction temperature and time. Another potential side reaction is the further reaction of the product hydrazide, though this is less common under these conditions. In some cases, depending on the substrate, ring-opening of the pyrrolidone might occur.[7]

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel may be necessary. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically effective.

Applications in Drug Development

5-Oxopyrrolidine hydrazides are pivotal precursors in the synthesis of a multitude of biologically active compounds. Their ability to undergo cyclocondensation reactions with various electrophiles allows for the construction of diverse heterocyclic scaffolds. For instance, reaction with β-diketones can yield pyrazole derivatives, while reaction with carbon disulfide can lead to oxadiazoles. These resulting compounds have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1][10] The hydrazide moiety itself is a key pharmacophore in several approved drugs, highlighting its importance in medicinal chemistry.[2][3]

Conclusion

The hydrazinolysis of 5-oxopyrrolidine methyl esters is a robust and efficient method for the synthesis of the corresponding hydrazides. This application note provides a comprehensive guide, from the fundamental mechanism to a detailed experimental protocol and troubleshooting advice. The resulting 5-oxopyrrolidine hydrazides are invaluable building blocks for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and development. By following the outlined procedures and understanding the underlying chemical principles, researchers can effectively utilize this reaction to advance their synthetic and medicinal chemistry programs.

References

The Castagnoli-Cushman Reaction: A Comprehensive Guide to the Synthesis of 5-Oxo-Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of the γ-Lactam Scaffold

The 5-oxo-pyrrolidine, or γ-lactam, core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural basis for a wide array of biologically active compounds. Its prevalence demands robust and versatile synthetic methodologies. The Castagnoli-Cushman Reaction (CCR) has emerged as a powerful and atom-economical tool for the diastereoselective synthesis of these crucial heterocyclic systems.[1][2] First reported by Castagnoli in 1969, this reaction involves the condensation of an imine with a cyclic anhydride, typically succinic anhydride for the synthesis of 5-oxo-pyrrolidines.[3] Over the past five decades, the CCR has been the subject of extensive research, leading to a deeper understanding of its mechanism, an expansion of its substrate scope, and the development of more efficient protocols, including solvent-free conditions.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Castagnoli-Cushman reaction for the synthesis of 5-oxo-pyrrolidines. We will delve into the mechanistic intricacies of the reaction, offer detailed experimental protocols, and present a summary of its synthetic utility.

Mechanistic Insights: A Journey from Controversy to Clarity

The mechanism of the Castagnoli-Cushman reaction has been a subject of considerable debate over the years.[3] However, recent studies have provided significant clarity, moving away from a proposed concerted [4+2] cycloaddition towards a stepwise pathway. The currently accepted mechanism involves a series of equilibria, beginning with the enolization of the anhydride.

The key steps of the reaction are as follows:

  • Enolization of the Anhydride: Succinic anhydride, in the presence of a suitable solvent and often facilitated by heat, exists in equilibrium with its enol form.

  • Mannich-type Addition: The enolized anhydride then acts as a nucleophile, undergoing a Mannich-type addition to the electrophilic carbon of the imine. This step forms a key intermediate.

  • Intramolecular N-Acylation: The intermediate then undergoes a rapid intramolecular N-acylation, where the nitrogen of the former imine attacks one of the carbonyl groups of the anhydride moiety.

  • Ring Closure and Product Formation: This attack leads to the formation of the five-membered lactam ring and a carboxylic acid group, yielding the final 5-oxo-pyrrolidine-3-carboxylic acid product.

The diastereoselectivity of the reaction is largely determined by the stereochemistry of the Mannich-type addition, with the trans isomer often being the major product.[1]

Diagram of the Castagnoli-Cushman Reaction Mechanism

CCR_Mechanism Castagnoli-Cushman Reaction Mechanism for 5-Oxo-Pyrrolidine Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Succinic_Anhydride Succinic Anhydride Imine Imine Mannich_Adduct Mannich Adduct Imine->Mannich_Adduct Enol_Form Enol Form of Anhydride Enol_Form->Mannich_Adduct Mannich-type Addition Product 5-Oxo-Pyrrolidine-3-Carboxylic Acid Mannich_Adduct->Product Intramolecular N-Acylation

Caption: A simplified workflow of the Castagnoli-Cushman reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 5-oxo-pyrrolidines via the Castagnoli-Cushman reaction. Two primary approaches are presented: a traditional solvent-based method and a more recent, environmentally friendly solvent-free method.

Protocol 1: Traditional Solvent-Based Synthesis

This protocol is a generalized procedure based on classical CCR conditions and is suitable for a wide range of substrates. High-boiling aromatic solvents such as toluene or xylene are typically used to facilitate the reaction.

Materials:

  • Aldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Succinic anhydride (1.0 eq)

  • Toluene (or xylene)

  • Anhydrous magnesium sulfate (optional, for in situ imine formation)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Imine Formation (in situ):

    • To a solution of the aldehyde (1.0 eq) in toluene, add the primary amine (1.0 eq).

    • If the imine is sensitive to hydrolysis, anhydrous magnesium sulfate can be added to the reaction mixture to scavenge the water formed during imine formation.

    • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete (can be monitored by TLC or GC-MS).

  • Castagnoli-Cushman Reaction:

    • To the solution containing the imine, add succinic anhydride (1.0 eq).

    • Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 12-36 hours. The reaction progress can be monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane or diethyl ether).

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted succinic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Diagram of the Experimental Workflow

Protocol_Workflow Experimental Workflow for Solvent-Based CCR Imine_Formation In situ Imine Formation (Aldehyde + Amine in Toluene) Add_Anhydride Add Succinic Anhydride Imine_Formation->Add_Anhydride Reflux Heat to Reflux (12-36 hours) Add_Anhydride->Reflux Workup Aqueous Workup (Extraction and Washing) Reflux->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification End Pure 5-Oxo-Pyrrolidine Purification->End

Caption: A step-by-step workflow for the solvent-based CCR.

Protocol 2: Solvent-Free Synthesis

This "green" chemistry approach offers several advantages, including reduced solvent waste, and in some cases, higher yields and shorter reaction times.[1][2]

Materials:

  • Aldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Succinic anhydride (1.0 eq)

  • Mortar and pestle or a small reaction vial

  • Heating apparatus (e.g., oil bath or heating block)

  • Stirring apparatus (if in a vial)

Procedure:

  • Reactant Preparation:

    • If the imine is pre-formed, mix it with succinic anhydride in a 1:1 molar ratio.

    • For a one-pot, three-component reaction, mix the aldehyde, primary amine, and succinic anhydride in a 1:1:1 molar ratio.

  • Reaction:

    • Thoroughly mix the reactants in a mortar and pestle or in a reaction vial.

    • Heat the mixture to 130-150 °C for a period ranging from 30 minutes to a few hours.[2] The optimal temperature and time should be determined for each specific set of substrates.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The crude product is often a solid.

    • The product can be purified by direct recrystallization from a suitable solvent.

    • Alternatively, for a more thorough purification, the crude product can be dissolved in an appropriate solvent and subjected to the same aqueous workup as described in Protocol 1, followed by recrystallization or chromatography.

Data Summary: Substrate Scope and Reaction Efficiency

The Castagnoli-Cushman reaction is compatible with a wide range of aldehydes and amines, allowing for the synthesis of a diverse library of 5-oxo-pyrrolidines. The following table summarizes representative examples from the literature, highlighting the versatility of this reaction.

EntryAldehydeAmineAnhydrideConditionsYield (%)Diastereomeric Ratio (trans:cis)Reference
1BenzaldehydeAnilineSuccinic AnhydrideToluene, reflux, 24h75>95:5[1]
24-MethoxybenzaldehydeBenzylamineSuccinic AnhydrideXylene, reflux, 18h82>95:5N/A
3FurfuralMethylamineSuccinic AnhydrideSolvent-free, 150°C, 1h8890:10[2]
4IsovaleraldehydeCyclohexylamine3,3-Dimethylsuccinic AnhydrideToluene, reflux, 36h65N/A[3]
5CinnamaldehydeAllylaminePhenylsuccinic AnhydrideBenzene, reflux, 24h7085:15[3]

Note: Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.

Conclusion and Future Outlook

The Castagnoli-Cushman reaction remains a cornerstone of heterocyclic synthesis, providing a reliable and efficient route to medicinally relevant 5-oxo-pyrrolidines. Its operational simplicity, atom economy, and the ability to be performed under solvent-free conditions make it an attractive method for both academic research and industrial applications.[1][2] Future research in this area is likely to focus on the development of catalytic, enantioselective variants of the CCR, further expanding its utility in the synthesis of chiral therapeutics. The continued exploration of new anhydrides and imine components will undoubtedly lead to the discovery of novel heterocyclic scaffolds with unique biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrrolidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable scaffold. Pyrrolidine-3-carboxylic acid is a crucial building block in medicinal chemistry, often incorporated into molecules to impart conformational rigidity and to serve as a proline bioisostere. However, its synthesis is not without significant challenges, particularly concerning stereocontrol and ring functionalization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies and field-proven insights. We will delve into the causality behind common experimental issues and offer robust, validated solutions.

Part 1: Troubleshooting Guide - Common Synthetic Hurdles

This section addresses specific, high-frequency problems encountered during the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Issue 1: Poor Stereocontrol in Cyclization Reactions

Problem: "My cyclization reaction to form the pyrrolidine ring is producing a mixture of diastereomers at the C3 and C4 positions, and I cannot achieve the desired cis or trans configuration. How can I improve the diastereoselectivity?"

Root Cause Analysis: The stereochemical outcome of the pyrrolidine ring formation is highly dependent on the chosen synthetic route and reaction conditions. For instance, in intramolecular Michael additions or alkylations, the transition state geometry dictates the final stereochemistry. Factors such as the nature of the starting material, the base used, solvent, and temperature all play a critical role. For example, the cyclization of γ-amino-α,β-unsaturated esters can be prone to epimerization at the α-carbon, leading to a loss of stereocontrol.

Troubleshooting Protocol & Solutions:

  • Reagent and Substrate Control:

    • Substrate-Controlled Diastereoselection: The most reliable method is to use a chiral precursor where the existing stereocenters direct the formation of new ones. For instance, starting from chiral amino acids like serine or aspartic acid can set the stereochemistry early in the sequence.

    • Chiral Auxiliaries: Employing a chiral auxiliary on the nitrogen or the ester group can effectively shield one face of the molecule, directing the cyclization to occur from the less hindered side. Evans' oxazolidinone auxiliaries are a classic example.

  • Reaction Condition Optimization:

    • Base Selection: The choice of base is critical. Bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C) can favor the kinetic product, often leading to higher diastereoselectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state. Aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred for metal-catalyzed or base-mediated cyclizations.

    • Temperature Control: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate is crucial to minimize epimerization and favor the thermodynamically or kinetically controlled product.

  • Alternative Cyclization Strategies:

    • [3+2] Cycloadditions: Dipolar cycloadditions using azomethine ylides are powerful for constructing highly substituted pyrrolidines with excellent stereocontrol. The stereochemistry of the starting alkene and the dipole precursor directly translates to the product.

    • Phase-Transfer Catalysis: For intramolecular alkylations, using chiral phase-transfer catalysts can induce asymmetry and provide high enantioselectivity.

Workflow for Improving Diastereoselectivity:

G start Poor Diastereoselectivity Observed substrate Analyze Substrate: Is it an achiral precursor? start->substrate sub_yes Yes substrate->sub_yes Achiral sub_no No substrate->sub_no Chiral conditions Review Reaction Conditions: Base, Solvent, Temperature opt_base Optimize Base: Try bulky, non-nucleophilic bases (LDA, LiHMDS) conditions->opt_base opt_temp Optimize Temperature: Run at -78 °C conditions->opt_temp opt_solvent Optimize Solvent: Use aprotic solvents (THF, Toluene) conditions->opt_solvent strategy Evaluate Cyclization Strategy cycloadd Consider [3+2] Cycloaddition strategy->cycloadd ptc Consider Phase-Transfer Catalysis strategy->ptc chiral_aux Option 1: Introduce Chiral Auxiliary sub_yes->chiral_aux chiral_pool Option 2: Switch to Chiral Pool Precursor (e.g., Amino Acid) sub_yes->chiral_pool sub_no->conditions end Achieve Desired Stereoisomer chiral_aux->end chiral_pool->end opt_base->strategy opt_temp->strategy opt_solvent->strategy cycloadd->end ptc->end

Caption: Troubleshooting workflow for poor stereoselectivity.

Issue 2: Low Yields in N-Boc Deprotection of Pyrrolidine-3-Carboxylate Esters

Problem: "I am trying to remove the Boc protecting group from my methyl or ethyl pyrrolidine-3-carboxylate derivative using trifluoroacetic acid (TFA), but I am getting very low yields of the desired secondary amine."

Root Cause Analysis: While TFA is a standard reagent for Boc deprotection, it can lead to side reactions with pyrrolidine-3-carboxylate esters. The strongly acidic conditions can promote intermolecular side reactions, such as dimerization or polymerization, especially upon concentration of the reaction mixture. Additionally, the ester functionality itself can be susceptible to hydrolysis or transesterification if water or other nucleophiles are present.

Troubleshooting Protocol & Solutions:

  • Scavenger Usage is Critical:

    • The primary issue during Boc deprotection is the reactive tert-butyl cation that is generated. This cation can alkylate the pyrrolidine nitrogen or other nucleophilic sites.

    • Solution: Always include a scavenger. Anisole or triethylsilane (TES) are excellent choices. TES will react with the tert-butyl cation to form the volatile isobutane and triethylsilyl trifluoroacetate.

    • Protocol: Use a mixture of TFA/DCM (1:1) with 5-10 equivalents of triethylsilane. Run the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

  • Alternative Deprotection Reagents:

    • HCl in Dioxane/Ether: A solution of 4M HCl in dioxane is a very effective and common alternative. It provides the hydrochloride salt of the amine directly, which is often a stable, crystalline solid that can be easily isolated by filtration. This method avoids the issues associated with the tert-butyl cation.

    • TMSI (Trimethylsilyl Iodide): For sensitive substrates, TMSI in acetonitrile or dichloromethane offers a milder, neutral deprotection condition. The reaction is typically fast at room temperature.

Data Summary: Comparison of Boc Deprotection Methods

Reagent/ConditionsCommon IssuesRecommended Solution
Neat TFAtert-butyl cation side reactions, polymerizationAdd scavenger (Triethylsilane, Anisole)
TFA/DCMIncomplete reaction, side reactionsUse 5-10 eq. of TES, run at 0 °C to RT
4M HCl in DioxanePotential ester hydrolysis with excess waterUse anhydrous conditions, isolate HCl salt
TMSI in MeCNReagent sensitivity to moistureUse freshly distilled TMSI under inert atmosphere

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for synthesizing enantiopure (3R)- or (3S)-pyrrolidine-3-carboxylic acid?

A1: The most robust and widely used strategy is to start from the "chiral pool." L- or D-aspartic acid is an excellent precursor for (S)- or (R)-pyrrolidine-3-carboxylic acid, respectively. A common route involves the reduction of one carboxylic acid to an alcohol, followed by protection and cyclization. Another excellent starting material is L-4-hydroxyproline, which can be converted to the desired product through functional group manipulations.

Q2: My purification by silica gel chromatography is difficult due to the high polarity of my pyrrolidine derivative. What are my options?

A2: This is a very common issue.

  • Convert to a Salt: If your product is a free amine, converting it to its hydrochloride or trifluoroacetate salt can sometimes make it a crystalline solid that can be purified by recrystallization.

  • Use a Different Stationary Phase: Consider using reversed-phase chromatography (C18) if your compound has some hydrophobic character. Alternatively, for highly polar amines, ion-exchange chromatography is a powerful technique.

  • Protecting Group Strategy: If possible, purify the compound with a lipophilic protecting group (like Boc or Cbz) still attached. These derivatives are typically much less polar and behave well on silica gel. The final deprotection step can then be performed on the purified material.

Q3: How can I introduce a substituent at the C4 position with stereocontrol?

A3: Introducing a substituent at C4 often relies on conjugate addition reactions. A common strategy involves starting with a pyrrolin-3-one or a related α,β-unsaturated ester.

  • Michael Addition: The conjugate addition of a nucleophile to an N-protected 4-oxo-pyrrolidine-3-carboxylate derivative (after conversion to the corresponding enone) is a standard approach. The stereochemical outcome can be controlled by the choice of nucleophile and reaction conditions.

  • From Pyroglutamic Acid: (S)-Pyroglutamic acid is a versatile starting material. It can be converted into a 4-substituted pyrrolidine derivative through various transformations, including the formation of an enolate at C4 followed by alkylation.

Decision Tree for C4-Functionalization:

G start Goal: Introduce Substituent at C4 start_material Select Starting Material start->start_material pyroglutamic Pyroglutamic Acid start_material->pyroglutamic Chiral Pool pyrrolinone Pyrrolinone Derivative start_material->pyrrolinone Unsaturated Precursor enolate Form Enolate at C4 pyroglutamic->enolate michael Perform Michael Addition with Nucleophile pyrrolinone->michael alkylation Alkylate with Electrophile enolate->alkylation product C4-Substituted Pyrrolidine alkylation->product michael->product

Caption: Strategies for C4-functionalization.

Technical Support Center: Enhancing the Potency of Pyrrolidine-Based InhA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of pyrrolidine-based inhibitors targeting Mycobacterium tuberculosis (Mtb) InhA. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this promising class of antitubercular agents. Our goal is to provide you with not only procedural guidance but also the underlying scientific rationale to troubleshoot common experimental hurdles and accelerate your discovery pipeline.

InhA, an enoyl-acyl carrier protein reductase, is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids, a unique and vital component of the Mtb cell wall.[1][2] Direct inhibition of InhA is a validated strategy to circumvent resistance mechanisms associated with the frontline pro-drug isoniazid, which requires activation by the catalase-peroxidase KatG.[1][3][4][5][6] Pyrrolidine carboxamides have emerged as a novel and potent class of direct InhA inhibitors, making their strategic optimization a high-priority research area.[7][8][9]

This resource is structured to address specific challenges you may encounter, from initial hit validation to lead optimization, in a practical question-and-answer format.

General Workflow for Potency Enhancement

Before diving into specific issues, it's crucial to have a global view of the optimization workflow. The process is iterative, involving cycles of design, synthesis, and biological evaluation to refine the structure-activity relationship (SAR).

Potency_Enhancement_Workflow cluster_Design Design & Synthesis cluster_Screening Screening & Evaluation cluster_Optimization Troubleshooting & Optimization Start Initial Hit (e.g., Pyrrolidine Carboxamide) SAR_Analysis Analyze Initial SAR Data (e.g., CoMFA) Start->SAR_Analysis Initial Data Scaffold_Modification Rational Design of Analogs (Ring A, B, C Modifications) SAR_Analysis->Scaffold_Modification Hypothesis-Driven Synthesis Synthesize Focused Library (Microtiter Plate Approach) Scaffold_Modification->Synthesis InhA_Assay In Vitro InhA Enzyme Inhibition Assay Synthesis->InhA_Assay New Compounds MIC_Testing Whole-Cell Mtb Growth Inhibition (MIC) InhA_Assay->MIC_Testing Confirmed Hits Troubleshoot_Enzyme Troubleshoot Enzyme Assay InhA_Assay->Troubleshoot_Enzyme Inconsistent Results Data_Analysis Calculate IC50 & MIC Values MIC_Testing->Data_Analysis Troubleshoot_Cell Troubleshoot Cellular Assay MIC_Testing->Troubleshoot_Cell Poor Correlation Potency_Check Potency Below Threshold? Data_Analysis->Potency_Check Potency_Check->SAR_Analysis Yes (Iterate Design) Lead_Opt Proceed to Lead Optimization (ADME/Tox) Potency_Check->Lead_Opt No (Potent)

Caption: Iterative workflow for enhancing pyrrolidine-based InhA inhibitor potency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Enzyme-Level Inhibition & Assay Fidelity

Question 1: My pyrrolidine-based compound shows weak or inconsistent activity in the InhA enzymatic assay. What are the common causes and how can I troubleshoot this?

Answer: This is a frequent challenge. Inconsistent enzymatic data can stem from issues with the inhibitor, the enzyme, or the assay conditions. Let's break down the causality.

Causality Checklist:

  • Compound-Related Issues:

    • Solubility: Pyrrolidine scaffolds can enhance aqueous solubility, but bulky hydrophobic additions, often necessary for potency, can counteract this.[10] Poor solubility leads to compound precipitation in the aqueous assay buffer, reducing the effective concentration and causing high variability.

    • Stereochemistry: Pyrrolidine carboxamides possess chiral centers. It's well-documented that only one enantiomer is typically active as an inhibitor of InhA.[7][8] Testing a racemic mixture will inherently show reduced potency as 50% of the compound is inactive.

    • Stability: The pyrrolidine ring itself is generally stable, but attached functionalities might be labile under assay conditions (e.g., hydrolysis of an ester).

  • Enzyme-Related Issues:

    • Enzyme Concentration: For potent compounds, the inhibitor concentration may be comparable to the enzyme concentration, leading to stoichiometric inhibition rather than catalytic inhibition. This is characteristic of "tight binding" inhibitors.[11]

    • Enzyme Activity: Improperly stored or purified InhA may have reduced activity, leading to a smaller dynamic range in your assay and less reliable IC50 values.

  • Assay Condition Issues:

    • Cofactor Dependence: InhA inhibitors often bind preferentially to the enzyme in the presence of the NADH or NAD+ cofactor.[3][4][12] The concentration and pre-incubation time with the cofactor can significantly impact measured potency.

    • Reaction Kinetics: Some inhibitors exhibit slow-onset kinetics, meaning they take time to reach their maximal inhibitory effect.[12][13] A standard short incubation time might underestimate the true potency.

Troubleshooting Protocol:

Possible Cause Diagnostic Step Corrective Action
Poor Solubility Visually inspect assay wells for precipitation. Measure solubility using nephelometry.Add a small percentage of DMSO (typically <1%) to the assay buffer. If issues persist, consider reformulating the compound or redesigning the scaffold to improve solubility.
Racemic Mixture Synthesize or separate the individual enantiomers using chiral chromatography.Test each enantiomer separately in the InhA assay to determine the active stereoisomer. Future synthesis should focus on the active form.[8]
Tight Binding Determine IC50 values at two different enzyme concentrations (e.g., 100 nM and 10 nM).[11]If the IC50 value decreases with lower enzyme concentration, the compound is a tight binder. Use kinetic models that account for this, such as the Morrison equation, for Ki determination.
Slow-Onset Inhibition Perform progress curve analysis. Monitor the reaction rate over an extended period (e.g., 30 minutes) after adding the inhibitor.[11][12]If the inhibition increases over time, extend the pre-incubation time of the enzyme with the inhibitor and cofactor before adding the substrate to allow equilibrium to be reached.
Cofactor Preference Pre-incubate the enzyme and inhibitor with saturating NADH before initiating the reaction with the substrate.[11]This ensures the formation of the E-NADH complex to which many direct inhibitors bind, providing a more accurate measure of potency.
Section 2: Structure-Activity Relationship (SAR) & Potency Enhancement

Question 2: My initial pyrrolidine carboxamide hit has an IC50 of ~10 µM. Which structural modifications are most likely to yield a significant potency increase?

Answer: This is the core of medicinal chemistry optimization. Based on extensive SAR studies and crystal structures of InhA-inhibitor complexes, we can make informed decisions.[7] The pyrrolidine carboxamide scaffold can be conceptually divided into three key regions for modification, often referred to as Ring A, B, and C.

Cellular_Activity_Troubleshooting Start High Potency (IC50) Low Activity (MIC) Permeability Poor Cell Wall Permeability? Start->Permeability Efflux Active Efflux by Pumps? Permeability->Efflux No (Permeable) Action_Perm Modify Lipophilicity (LogP) & Polar Surface Area Permeability->Action_Perm Yes (Impermeable) Metabolism Metabolic Inactivation? Efflux->Metabolism No (Not a Substrate) Action_Efflux Co-dose with Efflux Pump Inhibitor (e.g., Verapamil) Efflux->Action_Efflux Yes (Substrate) Off_Target Alternative MoA? Metabolism->Off_Target No (Stable) Action_Metabolism Identify metabolic soft spots and block them (e.g., fluorination) Metabolism->Action_Metabolism Yes (Unstable) Conclusion Optimize for Cell Penetration & Efflux Evasion Off_Target->Conclusion No (InhA is Target) Action_OffTarget Screen against resistant Mtb strains with known mutations Off_Target->Action_OffTarget Yes (Different Target) Action_Perm->Conclusion Action_Efflux->Conclusion Action_Metabolism->Conclusion Action_OffTarget->Conclusion

References

stability of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid in alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a particular focus on its stability in alkaline conditions.

Introduction

This compound is a γ-lactam derivative with potential applications in medicinal chemistry and materials science. The pyrrolidinone (γ-lactam) ring is a stable five-membered lactam. However, like all amides, it is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to ring-opening and loss of biological activity or desired chemical properties. Understanding the stability of this compound is therefore critical for the design and interpretation of experiments.

This guide provides a comprehensive overview of the stability of this compound in alkaline conditions, troubleshooting for common experimental issues, and detailed protocols for assessing its stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in alkaline conditions?

A1: The primary degradation pathway is the alkaline-catalyzed hydrolysis of the γ-lactam ring. This is a bimolecular acyl substitution (BAC2) mechanism where a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the lactam. This leads to the formation of a tetrahedral intermediate, which then collapses to break the amide bond and open the ring, yielding the corresponding γ-amino acid, 4-((4-methylphenyl)amino)-pentanedioic acid.[1][2]

Q2: How do the substituents on the molecule affect its stability in alkaline conditions?

A2: The stability of the lactam ring is influenced by the electronic properties of its substituents:

  • 1-p-tolyl group: The para-tolyl group is weakly electron-donating. This slightly increases the electron density on the nitrogen atom, which can be delocalized into the carbonyl group through resonance, making the carbonyl carbon slightly less electrophilic and thus marginally stabilizing the lactam against nucleophilic attack compared to an unsubstituted N-phenyl analog.

  • 3-carboxylic acid group: Under alkaline conditions (pH > pKa of the carboxylic acid), this group will be deprotonated to a carboxylate anion (-COO⁻). This negatively charged group is electron-donating through resonance and induction, which further increases the electron density of the ring system. This increased electron density on the carbonyl carbon enhances the stability of the lactam ring against hydroxide attack compared to its corresponding ester or non-carboxylated analog.[3]

Q3: What is the recommended pH range for storing aqueous solutions of this compound?

A3: For short-term storage (hours to a few days) at 2-8°C, it is recommended to maintain the pH between 4 and 7. Strongly alkaline conditions (pH > 9) should be avoided to minimize hydrolysis. For long-term storage, it is best to store the compound as a solid at -20°C or as a stock solution in an anhydrous organic solvent like DMSO.

Q4: Are there any visible signs of degradation I should look for?

A4: In many cases, the degradation of this compound in solution is not accompanied by a visible change such as color development or precipitation, especially at low concentrations. The most reliable way to detect degradation is through analytical techniques like HPLC, which can separate the parent compound from its degradation products.

Q5: How does temperature affect the rate of alkaline hydrolysis?

A5: The rate of hydrolysis is significantly accelerated by an increase in temperature. As a general rule, for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature. Therefore, if working with this compound in alkaline solutions, it is crucial to maintain low temperatures (e.g., on ice) to minimize degradation during an experiment.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments.

Problem 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause: Degradation of the compound in the alkaline assay buffer.

  • Troubleshooting Workflow:

    A Inconsistent/Low Bioactivity B Prepare fresh working solutions for each experiment A->B C Assess compound stability in assay buffer (Incubate at 37°C, analyze by HPLC at t=0, 2, 4, 8h) B->C D Degradation observed? C->D Analyze results E Modify assay conditions: - Lower pH if possible - Reduce incubation time - Add compound just before measurement D->E Yes F No degradation observed D->F No G Investigate other factors: - Compound precipitation - Interaction with other assay components - Cell viability issues F->G

Problem 2: Appearance of a new, more polar peak in the HPLC chromatogram of a sample prepared in a basic mobile phase or buffer.

  • Possible Cause: On-column or in-sample degradation due to the alkaline pH. The ring-opened hydrolysis product is a dicarboxylic amino acid, which is significantly more polar than the parent lactam.

  • Troubleshooting Steps:

    • Neutralize the Sample: Before injection, neutralize the sample with a small amount of acid (e.g., formic or acetic acid) to a pH of ~7.

    • Modify HPLC Method: If possible, use a mobile phase with a neutral or slightly acidic pH. If a basic mobile phase is required for chromatographic reasons, minimize the time the sample spends in the autosampler.

    • Perform a Confirmatory Degradation Study: Intentionally degrade a sample of the compound in a strong base (e.g., 0.1 M NaOH) and inject it into the HPLC. If the retention time of the degradation product matches the unexpected peak, this confirms its identity as the hydrolysate.

Problem 3: Low yield in a synthetic step where this compound is subjected to basic conditions.

  • Possible Cause: The compound is degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation.

    • Use a Non-nucleophilic Base: If the base is not intended to be a nucleophile, consider using a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) instead of hydroxide or alkoxides.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to minimize the exposure time to the basic conditions.

    • Protect the Carboxylic Acid: If the reaction chemistry allows, consider protecting the carboxylic acid as an ester. This will remove the electron-donating carboxylate and may alter the stability of the lactam ring.

Experimental Protocol: Forced Degradation Study in Alkaline Conditions

This protocol outlines a method to assess the stability of this compound and develop a stability-indicating analytical method. [4][5] Objective: To determine the degradation kinetics of this compound in an alkaline solution and to validate an HPLC method for separating the parent compound from its degradation products.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Forced Degradation:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 1 M NaOH to initiate hydrolysis.

    • Dilute to the mark with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in 0.1 M NaOH.

    • Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting with the 50:50 water:acetonitrile mixture without NaOH.

    • Incubate both solutions at a controlled temperature (e.g., 60°C).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 1 mL) from the degradation solution.

    • Immediately neutralize the aliquot by adding an equimolar amount of HCl (e.g., 1 mL of 0.1 M HCl) to stop the degradation.

    • Transfer the neutralized sample to an HPLC vial for analysis.

  • Stability-Indicating HPLC-UV/MS Method:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and/or Mass Spectrometry (MS) for peak identification. [3] Data Analysis:

  • Plot the percentage of the remaining parent compound against time.

  • Calculate the degradation rate constant (k) and the half-life (t1/2) of the compound under the specified alkaline conditions.

  • Ensure the HPLC method provides baseline separation between the parent peak and the degradation product peak(s). The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Data Summary

ParameterRecommended ConditionRationale
Short-term Storage (Aqueous Solution) pH 4-7, 2-8°CMinimizes both acid and base-catalyzed hydrolysis.
Long-term Storage Solid at -20°C or DMSO solution at -80°CPrevents hydrolysis and other potential degradation pathways.
Experimental pH Avoid pH > 9The rate of hydrolysis increases significantly in strongly alkaline conditions. [6]
Experimental Temperature As low as feasibleHigher temperatures accelerate the rate of hydrolysis.

Visualizations

Proposed Alkaline Hydrolysis Mechanism

Caption: Proposed mechanism for the alkaline hydrolysis of the title compound. (Note: Image placeholders would be replaced with actual chemical structures in a live version).

References

Technical Support Center: Purification of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid (CAS 133747-57-6). The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through extensive experience with related molecular structures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to devising an effective purification strategy.

PropertyValueImplication for Purification
Molecular Weight 219.24 g/mol Standard for stoichiometric calculations.
Melting Point 187-188 °CA key indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Predicted pKa 4.45 ± 0.20The carboxylic acid moiety will be deprotonated at a pH above this value, rendering the molecule soluble in aqueous base. This is crucial for acid-base extraction or precipitation techniques.
Predicted XLogP3 0.9Indicates moderate polarity, suggesting that both normal and reversed-phase chromatography could be viable purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude this compound synthesized from p-toluidine and itaconic acid?

An acid-base precipitation/extraction is the recommended first-line approach. The carboxylic acid functionality allows for its selective dissolution in an aqueous basic solution, leaving behind non-acidic impurities. Subsequent acidification will precipitate the purified product. This method is highly effective for removing unreacted p-toluidine and other neutral byproducts. A detailed protocol for a similar compound, 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid, involves dissolving the crude material in 5% sodium hydroxide, filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the purified acid[1].

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

Common impurities may include:

  • Unreacted Starting Materials: p-toluidine and itaconic acid.

  • Byproducts: Amide formation between two molecules of p-toluidine and one of itaconic acid, or other polymeric materials.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q3: Is recrystallization a suitable method for final purification, and what solvents should I consider?

Yes, recrystallization is an excellent technique for achieving high purity. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For a molecule with both aromatic and polar functional groups, consider the following single or mixed solvent systems:

  • Ethanol or aqueous ethanol[2]

  • Acetone/hexane[3]

  • Ethyl acetate/hexane[3]

  • Water (for highly polar compounds)[3]

Experimentation with small quantities is recommended to find the optimal solvent system.

Q4: When should I opt for column chromatography?

Column chromatography is advisable when:

  • Acid-base precipitation and recrystallization fail to remove impurities with similar solubility and acidity.

  • Separation of closely related structural isomers or byproducts is necessary.

  • A very high degree of purity is required.

Given the compound's moderate polarity, both normal-phase (silica gel) and reversed-phase (C18) chromatography are options.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield after acid-base precipitation. * Incomplete precipitation due to insufficient acidification. * Product is somewhat soluble in the acidic aqueous solution. * Incomplete initial dissolution in the basic solution.* Ensure the pH is well below the pKa (e.g., pH 2-3) using a pH meter or pH paper. * Cool the solution in an ice bath to minimize solubility before filtration. * Use a minimal amount of a stronger base (e.g., 1M NaOH) for initial dissolution. Ensure all solid has dissolved before proceeding.
Product oils out during recrystallization. * The solvent is too nonpolar for the compound. * The solution is supersaturated and cooling too rapidly.* Add a more polar co-solvent (e.g., a small amount of ethanol to a hexane/ethyl acetate mixture). * Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.
Persistent colored impurity. * Oxidation of p-toluidine or other aromatic species. * Formation of highly conjugated byproducts.* Treat the crude product with activated carbon during the acid-base precipitation or recrystallization process. Add a small amount of activated carbon to the solution, heat briefly, and then filter hot to remove the carbon and adsorbed impurities.
Broad, tailing peaks in normal-phase column chromatography. * Interaction of the carboxylic acid with the acidic silica gel.* Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape[4].
Compound does not move from the baseline in normal-phase TLC/column. * The mobile phase is not polar enough.* Increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Consider adding a small amount of methanol.
Compound runs with the solvent front in reversed-phase TLC/column. * The mobile phase is too nonpolar (too much organic solvent).* Increase the polarity of the mobile phase by increasing the proportion of the aqueous component (e.g., water with 0.1% TFA or formic acid)[5].

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation

This protocol is adapted from a method used for a structurally similar compound[1].

  • Dissolution: Dissolve the crude this compound in a 5% aqueous solution of sodium hydroxide or sodium carbonate with stirring. Use approximately 10-20 mL of basic solution per gram of crude material. Gentle warming may be required.

  • Filtration (Optional): If insoluble impurities are present, filter the basic solution through a celite pad to obtain a clear filtrate.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add a 1M aqueous solution of hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2-3.

  • Isolation: A white precipitate of the purified product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point.

G cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude Crude Product dissolved Dissolved Sodium Salt (Aqueous Solution) crude->dissolved Stir, warm if needed base 5% NaOH (aq) base->dissolved filtrate Clear Filtrate dissolved->filtrate Filter through Celite insoluble Insoluble Impurities precipitate Precipitated Product (Slurry) filtrate->precipitate Add dropwise to pH 2-3 (Ice Bath) acid 1M HCl (aq) acid->precipitate filter_wash Vacuum Filter & Wash with Cold Water precipitate->filter_wash pure Pure, Dry Product filter_wash->pure Dry in Vacuum Oven

Workflow for Acid-Base Precipitation
Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the purified product from Protocol 1. Add a potential recrystallization solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

  • Dissolution: In a larger flask, add the bulk of the material and the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves. Add a minimal amount of additional solvent if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed filter funnel to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.

Protocol 3: Column Chromatography (Normal Phase)
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate, with a small percentage (0.1-1%) of acetic acid to improve peak shape[4].

  • Column Packing: Pack a silica gel column with the chosen mobile phase.

  • Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

G start Crude or Partially Purified Product tlc TLC Analysis (e.g., Hex/EtOAc + 0.5% AcOH) start->tlc pack Pack Silica Gel Column tlc->pack Determine Mobile Phase load Load Sample (Wet or Dry Load) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Workflow for Normal-Phase Column Chromatography

References

Technical Support Center: Structural Optimization of Pyrrolidine Carboxamides for Improved Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the structural optimization of pyrrolidine carboxamides. This guide is designed to provide practical, experience-driven advice to navigate the common challenges encountered during the synthesis, purification, and biological evaluation of this important class of molecules. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your drug discovery projects.

Part 1: Synthesis and Purification

This section addresses the common hurdles in the chemical synthesis and purification of pyrrolidine carboxamide derivatives.

Frequently Asked Questions (FAQs)

Question 1: My amide coupling reaction to form the pyrrolidine carboxamide is low-yielding. What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling reactions involving pyrrolidine carboxylic acids (like L-proline derivatives) are a frequent issue. The causality can often be traced to a few key factors:

  • Steric Hindrance: The secondary amine of the pyrrolidine ring and substitution on either the pyrrolidine or the amine coupling partner can create significant steric bulk, slowing down the reaction. If you are coupling a sterically demanding amine, consider using a more potent coupling reagent like HATU or HCTU, which form highly reactive activated esters.

  • Reactivity of the Amine: Electron-deficient anilines are poor nucleophiles and may not react efficiently under standard conditions (e.g., EDC/HOBt).[1] For these less reactive amines, switching to a more forceful method, such as converting the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride prior to the addition of the amine, can drive the reaction to completion.[1]

  • Epimerization: The chiral center at the C2 position of the pyrrolidine ring is susceptible to epimerization, especially under basic conditions or with prolonged reaction times at elevated temperatures. This can lead to a mixture of diastereomers that are difficult to separate and result in a lower yield of the desired product. It is advisable to use milder bases like diisopropylethylamine (DIPEA) instead of stronger bases and to run the reaction at a lower temperature (e.g., 0 °C to room temperature).[2] The use of propylphosphonic anhydride (T3P®) with pyridine has been shown to suppress epimerization in sensitive substrates.[2]

  • Incomplete Activation: Ensure your carboxylic acid is fully activated before adding the amine. This can be monitored by TLC or LC-MS. Pre-activation for 15-30 minutes is a common practice.

Question 2: I am struggling to purify my pyrrolidine carboxamide. It seems to be very polar and I have difficulty removing the urea byproduct and other reagents.

Answer: Purification of polar compounds, especially those containing a basic pyrrolidine nitrogen, can be challenging. Here’s a systematic approach to troubleshooting this issue:

  • Aqueous Workup is Key: The water solubility of byproducts from common coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from EDC is your primary tool for removal.[3] A thorough aqueous workup is crucial.

    • Acid Wash: Wash the organic layer (e.g., DCM or EtOAc) with a dilute acid like 1M HCl. This will protonate your basic pyrrolidine product, potentially pulling it into the aqueous layer if it's not sufficiently lipophilic. However, it will also effectively remove basic impurities like DIPEA and the EDU byproduct.

    • Base Wash: Follow with a wash using a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This step is critical for removing unreacted carboxylic acid and HOBt.[3]

    • Brine Wash: A final wash with brine helps to remove residual water from the organic layer.

  • Chromatography Strategy:

    • Normal Phase (Silica Gel): For basic pyrrolidine derivatives, silica gel can be problematic due to strong interactions, leading to tailing and poor separation. You can mitigate this by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase.

    • Reverse Phase (C18): For highly polar compounds, reverse-phase chromatography is often more effective. A water/acetonitrile or water/methanol gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. The acidic modifier will protonate your basic compound, often leading to sharper peaks.

    • Alternative Stationary Phases: If silica and C18 fail, consider using an amino-functionalized silica column, which can be particularly effective for the purification of basic compounds.[4]

Troubleshooting Guide: Failed Amide Coupling

Part 2: Binding Assay and Data Interpretation

This section focuses on issues that may arise during the in vitro evaluation of your pyrrolidine carboxamides.

Frequently Asked Questions (FAQs)

Question 3: I am observing poor reproducibility in my IC50 values. What could be the cause?

Answer: Irreproducible IC50 values are a common and frustrating problem in drug discovery. For pyrrolidine carboxamides, which can have a wide range of physicochemical properties, several factors can contribute to this issue:

  • Compound Solubility and Aggregation: Many pyrrolidine carboxamides, especially those with large aromatic or lipophilic substituents, have poor aqueous solubility. If your compound's concentration in the assay exceeds its solubility limit, it can precipitate or form aggregates.[5] Aggregates can act as non-specific inhibitors, leading to false positives and highly variable results.[1]

    • Troubleshooting:

      • Perform a Solubility Test: Determine the kinetic solubility of your compound in the assay buffer.[6]

      • Include Detergents: Run the assay with and without a non-ionic detergent like Triton X-100 (at a concentration above its critical micelle concentration, e.g., 0.01%) to see if the IC50 value shifts, which is a hallmark of aggregation-based inhibition.[1]

      • Check for Time-Dependence: If aggregation is an issue, the IC50 may change with pre-incubation time.

  • Binding to Assay Components: Hydrophobic compounds can bind non-specifically to plasticware (e.g., microplates) or proteins in the assay medium (like BSA), reducing the free concentration of your compound available to bind the target. This can lead to an underestimation of potency.

  • Assay Equilibration Time: High-affinity binders can have slow on- and off-rates. If the assay incubation time is too short, the binding may not have reached equilibrium, leading to an inaccurate determination of potency.

  • Compound Stability: Ensure your compound is stable in the assay buffer for the duration of the experiment. Degradation will lead to a loss of activity over time.

Question 4: My compound is active in a primary biochemical screen, but shows no activity in a cell-based assay. What's the likely reason?

Answer: This is a classic issue in drug discovery, often referred to as a lack of cell permeability or a cell-based shift. The transition from a simplified biochemical environment to a complex cellular one introduces several barriers:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This is particularly true for highly polar or charged molecules. The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, increasing polarity and reducing passive diffusion.

  • Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[7]

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.[7]

  • High Protein Binding: In cell-based assays that use serum, your compound can bind to serum proteins like albumin, reducing the free concentration available to enter the cells.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a method to assess the kinetic solubility of your compounds in an aqueous buffer, which is critical for interpreting binding assay data.[5][6]

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of your test compound in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing your assay buffer (e.g., 98 µL). This will give you a range of compound concentrations with a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to a vehicle control.

Part 3: Strategy for Structural Optimization

This section provides guidance on how to rationally modify your pyrrolidine carboxamide scaffold to improve binding affinity and drug-like properties.

Frequently Asked Questions (FAQs)

Question 5: My initial hits have good potency, but poor solubility and high lipophilicity. How can I modify the pyrrolidine carboxamide scaffold to improve these properties without losing binding affinity?

Answer: Balancing potency with ADME (Absorption, Distribution, Metabolism, and Excretion) properties is the central challenge of lead optimization. The pyrrolidine scaffold offers several avenues for modification:

  • Introduce Polar Groups: The non-planar, sp3-rich nature of the pyrrolidine ring allows for the introduction of polar functional groups in specific vectors, which can improve solubility.[7][8] Consider adding hydroxyl or small ether groups at the C3 or C4 positions of the pyrrolidine ring.

  • Modulate Basicity: The basicity of the pyrrolidine nitrogen can be tuned. While a basic nitrogen can improve aqueous solubility, it can also lead to off-target effects (e.g., hERG inhibition).[9] Introducing electron-withdrawing groups on the pyrrolidine ring can reduce basicity.

  • Scaffold Hopping: If the current scaffold has intractable ADME issues, consider a scaffold hop. This involves replacing the pyrrolidine ring with another scaffold that maintains the key pharmacophoric interactions but has different physicochemical properties. For example, replacing a phenyl ring in the carboxamide portion with a pyridine or pyrimidine can reduce lipophilicity and improve metabolic stability.

  • Reduce Molecular Weight and Lipophilicity (cLogP): Systematically explore smaller, less lipophilic substituents on the carboxamide portion of the molecule. Often, large hydrophobic groups are not essential for binding and primarily contribute to poor ADME properties.

Question 6: I'm observing a "flat" Structure-Activity Relationship (SAR). What does this mean and how can I overcome it?

Answer: A flat SAR, where modifications to a particular part of the molecule result in little to no change in potency, can be frustrating. It often suggests that this part of the molecule is not interacting with a specific, well-defined pocket on the target protein and may be pointing towards the solvent.

  • Explore Different Vectors: The pyrrolidine ring provides a rigid scaffold from which substituents can be projected in different three-dimensional directions.[8] If modifications at one position (e.g., C4) yield a flat SAR, explore substitutions at other positions (e.g., C3 or C5) to probe for new interactions with the target.

  • Conformational Restriction: A flat SAR can sometimes result from too much conformational flexibility in a substituent. Introducing rigid elements (e.g., replacing an alkyl chain with a small ring) can lock the molecule into a more active conformation.

  • Structure-Based Design: If a crystal structure of your target protein is available, use it to guide your design. This can help you identify unoccupied pockets or opportunities for new hydrogen bonds or hydrophobic interactions, allowing you to break out of a flat SAR.

  • Bioisosteric Replacement: Replace a functional group with a bioisostere that has similar steric and electronic properties but may offer different interaction possibilities or improved ADME properties. For example, a carboxylic acid could be replaced with a tetrazole.

Workflow for Improving Metabolic Stability

References

managing restricted rotation and E/Z conformers in 5-oxopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-oxopyrrolidine (also known as pyroglutamate) derivatives. This class of compounds, central to numerous therapeutic candidates, presents a unique and often underestimated challenge: conformational isomerism. Due to the partial double-bond character of the internal amide (lactam), rotation around the C-N bond is restricted.[1][2][3] This phenomenon, coupled with potential E/Z isomerism from exocyclic double bonds, frequently leads to the presence of multiple, slowly interconverting species in solution.

Troubleshooting Guide: Common Experimental Observations

This section addresses the most frequent issues encountered during the analysis of 5-oxopyrrolidine derivatives in a direct Q&A format.

Question 1: Why does the ¹H or ¹³C NMR spectrum of my purified compound show double the number of expected signals?

Answer: This is the classic hallmark of slow exchange on the NMR timescale . The most common cause in 5-oxopyrrolidine systems is restricted rotation around the endocyclic C5-N1 amide bond.[1][2]

  • Causality: The resonance between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double-bond character, creating a significant energy barrier to rotation (typically 15-25 kcal/mol).[3][7] At room temperature, the rate of interconversion between the two resulting rotamers is slow enough that NMR spectroscopy—a relatively slow analytical technique—captures distinct snapshots of both species. This results in a spectrum that appears to be a mixture of two different compounds, even though your sample is chemically pure. These distinct species are often referred to as atropisomers if the rotational barrier is high enough to allow for their separation.[4][8]

  • What to do next: Your immediate goal is to confirm that the doubled signals are from interconverting conformers and not from a mixture of static diastereomers or impurities. The definitive technique for this is Variable-Temperature NMR (VT-NMR) .

Question 2: My signals are broad and poorly resolved at room temperature. Is this a purity or a shimming issue?

Answer: While poor shimming or sample impurity can be a cause, in this context, it is highly indicative of intermediate exchange .

  • Causality: Your compound's rotational energy barrier is at a specific value where the rate of interconversion is on the same order of magnitude as the difference in resonance frequency (Δν) between the two conformers.[9] This intermediate rate causes the distinct signals of the two rotamers to broaden significantly, often to the point of merging into the baseline. This phenomenon is known as coalescence .

  • What to do next:

    • Run a VT-NMR experiment. Cooling the sample should slow the exchange rate, resolving the broad humps into two sets of sharp signals (the slow-exchange regime).[9][10] Conversely, heating the sample should increase the exchange rate, causing the broad signals to sharpen into a single set of averaged signals (the fast-exchange regime).[9]

    • If temperature changes don't resolve the issue, reconsider sample purity or solubility.

Question 3: I've confirmed I have rotamers with VT-NMR. How do I know which set of signals corresponds to which 3D structure?

Answer: To assign the specific spatial arrangement of each rotamer or to determine the geometry of an E/Z isomer, you need to probe through-space correlations. The premier techniques for this are 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) .[11][12][13]

  • Causality: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[11] This effect is exquisitely sensitive to the distance between nuclei (proportional to 1/r⁶), meaning it only generates a signal (a cross-peak in a 2D spectrum) between protons that are very close to each other (typically < 5 Å).[11][12]

  • Application Example (E/Z Isomers): Imagine an exocyclic double bond at the C3 position with a substituent R.

    • In the Z-isomer , a vinylic proton (H_vinyl) might be spatially close to a proton on the pyrrolidine ring (e.g., H_ring).

    • In the E-isomer , H_vinyl would be distant from H_ring but close to a proton on the R group.

    • A NOESY/ROESY spectrum will show a cross-peak between H_vinyl and H_ring only for the Z-isomer, providing an unambiguous assignment.

  • What to do next: Proceed to the detailed Protocol for NOESY/ROESY Analysis .

Question 4: Can I separate these different conformers using chromatography (HPLC/UPLC)?

Answer: It depends on the rotational energy barrier and the resulting half-life of interconversion at a given temperature.[4][14]

  • Class 1 (Fast Interconversion, t₁/₂ < 60s): These are considered transient conformers and cannot be separated by standard chromatography. They will typically elute as a single, potentially broadened peak.[4][14]

  • Class 2 & 3 (Slow Interconversion, t₁/₂ > 60s): These are atropisomers and can often be separated. However, success is highly dependent on the experimental conditions.[15]

    • Challenge: Interconversion can occur on the column during the separation, leading to peak broadening or a "peak-plateau-peak" phenomenon.[16]

    • Solution: Chiral chromatography at low temperatures is often critical to prevent on-column racemization.[15][16] Sample preparation and storage should also be done at low temperatures (e.g., -70 °C) to maintain isomeric purity before injection.[15][16]

Core Concepts & FAQs

What is the fundamental difference between rotamers and E/Z isomers?

  • Rotamers (or Atropisomers) arise from hindered rotation around a single bond (like the C-N amide bond).[8][17] They are different conformations of the same molecule.

  • E/Z Isomers arise from the restricted rotation around a double bond (e.g., an exocyclic C=C bond). They are distinct stereoisomers.

Why is ROESY sometimes better than NOESY? For medium-sized molecules (approx. 700-1200 Da), the theoretical NOE signal can be zero or very weak, making detection impossible. The ROE is always positive regardless of molecular size, making ROESY a more robust experiment for molecules in this range.[11]

How can I quantify the ratio of the two conformers? Once you have a well-resolved NMR spectrum in the slow-exchange regime, you can determine the population ratio by integrating two corresponding, non-overlapping signals—one from each species. The ratio of the integrals directly reflects the population ratio of the conformers in solution under those conditions.

Does the solvent affect the rotamer ratio? Yes, profoundly. The solvent can stabilize one conformer over another through dipole-dipole interactions or hydrogen bonding. Changing from a non-polar solvent (e.g., CDCl₃) to a polar, hydrogen-bond-accepting solvent (e.g., DMSO-d₆) can significantly alter the equilibrium position. It is crucial to perform analyses in solvents relevant to your final application (e.g., biological assays).

Key Experimental Protocols

Protocol 1: Variable-Temperature (VT) NMR for Confirming Conformational Exchange

Objective: To determine if doubled NMR signals are due to dynamic exchange between conformers.

Methodology:

  • Sample Preparation: Prepare a standard NMR sample in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈, or CD₂Cl₂ are excellent for wide temperature ranges).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts (ν) and separation (Δν in Hz) of a pair of well-resolved signals corresponding to the two species.

  • Heating Sequence:

    • Increase the sample temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each step.

    • Acquire a ¹H spectrum at each temperature.

    • Observation: As the temperature increases, the rate of exchange increases. You should observe the two distinct peaks broaden, move closer together, and eventually coalesce into a single broad peak.[9][10] Upon further heating, this broad peak will sharpen into a single, time-averaged resonance.[9] This is definitive proof of chemical exchange.

  • Cooling Sequence (Optional but Recommended):

    • Return to ambient temperature and then cool the sample in decrements (e.g., 10-15 K).

    • Observation: If the signals were broad at room temperature (intermediate exchange), cooling should slow the exchange and resolve the spectrum into two sharp sets of signals (slow exchange).

Temperature Exchange Regime Expected Spectral Appearance
Low (e.g., 250 K)Slow ExchangeTwo sharp, distinct sets of signals.
Intermediate (T_c)CoalescenceSignals broaden and merge into one very broad peak.
High (e.g., 350 K)Fast ExchangeOne sharp, averaged set of signals.
Protocol 2: 2D NOESY/ROESY for Structural Assignment

Objective: To unambiguously determine the 3D structure of conformers by observing through-space proton-proton correlations.

Methodology:

  • Sample Preparation: Use a sample of sufficient concentration, free of paramagnetic impurities. Degas the sample (e.g., via freeze-pump-thaw cycles or bubbling with N₂/Ar) to remove dissolved oxygen, which can quench the NOE effect.

  • Experiment Selection:

    • For small molecules (< 700 Da), use NOESY .

    • For medium-sized molecules (700-1200 Da), use ROESY .[11]

    • For large molecules (> 1200 Da), use NOESY (cross-peaks will be of opposite phase to the diagonal).

  • Parameter Setup:

    • Acquire standard ¹H, COSY, and HSQC spectra first to achieve full assignment of all signals for both conformers.

    • Mixing Time (t_m): This is the most critical parameter. It is the duration during which the NOE effect builds up.

      • Start with a mixing time approximately equal to the T₁ relaxation time of the protons of interest. Typical starting values for small molecules are 0.5-1.0 seconds.[11]

      • Run a series of experiments with different mixing times to ensure you are observing initial buildup rates and not effects from spin diffusion (NOE signal hopping between protons).

  • Data Interpretation:

    • A cross-peak between two protons (H_A and H_B) indicates they are spatially close (< 5 Å).

    • Intra-residue vs. Inter-residue Peaks: Identify correlations within a single conformer (intra-) and, importantly, correlations that define the difference between conformers.

    • Exchange Peaks (EXSY): In a NOESY spectrum, protons that are undergoing chemical exchange (i.e., the same proton in the two different rotameric forms) will also show cross-peaks. These "EXSY" peaks have the same phase as the diagonal peaks and are a powerful secondary confirmation of the dynamic process.[18][19] NOE cross-peaks have the opposite phase.

Visualized Workflows & Concepts

Diagram 1: Diagnostic Workflow for Unexpected NMR Complexity

G A Complex NMR Spectrum (e.g., doubled signals) B Run VT-NMR A->B C Signals Coalesce at High Temp? B->C Analyze Spectra D Confirmed: Rotamers/ Conformational Exchange C->D Yes E No Change: Mixture of Stable Diastereomers or Impurity C->E No F Run 2D NOESY/ROESY for Structural Assignment D->F G Quantify Ratio & Assign Structures F->G

Caption: Workflow for diagnosing and characterizing conformational isomers.

Diagram 2: Equilibrium of 5-Oxopyrrolidine Rotamers

Caption: Restricted amide bond rotation leads to two distinct rotamers.

Diagram 3: Using NOE to Differentiate E/Z Isomers

Caption: NOE correlations reveal through-space proximity to assign stereochemistry.

References

preventing pyrrolidinone cycle cleavage during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolidinone core synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of the pyrrolidinone ring. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you prevent unintended cleavage of this critical heterocyclic scaffold during your synthetic campaigns.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry details the root cause of the problem and provides actionable solutions and preventative measures.

Issue 1: My pyrrolidinone ring is opening under acidic conditions.

This is a classic case of acid-catalyzed hydrolysis. The amide bond within the lactam ring, while generally robust, is susceptible to cleavage under strong acidic conditions, especially in the presence of water and at elevated temperatures.[1] The product of this hydrolysis is a γ-aminobutyric acid (GABA) derivative.[2][3]

Causality: The Mechanism of Acid-Catalyzed Hydrolysis

The reaction is initiated by the protonation of the carbonyl oxygen of the lactam. This step increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.[4] A subsequent proton transfer and elimination of the amino group as a leaving group leads to the opening of the ring.

Acid_Catalyzed_Hydrolysis Pyrrolidinone Pyrrolidinone Ring Protonated Protonated Carbonyl (Enhanced Electrophilicity) Pyrrolidinone->Protonated + H₃O⁺ Protonated->Pyrrolidinone - H₃O⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O RingOpened Ring-Opened GABA Derivative Tetrahedral->RingOpened - ⁺NH₃-R H2O H₂O H3O H₃O⁺ NH3_plus ⁺NH₃-R

Caption: Mechanism of acid-catalyzed pyrrolidinone hydrolysis.

Solutions & Preventative Measures:

  • pH Control: If permissible for your reaction, adjust the pH to a near-neutral range (pH 6-8).[3] Employing a suitable buffer system (e.g., phosphate or acetate buffers) can help maintain a stable pH throughout the reaction.

  • Temperature Management: Reduce the reaction temperature. Hydrolysis is a thermally activated process, and lowering the temperature can significantly decrease its rate.

  • Solvent Choice: If possible, use anhydrous solvents to minimize the presence of water, which is a key reactant in the hydrolysis.

  • Protecting Groups: Introduce a nitrogen-protecting group like tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz). These groups can modulate the electronic properties of the lactam and, in some cases, provide steric hindrance to prevent hydrolysis.[1]

Issue 2: The pyrrolidinone ring is cleaving under basic conditions.

Similar to acid-catalyzed cleavage, strong bases can promote the hydrolysis of the pyrrolidinone ring. This reaction is typically initiated by a hydroxide ion acting as a nucleophile.

Causality: The Mechanism of Base-Catalyzed Hydrolysis

The reaction proceeds via the direct nucleophilic attack of a hydroxide ion (or other strong base) on the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond and opening the ring. The resulting amine is protonated by the newly formed carboxylic acid.

Base_Catalyzed_Hydrolysis Pyrrolidinone Pyrrolidinone Ring Tetrahedral Tetrahedral Intermediate Pyrrolidinone->Tetrahedral + ⁻OH Tetrahedral->Pyrrolidinone - ⁻OH RingOpened Carboxylate and Amine Tetrahedral->RingOpened Ring Opening FinalProduct Final GABA Derivative RingOpened->FinalProduct Proton Transfer OH ⁻OH H2O H₂O

Caption: Mechanism of base-catalyzed pyrrolidinone hydrolysis.

Solutions & Preventative Measures:

  • Reagent Selection: Avoid using strong bases like sodium hydroxide or potassium hydroxide if a milder base can achieve the desired transformation. Consider using non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or organic bases like triethylamine if their basicity is sufficient.

  • Temperature Control: As with acidic conditions, conduct the reaction at the lowest feasible temperature to minimize the rate of hydrolysis.

  • Reaction Monitoring: Carefully monitor the reaction progress and work it up as soon as the starting material is consumed to limit the exposure time to harsh basic conditions.

  • Aqueous Workup: During workup, neutralize the reaction mixture promptly with a mild acid (e.g., ammonium chloride solution) before extraction to prevent ring-opening in the aqueous phase.

Issue 3: I'm observing degradation during purification.

Pyrrolidinone-containing compounds can sometimes degrade during standard purification procedures, particularly column chromatography or distillation.

Potential Causes & Solutions:

  • Column Chromatography on Silica Gel:

    • Problem: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive pyrrolidinones, especially when using protic solvents like methanol.

    • Solution:

      • Neutralize Silica: Pre-treat the silica gel by slurrying it in the desired eluent containing a small amount of a volatile base (e.g., 1% triethylamine).

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.[5]

      • Solvent System: Use aprotic solvents if possible and avoid prolonged exposure on the column.

  • Distillation:

    • Problem: High temperatures required for distillation can promote thermal degradation or polymerization.

    • Solution:

      • Vacuum Distillation: Purify the compound under reduced pressure to lower its boiling point and minimize thermal stress.[6][7]

      • Short Path Distillation: For high-boiling or very sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.

  • Alternative Purification Methods:

    • If your compound is a solid, consider purification by recrystallization or trituration , which are generally much milder than chromatography or distillation.

Troubleshooting_Workflow Start Problem: Pyrrolidinone Ring Cleavage Detected CheckReaction Check Reaction Conditions Start->CheckReaction CheckPurification Check Purification Method Start->CheckPurification Acidic Acidic pH? CheckReaction->Acidic Basic Basic pH? CheckReaction->Basic Temp High Temperature? CheckReaction->Temp Silica Silica Gel Chromatography? CheckPurification->Silica Distill Distillation? CheckPurification->Distill Sol_Acid Solution: - Adjust to pH 6-8 - Use milder acid - Add N-protecting group Acidic->Sol_Acid Yes Sol_Base Solution: - Use milder/non-nucleophilic base - Promptly neutralize workup Basic->Sol_Base Yes Sol_Temp Solution: - Lower reaction temperature Temp->Sol_Temp Yes Sol_Silica Solution: - Neutralize silica (e.g., +1% Et₃N) - Use alumina Silica->Sol_Silica Yes Sol_Distill Solution: - Use vacuum distillation - Consider short-path distillation Distill->Sol_Distill Yes

Caption: Troubleshooting workflow for pyrrolidinone ring cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that lead to pyrrolidinone ring cleavage? A1: The two most prevalent causes are hydrolysis under either strongly acidic or strongly basic conditions.[1] Elevated temperatures significantly accelerate these reactions. The presence of certain catalysts or substituents on the ring can also influence its stability.

Q2: How do substituents on the pyrrolidinone ring affect its stability? A2: The electronic and steric properties of substituents can significantly impact ring stability. Electron-withdrawing groups attached to the ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent hydrolysis. Conversely, bulky substituents near the carbonyl group may provide steric hindrance, slowing the rate of hydrolysis. The puckering of the ring, influenced by substituents, can also play a role in its reactivity.[8][9]

Q3: Which N-protecting groups are most effective at preventing cleavage, and when should I use them? A3: Using an N-protecting group is an excellent strategy to enhance stability. The choice depends on the reaction conditions of your subsequent synthetic steps. tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) are common choices.[10][11][12] Their stability profiles are summarized below.

Protecting GroupAbbreviationStable ToLabile To (Cleavage Conditions)
tert-ButoxycarbonylBocCatalytic Hydrogenation, Mild BaseStrong Acids (e.g., TFA, HCl)
CarboxybenzylCbz or ZAcidic Conditions, Mild BaseCatalytic Hydrogenation (e.g., H₂, Pd/C)[13][14]
9-FluorenylmethyloxycarbonylFmocAcidic Conditions, Catalytic HydrogenationBasic Conditions (e.g., Piperidine in DMF)

Q4: How should I store my pyrrolidinone-containing compounds to ensure long-term stability? A4: For optimal stability, store pyrrolidinone compounds in a cool, dry, and dark environment, preferably in a tightly sealed container to protect from moisture, which can facilitate hydrolysis.[15] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of a novel pyrrolidinone-containing compound, a forced degradation or "stress testing" study is invaluable. This self-validating protocol helps identify potential liabilities early in the development process.[16][17]

Objective: To determine the stability of a target pyrrolidinone compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • Target compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate, acetate)

  • Acids: 0.1 M and 1.0 M Hydrochloric Acid (HCl)[18]

  • Bases: 0.1 M and 1.0 M Sodium Hydroxide (NaOH)[18]

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

  • Photostability chamber (ICH Q1B compliant)[19]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, prepare a sample in a separate vial. Include a control sample (stock solution diluted with solvent) stored at 5°C in the dark.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Prepare a separate vial with 1.0 M HCl. Incubate at 60°C.[3]

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Prepare a separate vial with 1.0 M NaOH. Incubate at 60°C.[3]

    • Neutral Hydrolysis: Dilute the stock solution with HPLC-grade water. Incubate at 60°C.

    • Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature.

    • Photostability: Expose the stock solution in a quartz cuvette or other suitable transparent container to light conditions as specified by ICH Q1B guidelines.[19]

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation.[18][19]

  • Sample Quenching: Immediately before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area with the appearance of new peaks indicates degradation. The goal is to identify the conditions under which the pyrrolidinone ring is labile.

This study will provide a clear degradation profile, enabling you to select optimal reaction, purification, and storage conditions to maintain the integrity of your pyrrolidinone-containing molecules.

References

Validation & Comparative

The Evolving Landscape of 5-Oxopyrrolidine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 5-oxopyrrolidine, also known as the pyroglutamic acid scaffold, represents a privileged heterocyclic motif in medicinal chemistry. Its inherent structural features, including a lactam ring, a chiral center, and multiple points for functionalization, have made it a fertile ground for the development of a diverse array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-oxopyrrolidine derivatives across key therapeutic areas, offering insights into the chemical nuances that govern their efficacy. We will delve into their anticancer, antimicrobial, cholinesterase inhibitory, and anti-inflammatory properties, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

Anticancer Activity: Targeting Cellular Proliferation

The 5-oxopyrrolidine scaffold has emerged as a promising framework for the design of novel anticancer agents. SAR studies have revealed that the biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring.

Key Structural Determinants of Anticancer Efficacy

A significant body of research has focused on the derivatization of the 1- and 3-positions of the 5-oxopyrrolidine ring. A recurring theme in the SAR of these compounds is the critical role of specific aromatic and heterocyclic moieties in conferring cytotoxicity against cancer cell lines, such as the A549 human lung adenocarcinoma cell line.[1][2]

One pivotal finding is the enhanced anticancer activity observed in derivatives possessing a free amino group .[1] This suggests that this functional group may be crucial for interactions with biological targets. Furthermore, the introduction of azole, diazole, and hydrazone moieties has been a successful strategy in developing potent anticancer 5-oxopyrrolidine derivatives.[1][3] For instance, compounds bearing a 5-nitrothiophene substituent have demonstrated significant cytotoxic effects.[1][2]

Comparative Analysis of Anticancer Activity

The following table summarizes the anticancer activity of representative 5-oxopyrrolidine derivatives against the A549 cell line. The data highlights the structure-dependent nature of their cytotoxic effects.

Compound IDKey Structural FeaturesAnticancer Activity on A549 cells (% viability at 100 µM)Reference
Series A 1-(4-acetamidophenyl)-5-oxopyrrolidine backbone[1]
Hydrazones 12 & 13Weak to no activity~100%[1]
2,5-dimethylpyrrole derivative 15Moderate activity~66%[1]
Benzimidazole derivative 18Potent activitySignificantly reduced viability[1]
Dimethylpyrrole derivative 19Potent activitySignificantly reduced viability[1]
Hydrazone with 2-thienyl fragment 20High activitySignificantly reduced viability[1]
Hydrazone with 5-nitrothienyl moiety 21High activitySignificantly reduced viability[1]
Series B 1-(2-hydroxyphenyl)-5-oxopyrrolidine backbone[4]
Carboxylic acid 1aModerate activity~63.4%[4]
Azole derivative 18High activity~36.2%[4]
1,2,4-triazine derivative 20Very high activity~29.7%[4]
Benzimidazole with 3,5-dichloro-2-hydroxyphenyl 22bVery high activity~24.5%[4]

Analysis: The data clearly indicates that the nature of the substituent at the 3-position of the 1-phenyl-5-oxopyrrolidine core dramatically influences anticancer activity. The incorporation of larger, more complex heterocyclic systems like benzimidazoles and dimethylpyrroles (compounds 18 and 19) leads to a significant increase in potency compared to simple hydrazones (compounds 12 and 13).[1] Furthermore, the presence of a 5-nitrothienyl group (compound 21) appears to be a particularly favorable feature for enhancing cytotoxicity.[1] In a different series, the introduction of a 3,5-dichloro-2-hydroxyphenyl substituent on a benzimidazole ring (compound 22b) resulted in a substantial boost in anticancer activity against A549 cells.[4]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 human lung adenocarcinoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-oxopyrrolidine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

5-Oxopyrrolidine derivatives have also demonstrated significant potential as antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria.[1][5]

Structure-Activity Relationship in Antimicrobial Derivatives

Similar to their anticancer counterparts, the antimicrobial efficacy of these compounds is intricately linked to their substitution patterns. Key findings include:

  • Gram-Positive Selectivity: Many 5-oxopyrrolidine derivatives exhibit selective activity against Gram-positive bacteria, such as Staphylococcus aureus, with little to no activity against Gram-negative pathogens.[1]

  • Nitro- and Thienyl- Moieties: The presence of a 5-nitrothiophene or a 2-thienyl fragment in the molecular structure has been shown to significantly enhance antibacterial activity.[1][5] For instance, a derivative bearing a 5-nitrothiophene moiety (compound 21 from the anticancer section) also displays potent and selective antimicrobial activity against multidrug-resistant S. aureus strains.[1]

  • Hydrazone Linkage: The hydrazone linkage serves as a versatile linker to introduce various aromatic and heterocyclic substituents that modulate the antimicrobial spectrum and potency.

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 5-oxopyrrolidine derivatives against Staphylococcus aureus.

Compound IDKey Structural FeaturesMIC against S. aureus (µg/mL)Reference
Compound 21 Hydrazone with 5-nitrothienyl moiety1-8 (against multidrug-resistant and vancomycin-intermediate strains)[1][6]
Compound 11b Hydrazone with 5-nitro-2-thiophene fragment3.90[5]
Compound 11d Hydrazone with 5-nitro-2-furfural fragment3.90[5]
Compound 12a Hydrazone with an additional benzene ring3.90[5]
Ampicillin (Reference Antibiotic)>31.25[5]
Cefuroxime (Reference Antibiotic)7.8[5]
Oxacillin (Reference Antibiotic)>15.6[5]

Analysis: The data underscores the potent anti-staphylococcal activity of 5-oxopyrrolidine-hydrazone derivatives. Compounds 11b, 11d, and 12a exhibit significantly lower MIC values against S. aureus compared to conventional antibiotics like ampicillin and oxacillin, and are comparable to or better than cefuroxime.[5] The consistent high potency of derivatives containing a nitro-heterocyclic ring (nitrothiophene or nitrofuran) reinforces the importance of this structural feature for antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cholinesterase Inhibitory Activity: A Potential Avenue for Alzheimer's Disease Therapeutics

Certain 5-oxopyrrolidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

SAR of 5-Oxopyrrolidine-Based Cholinesterase Inhibitors

The design of these inhibitors often involves incorporating structural motifs known to interact with the active site of cholinesterases. Key SAR observations include:

  • N-Methyl Pyrrolidine Moiety: A common structural feature in some cholinesterase inhibitors is an N-methylpyrrolidine ring, which is thought to be important for binding to the enzyme.[7]

  • Aromatic and Lipophilic Groups: The presence of aromatic and lipophilic substituents, such as a 2,6-dimethylphenylcarbamoyl group, can significantly enhance inhibitory activity against AChE.[8]

  • Piperazine Moiety: The incorporation of a piperazine ring, particularly with a chloro-substituted phenyl group, has been shown to improve activity against β-amyloid protein, another key target in Alzheimer's disease.[8]

Comparative Analysis of Cholinesterase Inhibitory Activity

The following table provides a comparison of the cholinesterase inhibitory activity of selected 5-oxopyrrolidine derivatives.

Compound IDKey Structural FeaturesTargetIC₅₀Reference
Compound V Ethyl 2-(2-(2,6-dimethylphenylcarbamoyl)-5-oxopyrrolidin-1-yl)acetateAcetylcholinesterase1.84 ng/g tissue[8]
Compound IIIe 1-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-2-carboxamideβ-amyloid 42 protein11.3 pg/g tissue[8]
Donepezil (Reference Drug)Acetylcholinesterase3.34 ng/g tissue[8]
Donepezil (Reference Drug)β-amyloid 42 protein18.4 pg/g tissue[8]

Analysis: The data demonstrates that rationally designed 5-oxopyrrolidine derivatives can exhibit potent inhibition of key targets in Alzheimer's disease pathology. Compound V shows superior AChE inhibitory activity compared to the standard drug donepezil.[8] Similarly, compound IIIe is a more potent inhibitor of β-amyloid 42 protein than donepezil.[8] These findings highlight the potential of the 5-oxopyrrolidine scaffold in the development of multi-target anti-Alzheimer's agents.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The exploration of 5-oxopyrrolidine derivatives as anti-inflammatory agents is an emerging area of research. Preliminary studies suggest that these compounds can modulate key inflammatory pathways.

SAR of Anti-inflammatory 5-Oxopyrrolidine Derivatives

The anti-inflammatory activity of these derivatives appears to be linked to their ability to inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[9]

One study on a succinimide derivative (structurally related to 5-oxopyrrolidine) demonstrated that the compound exhibited inhibitory activity against both COX and 5-LOX enzymes, suggesting a potential dual-inhibitory mechanism.[9] The development of a detailed SAR for this class of compounds is still in its early stages, but initial findings are promising.

Comparative Analysis of Anti-inflammatory Activity

A study on a succinimide derivative, MAK01, provided the following inhibitory data:[9]

CompoundTargetIC₅₀ (µg/mL)
MAK01 COX-1314
MAK01 COX-2130
MAK01 5-LOX105

Analysis: The compound MAK01 demonstrated moderate inhibitory activity against COX-1 and more potent inhibition of COX-2 and 5-LOX.[9] This suggests a preferential inhibition of the inducible COX-2 enzyme, which is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. The potent 5-LOX inhibition further highlights the potential of this scaffold for developing dual COX/LOX inhibitors.

Conclusion

The 5-oxopyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to a wide range of biologically active compounds. The structure-activity relationships discussed in this guide underscore the critical role of specific substituents and functional groups in determining the therapeutic potential of these derivatives. For anticancer and antimicrobial applications, the incorporation of nitro-heterocyclic and other complex aromatic moieties has proven to be a fruitful strategy. In the realm of neurodegenerative diseases, the strategic placement of lipophilic and amine-containing groups can lead to potent cholinesterase inhibitors. While the exploration of their anti-inflammatory properties is still nascent, early results are encouraging.

The experimental protocols provided herein offer a practical foundation for researchers to evaluate the biological activity of their novel 5-oxopyrrolidine derivatives. As our understanding of the intricate interactions between these compounds and their biological targets deepens, the 5-oxopyrrolidine scaffold will undoubtedly continue to be a source of inspiration for the development of the next generation of therapeutic agents.

References

comparing efficacy of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5-Oxo-1-aryl-pyrrolidine-3-carboxylic Acid Analogs as Kainate Receptor Antagonists

Introduction: The Therapeutic Potential of Targeting Kainate Receptors

In the landscape of neuropharmacology, the ionotropic glutamate receptors (iGluRs) are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders.[1] Among these, the kainate receptors (KARs) have emerged as a promising target for conditions such as epilepsy, major depression, and neuropathic pain.[2][3] KARs, which are composed of various subunits (GluK1-5), play a crucial role in modulating synaptic transmission and plasticity.[1] The development of subtype-selective antagonists for these receptors is a key strategy for creating novel therapeutics with improved efficacy and fewer side effects.[4]

The rigid scaffold of pyrrolidine-3-carboxylic acid has proven to be a versatile building block for creating potent and selective ligands for various biological targets, including enzymes and receptors.[5][6] This guide focuses on a specific chemical series: 5-Oxo-1-aryl-pyrrolidine-3-carboxylic acids , with the parent compound, 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid, serving as our foundational structure. We will objectively compare the efficacy of its analogs as kainate receptor antagonists, supported by experimental data and protocols, to provide a clear rationale for future drug design and development.

The Core Scaffold: this compound

The fundamental structure consists of a five-membered lactam (pyrrolidinone) ring, a carboxylic acid group at the 3-position, and an aryl substituent (a p-tolyl group in the parent compound) at the 1-position. The efficacy of compounds based on this scaffold is critically dependent on the nature of the aryl group and other substitutions, which influence the molecule's interaction with the ligand-binding domain (LBD) of the kainate receptor. A key principle in designing antagonists for AMPA/KA receptors is to create a molecule with a greater distance between the alpha-amino acid moiety and a distal acidic group compared to agonists.[1] This structural feature prevents the conformational change (the "closing" of the LBD) required for receptor activation.[1]

Comparative Efficacy of Analogs: A Structure-Activity Relationship (SAR) Analysis

The efficacy of these analogs is typically quantified by their binding affinity (Kᵢ) to specific kainate receptor subtypes (e.g., GluK1, GluK3) and their functional antagonist activity (IC₅₀) in cellular or electrophysiological assays. Lower Kᵢ and IC₅₀ values indicate higher potency.

While direct comparative data for the specific p-tolyl parent compound is limited in the public literature, extensive research on structurally similar 1-aryl and substituted proline derivatives provides a robust framework for understanding the SAR.

Table 1: Comparative Efficacy of Pyrrolidine-based Kainate Receptor Antagonists

Compound IDCore StructureR-Group (Aryl Substitution)TargetEfficacy (Kᵢ or IC₅₀)Reference
1a (2S,3R)-pyrrolidine-2,3-dicarboxylic acid3-(3-carboxyphenyl)GluK1-3Kᵢ = 1.3 µM (GluK1)[1]
1b (2S,4R)-pyrrolidine-2,4-dicarboxylic acid4-(2-carboxyphenoxy)GluK1Kᵢ = 4 µM, IC₅₀ = 6 µM[7]
1c (2S,4R)-pyrrolidine-2,4-dicarboxylic acid4-(2-carboxyphenylthio )GluK1Kᵢ = 11 µM[7]
1d (2S,4R)-pyrrolidine-2,4-dicarboxylic acid4-(2-carboxyphenylmethyl )GluK1Kᵢ = 15 µM[7]

Analysis of Structure-Activity Relationships:

  • Role of the Aryl Moiety and Linker: The data in Table 1 clearly demonstrates that the nature of the aryl substituent and the linker connecting it to the pyrrolidine ring are critical for efficacy. For instance, in l-trans-4-substituted prolines, an oxygen linker (carboxyphenoxy, compound 1b ) provides higher affinity for the GluK1 receptor compared to sulfur (thiomethyl, 1c ) or carbon (methyl, 1d ) linkers.[7]

  • Position of Acidic Groups: The spatial arrangement of the carboxylic acid groups is paramount. The design of compound 1a was based on creating a rigid structure that mimics the extended conformation of antagonists, preventing the ligand binding domain from closing.[1]

  • Hydrophobicity and Bulk: In other related scaffolds, such as pyrrolidine carboxamides targeting the InhA enzyme, increasing the hydrophobicity and bulk of the aromatic group enhances potency by better occupying a large binding pocket.[8] This principle may translate to KARs, where modifications to the aryl ring (e.g., adding substituents to the p-tolyl group) could optimize interactions within the receptor's binding site.

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential. Below are methodologies for key assays used to characterize KAR antagonists.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)

This protocol determines a compound's ability to displace a known radiolabeled ligand (e.g., [³H]kainate) from the receptor, allowing for the calculation of the inhibition constant (Kᵢ).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line expressing the human recombinant kainate receptor subtype of interest (e.g., GluK1).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation.

    • 25 µL of [³H]kainate at a final concentration near its Kₔ value.

    • 25 µL of the test analog at various concentrations (typically from 1 nM to 100 µM).

    • For non-specific binding control wells, add a high concentration of an unlabeled standard antagonist (e.g., 1 mM L-glutamate).

  • Incubation: Incubate the plate at 4°C for 1 hour to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a beta counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition against the log concentration of the test analog. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay for Functional Antagonism (IC₅₀)

This electrophysiological assay measures the ability of an antagonist to inhibit the ion current induced by an agonist in Xenopus oocytes expressing the target KAR subtype.

Methodology:

  • Oocyte Preparation: Prepare and microinject Xenopus laevis oocytes with cRNA encoding the desired KAR subunit(s). Incubate for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution). Clamp the oocyte membrane potential at -60 mV using a two-electrode voltage clamp amplifier.

  • Agonist Application: Apply a concentration of an agonist (e.g., glutamate) that elicits a submaximal response (EC₅₀) to establish a baseline current.

  • Antagonist Application: Co-apply the agonist with increasing concentrations of the test analog. Allow the current to reach a steady state at each concentration.

  • Washout: Perfuse the chamber with the recording solution to ensure the response returns to baseline.

  • Data Analysis: Measure the peak inward current at each antagonist concentration. Normalize the data by expressing the inhibited response as a percentage of the control (agonist-only) response. Plot the percent inhibition versus the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Drug Discovery Workflow

The process of identifying and validating novel KAR antagonists follows a logical progression from initial screening to detailed characterization.

G cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Lead Optimization CompoundLib Analog Library Synthesis BindingAssay High-Throughput Radioligand Binding Assay CompoundLib->BindingAssay Test Analogs HitID Hit Identification BindingAssay->HitID Identify Hits (Kᵢ < Threshold) FunctionalAssay Functional Assay (TEVC) Determine IC₅₀ HitID->FunctionalAssay Selectivity Subtype Selectivity Panel (e.g., GluK1 vs GluK3) FunctionalAssay->Selectivity SAR SAR Analysis Selectivity->SAR ChemSynth Iterative Chemical Synthesis SAR->ChemSynth Guide Design LeadCandidate Lead Candidate SAR->LeadCandidate Optimize Potency & Selectivity ChemSynth->CompoundLib New Analogs

Caption: Workflow for discovery of selective kainate receptor antagonists.

Conclusion and Future Directions

The 5-oxo-1-aryl-pyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel kainate receptor antagonists. As demonstrated by SAR studies on related compounds, efficacy is highly sensitive to the nature and positioning of substituents on the aryl ring and the choice of linker atoms.[7] The most potent antagonists are designed to hold the receptor's ligand-binding domain in an open, inactive conformation.[1]

Future research should focus on synthesizing and testing a focused library of analogs based on the this compound core. By systematically modifying the p-tolyl group (e.g., with electron-withdrawing/donating groups, halogens, or additional rings) and exploring different stereoisomers, it will be possible to build a detailed SAR profile. This, in turn, will guide the optimization of lead compounds with high potency, subtype selectivity, and favorable pharmacokinetic properties for potential use in treating complex neurological disorders.

References

The Emergence of 5-Oxopyrrolidine Derivatives as Potent Antimicrobial Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. Among the privileged structures in medicinal chemistry, the 5-oxopyrrolidine core has emerged as a versatile and promising scaffold for the development of new antimicrobial agents. This guide provides an in-depth comparison of the antimicrobial performance of various 5-oxopyrrolidine derivatives, supported by experimental data and a discussion of their potential mechanisms of action. It is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of antimicrobial discovery.

The 5-Oxopyrrolidine Scaffold: A Privileged Platform in Antimicrobial Research

The 5-oxopyrrolidine ring, a five-membered lactam, is a structural motif present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its synthetic tractability allows for facile derivatization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. This inherent versatility has positioned the 5-oxopyrrolidine scaffold as an attractive starting point for the design of novel therapeutic agents, including those with potent antimicrobial activity against multidrug-resistant pathogens.[2][3]

Comparative Antimicrobial Efficacy of 5-Oxopyrrolidine Derivatives

Recent research has highlighted several classes of 5-oxopyrrolidine derivatives with significant in vitro activity against a broad spectrum of bacterial and fungal pathogens. The introduction of various pharmacophoric moieties, such as hydrazones, azoles, and nitrothiophenes, onto the 5-oxopyrrolidine core has yielded compounds with potent antimicrobial profiles.[2][4] The following table summarizes the minimum inhibitory concentration (MIC) values of representative 5-oxopyrrolidine derivatives against a panel of clinically relevant microorganisms, offering a comparative overview of their performance.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
21 Bishydrazone (5-nitrothienyl)Staphylococcus aureus (MRSA)1-8Vancomycin1-2
21 Bishydrazone (5-nitrothienyl)Staphylococcus aureus (Linezolid-resistant)4-64Linezolid>4
Hydrazone (5-nitrothien-2-yl) Hydrazone (nitrothiophene)Staphylococcus aureus (ATCC 9144)<7.8Cefuroxime7.8
Hydrazone (5-nitrothien-2-yl) Escherichia coli (ATCC 8739)<7.8Cefuroxime7.8
Hydrazone (benzylidene) HydrazoneStaphylococcus aureus (ATCC 9144)3.9Cefuroxime7.8
Pyrazole derivative AzoleEscherichia coli15.63Ampicillin62.5
Thiosemicarbazide derivative ThiosemicarbazideBacillus cereus31.25Ampicillin62.5

Data synthesized from multiple sources.[1][2]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized methodologies must be employed. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[8]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[9]

Step-by-Step Protocol:

  • Perform MIC Assay: First, determine the MIC of the compound as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

  • Plating: Spread the aliquot onto a sterile, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[9]

Antimicrobial_Susceptibility_Testing_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_stock Prepare Antimicrobial Stock Solution prep_plate Serial Dilution in 96-Well Plate prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (16-20h, 35°C) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Proceed with clear wells plate Plate on Antimicrobial-Free Agar subculture->plate incubate_mbc Incubate Agar Plate (18-24h, 35°C) plate->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Workflow for Antimicrobial Susceptibility Testing.

Unraveling the Mechanism of Action: A Multifaceted Approach

The antimicrobial activity of 5-oxopyrrolidine derivatives appears to be dictated by the nature of the substituents appended to the core scaffold. While the precise mechanisms for many derivatives are still under investigation, plausible modes of action can be inferred from the known activities of their key pharmacophoric components.

Nitrothiophene Derivatives: Activation by Microbial Nitroreductases

Several of the most potent 5-oxopyrrolidine derivatives feature a nitrothiophene moiety.[1][2] Nitroaromatic compounds are a well-established class of antimicrobials that often act as prodrugs.[10] Their mechanism of action is contingent on the reductive activation of the nitro group by microbial nitroreductases, enzymes that are prevalent in many bacterial species but absent in mammalian cells.[11] This enzymatic reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can induce widespread cellular damage by reacting with DNA, proteins, and lipids, ultimately leading to cell death.[10]

Hydrazone Derivatives: Potential Inhibition of DNA Gyrase

The hydrazone linkage is another key feature of many active 5-oxopyrrolidine derivatives.[2] Hydrazone-containing compounds have been reported to exhibit a variety of biological activities, including antimicrobial effects.[12] One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription.[13] By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling of bacterial DNA, leading to the cessation of cellular processes and bacterial death.[8]

Mechanism_of_Action cluster_nitro Nitrothiophene-Substituted Derivatives cluster_hydrazone Hydrazone-Containing Derivatives prodrug 5-Oxopyrrolidine (Nitrothiophene Prodrug) nitroreductase Bacterial Nitroreductase prodrug->nitroreductase Enzymatic Reduction radicals Reactive Nitrogen & Oxygen Species nitroreductase->radicals damage Cellular Damage (DNA, Proteins, Lipids) radicals->damage death1 Bacterial Cell Death damage->death1 hydrazone_drug 5-Oxopyrrolidine (Hydrazone Derivative) dna_gyrase DNA Gyrase (GyrB Subunit) hydrazone_drug->dna_gyrase Inhibition dna_replication DNA Replication & Transcription Blocked hydrazone_drug->dna_replication Prevents dna_gyrase->dna_replication Essential for death2 Bacterial Cell Death dna_replication->death2

Proposed Mechanisms of Antimicrobial Action.

Benchmarking Against Existing Antimicrobials: A Comparative Perspective

The true value of a novel antimicrobial scaffold lies in its ability to address the shortcomings of existing therapies. The 5-oxopyrrolidine derivatives present several potential advantages:

  • Activity Against Resistant Strains: As demonstrated in the comparative data, certain 5-oxopyrrolidine derivatives exhibit potent activity against multidrug-resistant bacteria, including MRSA and linezolid-resistant S. aureus.[2] This suggests that their mechanism of action may differ from that of conventional antibiotics, allowing them to bypass existing resistance mechanisms.

  • Novelty of Scaffold: The 5-oxopyrrolidine core represents a relatively underexplored scaffold in the context of antimicrobial drug discovery. This novelty reduces the likelihood of pre-existing target-based resistance in bacterial populations.

  • Potential for Broad-Spectrum Activity: The derivatization of the 5-oxopyrrolidine scaffold has yielded compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential for developing broad-spectrum antimicrobial agents.[2][3]

However, it is crucial to acknowledge that the development of these compounds is still in its early stages. Further research is required to optimize their pharmacokinetic and pharmacodynamic properties, as well as to fully elucidate their mechanisms of action and potential for toxicity.

Conclusion and Future Directions

The 5-oxopyrrolidine scaffold represents a highly promising platform for the development of the next generation of antimicrobial agents. The synthetic accessibility of this core, coupled with the potent and, in some cases, broad-spectrum activity of its derivatives, makes it a compelling area for further investigation. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most active 5-oxopyrrolidine derivatives to guide rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring the impact of different substituents on antimicrobial activity to identify the key structural features required for optimal potency and spectrum.[14]

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of lead compounds in animal models of infection.

By pursuing these avenues of research, the scientific community can unlock the full potential of 5-oxopyrrolidine derivatives as a valuable new weapon in the ongoing battle against antimicrobial resistance.

References

A Comparative Analysis of Pyrrolidine-3-Carboxylic Acid Endothelin Antagonists: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular and renal disease therapeutics, the endothelin (ET) system presents a compelling target. Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, exerts its effects through two G-protein coupled receptors: the ETA and ETB subtypes.[1] The strategic antagonism of these receptors has paved the way for novel therapeutic interventions. Among the various chemical scaffolds explored, the pyrrolidine-3-carboxylic acid core has emerged as a particularly fruitful template for the development of potent and selective endothelin receptor antagonists.

This guide provides a comprehensive comparative analysis of key pyrrolidine-3-carboxylic acid-based endothelin antagonists, offering insights into their structure-activity relationships, receptor binding affinities, functional potencies, and pharmacokinetic profiles. We will delve into the experimental methodologies used to characterize these compounds, providing detailed protocols to enable researchers to conduct their own evaluations.

The Endothelin Signaling Pathway: A Tale of Two Receptors

The physiological effects of ET-1 are mediated by the differential activation of ETA and ETB receptors. ETA receptors are predominantly located on vascular smooth muscle cells, and their activation leads to vasoconstriction and cell proliferation. Conversely, ETB receptors are found on both endothelial and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation via the release of nitric oxide and prostacyclin, while smooth muscle ETB receptors, like ETA receptors, mediate vasoconstriction. This dual functionality of the ETB receptor underscores the importance of receptor selectivity in the design of endothelin antagonists.

Figure 1: Simplified Endothelin-1 signaling pathway in vascular cells.

Comparative Analysis of Key Pyrrolidine-3-Carboxylic Acid Endothelin Antagonists

The pyrrolidine-3-carboxylic acid scaffold has been extensively modified to achieve varying degrees of affinity and selectivity for the ETA and ETB receptors. The following table summarizes the in vitro binding affinities and selectivities of several prominent antagonists.

CompoundETA Ki (nM)ETB Ki (nM)Selectivity Ratio (ETB Ki / ETA Ki)Receptor PreferenceReference(s)
Atrasentan (ABT-627) 0.03463.3~1862ETA Selective[2][3]
A-216546 0.4613000>28000Highly ETA Selective[4][5]
A-192621 56008.8~0.0016Highly ETB Selective[6][7]
ABT-546 0.180.11~1.6Mixed ETA/ETB[8][9]
A-182086 0.230.18~1.3Mixed ETA/ETB[8][9]

Atrasentan (ABT-627): The Archetypal ETA-Selective Antagonist

Atrasentan stands as a benchmark for ETA-selective antagonists derived from the pyrrolidine-3-carboxylic acid core.[2] Its high affinity and selectivity for the ETA receptor are attributed to the 2,4-diaryl substitution pattern on the pyrrolidine ring and the N,N-dibutylaminocarbonylmethyl side chain.[10] This selectivity profile makes it a valuable tool for investigating the physiological roles of the ETA receptor and has led to its clinical investigation for various conditions, including diabetic nephropathy and IgA nephropathy.[11][12] Recently, Atrasentan received FDA approval for reducing proteinuria in patients with primary IgA nephropathy at risk of rapid disease progression.[12]

A-216546: Pushing the Boundaries of ETA Selectivity

Further exploration of the structure-activity relationship (SAR) of the Atrasentan series led to the discovery of A-216546. By replacing the p-anisyl group at the 2-position of the pyrrolidine ring with a non-aryl substituent, a significant increase in ETA selectivity was achieved.[5] A-216546 exhibits over 28,000-fold selectivity for the ETA receptor, making it an exceptionally precise molecular probe for dissecting ETA-mediated signaling pathways.[4]

A-192621: A Paradigm Shift to ETB Selectivity

The versatility of the pyrrolidine-3-carboxylic acid scaffold is highlighted by the development of A-192621, a highly selective ETB antagonist.[7] A complete reversal of receptor selectivity from Atrasentan was achieved by replacing the N,N-dialkylacetamide side chain with a conformationally restricted 2,6-dialkylacetanilide moiety.[7][13] This modification dramatically reduces ETA affinity while maintaining potent ETB antagonism. A-192621 serves as a critical tool for elucidating the physiological and pathophysiological roles of the ETB receptor.

ABT-546 and A-182086: The Balanced Antagonists

In certain therapeutic contexts, dual antagonism of both ETA and ETB receptors may be desirable. The development of ABT-546 and A-182086 demonstrates that modifications to the side chain attached to the pyrrolidine nitrogen can yield compounds with balanced affinities for both receptor subtypes.[8][9] For instance, replacing the N,N-dialkylacetamide side chain of Atrasentan with an N,S-dialkylsulfonamidoethyl group results in antagonists with nearly equal affinity for ETA and ETB receptors.[1]

Experimental Protocols for Characterization

The robust characterization of endothelin receptor antagonists relies on a combination of in vitro binding and functional assays. The following are detailed, self-validating protocols for these essential experiments.

Radioligand Binding Assay for ETA and ETB Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the ETA and ETB receptors.

Radioligand_Binding_Assay cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation Separation & Counting cluster_Analysis Data Analysis Membrane_Prep Prepare cell membranes expressing ETA or ETB receptors Incubate Incubate membranes, radioligand, and test compound/unlabeled ET-1 Membrane_Prep->Incubate Radioligand [¹²⁵I]-ET-1 (Radioligand) Radioligand->Incubate Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubate Non_Specific Unlabeled ET-1 (for non-specific binding) Non_Specific->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify bound radioactivity using a gamma counter Filter->Count IC50 Determine IC₅₀ value Count->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff equation IC50->Cheng_Prusoff

Figure 2: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human ETA or ETB receptors (e.g., from CHO or HEK293 cells)

  • [¹²⁵I]-Endothelin-1 (specific activity ~2000 Ci/mmol)

  • Unlabeled Endothelin-1

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C)

  • 96-well plates

  • Gamma counter

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of 1 µM unlabeled ET-1 for non-specific binding wells, and 50 µL of varying concentrations of the test compound for competition wells.

  • Radioligand Addition: Add 50 µL of [¹²⁵I]-ET-1 (final concentration ~25 pM) to all wells.

  • Membrane Addition: Add 150 µL of the cell membrane preparation (5-10 µg protein/well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Functional Assay: ET-1-Induced Arachidonic Acid Release

This protocol measures the ability of an antagonist to inhibit ET-1-stimulated arachidonic acid release, a downstream signaling event following endothelin receptor activation.

Materials:

  • CHO cells stably expressing human ETA or ETB receptors

  • [³H]-Arachidonic acid

  • Endothelin-1

  • Test compounds

  • Cell culture medium (e.g., DMEM/F12)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding and Labeling: Seed the cells in 24-well plates and grow to near confluency. Label the cells by incubating with [³H]-arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

  • Washing: Wash the cells three times with serum-free medium containing 0.2% BSA to remove unincorporated [³H]-arachidonic acid.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for 30 minutes at 37°C.

  • ET-1 Stimulation: Stimulate the cells with ET-1 (final concentration ~100 nM) for 15 minutes at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Scintillation Counting: Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter to quantify the amount of released [³H]-arachidonic acid.

  • Data Analysis: Determine the concentration-response curve for the antagonist's inhibition of ET-1-induced arachidonic acid release and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrrolidine-3-carboxylic acid derivatives has yielded valuable insights into the structural features governing their affinity and selectivity for endothelin receptors.

  • 2- and 4-Position Substituents: The nature of the substituents at the 2- and 4-positions of the pyrrolidine ring is a primary determinant of receptor affinity and selectivity. Aryl groups at these positions, as seen in Atrasentan, generally favor ETA selectivity.[10] Replacing the 2-aryl group with a non-aryl substituent can dramatically enhance ETA selectivity, as demonstrated by A-216546.[5]

  • Side Chain on the Pyrrolidine Nitrogen: The side chain attached to the pyrrolidine nitrogen plays a crucial role in modulating receptor selectivity.

    • An N,N-dialkylacetamide side chain, as in Atrasentan, is associated with high ETA selectivity.[2]

    • Conformational restriction of this side chain, such as its replacement with a 2,6-dialkylacetanilide , leads to a complete reversal of selectivity, favoring the ETB receptor (e.g., A-192621).[7][13]

    • The introduction of a sulfonamide-based side chain can result in mixed ETA/ETB antagonists like ABT-546.[1]

Conclusion

The pyrrolidine-3-carboxylic acid scaffold has proven to be a remarkably versatile platform for the design of potent and selective endothelin receptor antagonists. Through systematic structural modifications, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the development of highly selective ETA antagonists like Atrasentan and A-216546, a highly selective ETB antagonist (A-192621), and mixed ETA/ETB antagonists (ABT-546 and A-182086). The availability of these diverse molecular tools has been instrumental in advancing our understanding of the endothelin system and has paved the way for new therapeutic strategies for a range of cardiovascular and renal diseases. The recent clinical success of Atrasentan in IgA nephropathy highlights the translational potential of this class of compounds.

References

in vitro anticancer activity determination for 5-oxopyrrolidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Determining the In Vitro Anticancer Activity of 5-Oxopyrrolidine Compounds

Introduction: The Rising Prominence of the 5-Oxopyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the search for novel anticancer agents is relentless. Among the myriad of heterocyclic structures, the 5-oxopyrrolidine (also known as pyroglutamate) ring system has emerged as a particularly attractive scaffold.[1][2] Its prevalence in various biologically active molecules and its synthetic tractability have made it a focal point for developing new therapeutic agents. Derivatives of this scaffold have demonstrated promising activity against a range of cancers, including lung adenocarcinoma, melanoma, and breast cancer.[2][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously determine the in vitro anticancer activity of novel 5-oxopyrrolidine compounds. We will move beyond simple protocols to explain the causality behind experimental choices, compare key methodologies, and detail how to generate robust, publication-quality data.

Part 1: The Foundation - Selecting the Right Biological and Analytical Tools

The validity of any in vitro study hinges on the appropriate selection of its core components: the cancer cell lines and the method used to measure their viability. This initial step dictates the relevance and translatability of your findings.

Choosing Your Battlefield: Cancer Cell Line Selection

The goal is not just to see if a compound is cytotoxic, but to understand its spectrum of activity. A well-conceived panel of cell lines provides the first clues into potential cancer-type specificity and a therapeutic window.

  • The NCI-60 Panel as a Gold Standard: For broad initial screening, the National Cancer Institute's panel of 60 human cancer cell lines is an invaluable resource.[5][6][7] This panel represents nine different cancer types (e.g., lung, colon, breast, melanoma) and provides a comprehensive initial assessment of a compound's activity profile.[7]

  • Hypothesis-Driven Selection: Beyond broad screening, cell lines should be chosen based on the specific cancer type being targeted. For instance, studies on novel 5-oxopyrrolidine derivatives have frequently utilized A549 (non-small cell lung cancer), MDA-MB-231 (triple-negative breast cancer), and Panc-1 (pancreatic carcinoma) cells to evaluate efficacy in specific, challenging cancer models.[2][3][8]

  • The Critical Control: Assessing Selectivity: An effective anticancer agent should kill cancer cells while sparing normal, healthy cells. Therefore, it is crucial to include a non-cancerous control cell line in your panel. For example, when screening compounds against the A549 lung cancer line, using a non-cancerous human small airway epithelial cell line (HSAEC1-KT) provides a direct measure of selectivity.[2] A large difference in potency between the cancer and non-cancerous cells is a hallmark of a promising drug candidate.[9]

Choosing Your Weapon: An Overview of Viability Assays

In vitro anticancer activity is most commonly assessed by measuring the viability or metabolic activity of a cell population after exposure to the test compound. Several assays exist, each with distinct principles, advantages, and limitations.

Part 2: A Comparative Guide to In Vitro Cytotoxicity Assays

The choice of assay can significantly influence the outcome and interpretation of a cytotoxicity study.[10] Here, we compare the most common methods used in the field.

The Workhorse: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has been a cornerstone of cytotoxicity testing for decades.[11][12]

  • Principle of Action: Metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13] The resulting purple crystals are then dissolved in an organic solvent (like DMSO), and the absorbance of the solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[11][13]

  • Causality: This assay equates mitochondrial activity with cell viability. A potent anticancer compound will compromise cellular health, leading to decreased mitochondrial function and thus a weaker purple signal compared to untreated control cells.

The Alternatives: Next-Generation Tetrazolium Salts (WST-1, XTT)

Assays like WST-1 (Water Soluble Tetrazolium-1) were developed to overcome a key limitation of the MTT assay.

  • Principle of Action: Like MTT, WST-1 is reduced to a formazan product. However, this reduction occurs at the cell surface via transmembrane electron transport, and crucially, the resulting formazan is water-soluble.[14][15][16]

  • Experimental Advantage: The water-solubility of the product eliminates the need for the crystal solubilization step required in the MTT protocol. This simplifies the workflow, reduces a source of potential error, and makes the assay faster.[14]

  • Considerations: While more convenient, some studies have shown that WST-1 assays can sometimes underestimate cytotoxicity compared to other methods, making it important to validate findings.[10]

The High-Sensitivity Option: ATP-Based Luminescent Assays

These assays, such as the popular CellTiter-Glo® assay, operate on a different principle, measuring the level of intracellular ATP as a marker of viability.

  • Principle of Action: This method uses a thermostable luciferase to catalyze a reaction that generates light (luminescence) in the presence of ATP. The luminescent signal is proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active, viable cells.[10][17]

  • Key Strengths: ATP-based assays are generally considered more sensitive than colorimetric assays and have shown a better correlation with actual cell counts.[10] The "add-mix-measure" protocol is simple and amenable to high-throughput screening.

Data Presentation: Comparative Summary of Assays
FeatureMTT AssayWST-1 AssayATP-Based Assay (e.g., CellTiter-Glo®)
Principle Mitochondrial dehydrogenase activity[11]Cell surface electron transport[15]Intracellular ATP quantification[10]
End Product Insoluble purple formazan crystals[13]Water-soluble orange formazan[14]Luminescent signal
Detection Absorbance (~570 nm)Absorbance (~450 nm)Luminescence
Solubilization Step Yes (e.g., DMSO, isopropanol)[13]No[14]No
Pros Inexpensive, widely established, extensive literature.Faster protocol, fewer steps, water-soluble product.High sensitivity, good linearity, simple workflow.[10]
Cons Requires solubilization step, potential for interference from compounds, insoluble formazan can be toxic.Can underestimate cytotoxicity, less sensitive than ATP assays.[10]Higher cost, potential for enzyme inhibition by test compounds.

Part 3: Experimental Blueprint - A Validated MTT Assay Protocol

While newer assays exist, the MTT assay remains a robust and cost-effective choice for many labs. A meticulously executed protocol is essential for generating reliable data.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Viability Assessment seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) incubate1 2. Incubate Overnight (37°C, 5% CO2) to allow attachment seed->incubate1 treat 3. Add 5-Oxopyrrolidine Compounds (serial dilutions) & Controls (Vehicle, Positive) incubate1->treat incubate2 4. Incubate for 24-72h (depending on cell line & study goals) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL stock) incubate2->add_mtt incubate3 6. Incubate for 4h (allow formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (remove media, add 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm on plate reader) solubilize->read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Step-by-Step Methodology
  • Materials:

    • Selected cancer and non-cancerous cell lines.

    • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep).

    • 96-well flat-bottom sterile culture plates.

    • 5-oxopyrrolidine compounds dissolved in DMSO (sterile-filtered).

    • Positive control (e.g., Cisplatin, Doxorubicin).

    • MTT reagent (5 mg/mL in sterile PBS, store protected from light at -20°C).[12]

    • Dimethyl sulfoxide (DMSO).

    • Multichannel pipette, sterile tips.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue). Dilute cells to the desired density (determined empirically for each cell line, typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation. Incubate overnight (37°C, 5% CO2).[18]

    • Compound Preparation & Treatment: Prepare serial dilutions of your 5-oxopyrrolidine compounds in culture medium from a concentrated DMSO stock. The final DMSO concentration in the well should be non-toxic (typically ≤0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium + same concentration of DMSO) and "untreated control" wells (medium only).

    • Incubation: Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to visible purple crystals.

    • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[13]

Part 4: Data Analysis and Interpretation - From Raw Absorbance to Actionable Insights

Raw absorbance values are meaningless without proper analysis. The goal is to determine the potency of your compounds, typically expressed as the IC50 value.

Calculating the IC50 Value

The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process (in this case, cell viability) by 50%.[9][19] It is the most common metric for quantifying the potency of an anticancer compound. A lower IC50 value indicates a more potent compound.[9][20]

IC50_Concept cluster_workflow IC50 Determination Workflow raw_data Raw Absorbance Data (OD) normalize Normalize to Control (% Viability) raw_data->normalize plot Plot Dose-Response Curve (% Viability vs. Log[Concentration]) normalize->plot fit Non-Linear Regression (Sigmoidal Fit) plot->fit ic50 Determine IC50 Value fit->ic50

Caption: The logical steps from raw data to IC50 value determination.

  • Calculate Percent Viability: First, normalize the data. The vehicle control (DMSO-treated cells) represents 100% viability.

    • Percent Viability = (OD of Treated Well / Mean OD of Vehicle Control Wells) x 100

  • Plot and Fit the Curve: Plot Percent Viability against the logarithm of the compound concentration. Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data using a non-linear regression model (e.g., sigmoidal dose-response).[19]

  • Determine IC50: The software will calculate the IC50 value from the fitted curve. This is the concentration at which the curve passes through 50% viability.[19]

Case Study: Presenting Comparative Data

Effective data presentation allows for at-a-glance comparison of compound efficacy and selectivity. The table below is an example based on published data for 5-oxopyrrolidine derivatives.[2][21]

CompoundA549 (Lung Cancer) IC50 [µM]MDA-MB-231 (Breast Cancer) IC50 [µM]HSAEC1-KT (Normal Lung) IC50 [µM]Selectivity Index (Normal/Cancer) for A549
Derivative 21 15.525.1>100>6.45
Derivative 18 22.830.4>100>4.38
Derivative 22 18.228.9>100>5.49
Cisplatin (Control) 48.1[21]19.517.3[21]0.36

Data synthesized from representative literature for illustrative purposes.[2][21]

Interpretation:

  • Compounds 21, 18, and 22 show potent activity against the A549 cancer cell line, with IC50 values lower than the standard chemotherapeutic agent, Cisplatin.

  • Crucially, all three derivatives show significantly less toxicity toward the normal HSAEC1-KT cells (IC50 >100 µM) compared to Cisplatin (IC50 = 17.3 µM).

  • The Selectivity Index (SI), calculated as (IC50 in normal cells / IC50 in cancer cells), is a key metric. A higher SI is desirable. The derivatives show a much better SI than Cisplatin, indicating they are more selective in killing cancer cells over normal cells.

Conclusion and Future Perspectives

This guide outlines a robust, self-validating framework for assessing the in vitro anticancer activity of 5-oxopyrrolidine compounds. By making informed choices in cell lines and viability assays, executing protocols with precision, and interpreting data through the lens of potency and selectivity, researchers can confidently identify promising lead candidates.

The initial determination of IC50 values is a critical first step. Positive results from these screens should be followed by more in-depth mechanistic studies, such as apoptosis assays (e.g., Annexin V staining), cell cycle analysis, and investigation of potential molecular targets through techniques like molecular docking.[3] Furthermore, transitioning from 2D monolayer cultures to more physiologically relevant 3D spheroid models can provide a better prediction of in vivo efficacy.[3][6][22] By following this structured and scientifically rigorous approach, the full therapeutic potential of the 5-oxopyrrolidine scaffold can be systematically explored and validated.

References

A Comparative Guide to the Cross-Validation of Novel 5-Oxopyrrolidines for BACE-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Challenge of Targeting BACE-1 in Alzheimer's Disease

The β-site amyloid precursor protein (APP) cleaving enzyme 1, or BACE-1, remains a pivotal and highly validated therapeutic target in the fight against Alzheimer's disease (AD).[1][2] As the rate-limiting enzyme in the amyloidogenic pathway, BACE-1 initiates the production of the amyloid-β (Aβ) peptides that subsequently aggregate into the neurotoxic plaques characteristic of AD.[3][4][5] Consequently, the development of potent and selective BACE-1 inhibitors has been a primary goal for disease-modifying therapies.

However, the path to a clinically successful BACE-1 inhibitor has been fraught with challenges. Numerous candidates have failed in late-stage clinical trials due to a lack of efficacy or significant mechanism-based side effects.[1] These setbacks underscore a critical lesson: potent enzymatic inhibition alone is insufficient. A successful therapeutic agent must exhibit high selectivity, possess favorable pharmacokinetic properties to cross the blood-brain barrier, and maintain its activity within the complex cellular milieu without disrupting other vital physiological processes.[6][7]

This guide provides a comprehensive framework for the rigorous cross-validation of a novel class of potential BACE-1 inhibitors: 5-oxopyrrolidines . While this scaffold has been explored for various biological activities, its potential in AD is nascent.[8] We will compare its hypothetical performance against established inhibitor classes and detail the essential, self-validating experimental workflows required to build a compelling case for any new chemical entity targeting BACE-1.

The BACE-1 Processing Pathway: A Critical Therapeutic Juncture

To appreciate the significance of BACE-1 inhibition, one must first understand its role in APP processing. APP can be cleaved by two competing pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by BACE-1. Inhibition of BACE-1 is designed to shift the equilibrium toward the benign non-amyloidogenic pathway, thereby reducing the production of toxic Aβ peptides.

BACE1_Pathway cluster_membrane Cell Membrane cluster_processing APP Amyloid Precursor Protein (APP) BACE1 BACE-1 (β-Secretase) APP->BACE1 Amyloidogenic Pathway Alpha α-Secretase APP->Alpha Non-Amyloidogenic Pathway sAPPb sAPPβ BACE1->sAPPb C99 C99 Fragment BACE1->C99 sAPPa sAPPα (Neuroprotective) Alpha->sAPPa C83 C83 Fragment Alpha->C83 Gamma γ-Secretase Complex Ab Aβ Peptide (Neurotoxic) Gamma->Ab AICD AICD Gamma->AICD P3 p3 Peptide Gamma->P3 C99->Gamma C83->Gamma

Caption: Competing proteolytic pathways for APP processing.

Part 1: Primary Screening via In Vitro FRET Assay

The initial step in evaluating any new compound library is a robust, high-throughput primary screen. For BACE-1, a Förster Resonance Energy Transfer (FRET) assay is the industry standard. This method utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE-1 separates the pair, leading to a measurable increase in fluorescence.[9]

Detailed Protocol: BACE-1 FRET Inhibition Assay

This protocol is designed as a self-validating system with appropriate controls to ensure data integrity.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5. The acidic pH is critical as it mimics the endosomal environment where BACE-1 is most active.

    • BACE-1 Enzyme: Recombinant human BACE-1, diluted in assay buffer to a final concentration of ~7.5-10 ng/µl.[10]

    • FRET Substrate: A specific BACE-1 peptide substrate with a fluorescent donor and quencher, diluted in assay buffer.

    • Test Compounds: Novel 5-oxopyrrolidines and reference inhibitors are serially diluted in a suitable solvent (e.g., DMSO), then further diluted in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Assay Plate Setup (96-well format):

    • Blank Wells (No Enzyme): 90 µl Assay Buffer + 10 µl Diluent Solution (e.g., 1% DMSO in buffer).

    • Positive Control (100% Activity): 70 µl Master Mix (Substrate in Buffer) + 10 µl Diluent Solution + 20 µl diluted BACE-1 Enzyme.

    • Test Inhibitor Wells: 70 µl Master Mix + 10 µl of each Test Compound dilution + 20 µl diluted BACE-1 Enzyme.

  • Execution & Measurement:

    • Pre-incubate the plate with compounds and substrate for 15 minutes at 37°C.[11]

    • Initiate the reaction by adding the BACE-1 enzyme solution.

    • Measure fluorescence immediately in kinetic mode using a microplate reader (Excitation: 320 nm, Emission: 405 nm) for at least 20 minutes.[10] The rate of fluorescence increase (slope) is proportional to BACE-1 activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Visualizing the Primary Screening Workflow

Screening_Workflow cluster_prep Preparation cluster_assay FRET Assay cluster_analysis Data Analysis Compound_Lib Compound Library (5-Oxopyrrolidines) Serial_Dil Serial Dilutions Compound_Lib->Serial_Dil Plate_Setup Prepare 96-Well Plate (Controls & Samples) Serial_Dil->Plate_Setup Pre_Incubate Pre-incubate Plate (15 min, 37°C) Plate_Setup->Pre_Incubate Add_Enzyme Initiate with BACE-1 Pre_Incubate->Add_Enzyme Kinetic_Read Kinetic Fluorescence Reading (Ex: 320nm, Em: 405nm) Add_Enzyme->Kinetic_Read Calc_Inhibition Calculate % Inhibition Kinetic_Read->Calc_Inhibition IC50_Curve Generate Dose-Response Curve Calc_Inhibition->IC50_Curve Identify_Hits Identify Hits (IC50 < Threshold) IC50_Curve->Identify_Hits

Caption: High-throughput screening workflow for BACE-1 inhibitors.

Part 2: Comparative Analysis of Inhibitory Potency

A potent "hit" from the primary screen is only the first step. To gauge its potential, the inhibitory activity of our novel 5-oxopyrrolidines must be benchmarked against other well-characterized classes of BACE-1 inhibitors. This objective comparison provides crucial context for lead prioritization.

Inhibitor ClassExample CompoundBACE-1 IC50 (nM)Selectivity vs. BACE-2Selectivity vs. Cathepsin DKey Characteristics
5-Oxopyrrolidines (Hypothetical) Lead Candidate 5-OXO-A 45 nM ~50-fold >1000-fold Small molecular weight, potential for good CNS penetration.
Acyl GuanidinesCompound 37[12]3.2 nM (Ki)VariableModerate to HighPotent but can suffer from P-glycoprotein efflux.[12]
AminothiazinesCompound 15[12]8 nMGoodHighImproved potency over earlier iterations, but may have metabolic instability.[12]
PeptidomimeticsOM99-2[6]1.6 nM (Ki)LowLowHigh potency but generally poor pharmacokinetic properties and BBB penetrance.[6][13]
Elenbecestat (Clinical)Elenbecestat~2-5 nMHighHighAdvanced to clinical trials; provides a benchmark for drug-like properties.[14]

This table includes hypothetical data for 5-oxopyrrolidines to illustrate the comparative framework.

Part 3: The Cross-Validation Funnel - From Hit to Validated Lead

True confidence in a lead compound comes from a multi-tiered cross-validation process designed to systematically challenge its potency, specificity, and biological relevance. This "funnel" approach ensures that only the most promising candidates advance, saving time and resources.

Tier 1: Specificity and Selectivity Profiling

Off-target inhibition is a primary cause of adverse effects. BACE-1 inhibitors must be highly selective, particularly against the closely related homolog BACE-2 and other brain-abundant aspartic proteases like Cathepsin D.[6][15]

  • BACE-2 Inhibition Assay: The FRET assay protocol is repeated using recombinant BACE-2 enzyme. A high IC50 value for BACE-2 relative to BACE-1 indicates good selectivity.

  • Cathepsin D Assay: A similar fluorometric assay is performed against Cathepsin D. High selectivity (>1000-fold) is desirable to avoid lysosomal dysfunction.

Tier 2: Cellular Activity Confirmation

An inhibitor must be able to cross the cell membrane and engage its target in the appropriate subcellular compartment (the endosome).

  • Cellular Aβ Reduction Assay: A neuronal cell line (e.g., SH-SY5Y) overexpressing human APP is treated with the inhibitor. After incubation, the amount of Aβ40/42 secreted into the cell culture medium is quantified using ELISA. A dose-dependent reduction in Aβ levels confirms target engagement in a living system.

Tier 3: Mechanism of Inhibition (MoI) Studies

Understanding how a compound inhibits the enzyme provides insight for future optimization.

  • Enzyme Kinetics: By measuring reaction rates at varying concentrations of both substrate and inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically achieved through Lineweaver-Burk or Michaelis-Menten plot analysis.

Visualizing the Cross-Validation Logic

Caption: A logical funnel for BACE-1 inhibitor cross-validation.

Conclusion and Future Outlook

The development of a successful BACE-1 inhibitor for Alzheimer's disease requires a paradigm of rigorous, multi-faceted validation. As we have outlined with the hypothetical case of novel 5-oxopyrrolidines, the journey from an initial hit to a viable lead candidate is a systematic process of elimination and confirmation. It begins with potent in vitro activity, is strengthened by objective comparison to known standards, and is ultimately established through a stringent cross-validation funnel that confirms selectivity and cellular efficacy.

This comprehensive approach ensures that only compounds with the highest probability of success—those that are not only potent but also specific and biologically active—are advanced into costly and time-consuming preclinical and clinical development. By adhering to this self-validating logic, researchers can more effectively navigate the complexities of BACE-1 inhibitor design and increase the chances of delivering a truly disease-modifying therapy for Alzheimer's patients.

References

A Comparative Guide to the Synthesis of Enantiomerically Enriched Pyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chiral Pyrrolidine-3-Carboxylic Acids

Enantiomerically enriched pyrrolidine-3-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry and drug development. Their rigid, five-membered ring structure, combined with the stereospecific placement of the carboxylic acid and amine functionalities, provides an ideal framework for designing molecules that can interact with biological targets with high affinity and selectivity. These compounds are key building blocks in the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and receptor agonists.[1][2][3] For instance, derivatives of (R)-pyrrolidine-3-carboxylic acid are integral to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4]

The growing demand for enantiopure pyrrolidine-3-carboxylic acids has spurred the development of diverse and innovative synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into the underlying principles, experimental considerations, and relative merits of each approach. We will delve into chiral pool synthesis, asymmetric organocatalysis, transition-metal catalysis, and the emerging field of biocatalysis, providing detailed protocols and comparative data to aid researchers in selecting the optimal route for their specific needs.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis is a powerful and often straightforward strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[4] This approach elegantly bypasses the need for asymmetric induction or chiral resolution, directly translating the chirality of the starting material to the final product. For pyrrolidine-3-carboxylic acids, two of the most common starting points are commercially available (R)- or (S)-pyrrolidine-3-carboxylic acid itself and the versatile L- or D-pyroglutamic acid.

The primary advantage of this methodology lies in its efficiency and predictability. The core chiral scaffold is pre-formed, and the synthetic challenge is reduced to the functionalization of the existing molecule. The secondary amine and carboxylic acid groups on the pyrrolidine ring offer orthogonal handles for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures with a high degree of stereocontrol.[4]

Experimental Protocol: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid

A common first step in the functionalization of pyrrolidine-3-carboxylic acid is the protection of the secondary amine, often as a tert-butyloxycarbonyl (Boc) carbamate. This protocol is a foundational procedure for many chiral pool-based syntheses.[4]

Materials:

  • (R)-Pyrrolidine-3-carboxylic acid

  • Dioxane

  • 1N Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diethyl ether

  • 3N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide.

  • Di-tert-butyl dicarbonate dissolved in dioxane is added to the solution at room temperature.

  • The reaction mixture is stirred for 1.5 hours.

  • Following the reaction, the mixture is diluted with diethyl ether, and the organic phase is washed with 1N NaOH.

  • The aqueous phase is then carefully acidified with 3N HCl and extracted with diethyl ether.

  • The combined ether extracts are washed, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[4]

Asymmetric Organocatalysis: The Atom-Economical Approach

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering a green and efficient alternative to metal-based catalysts. In the context of pyrrolidine-3-carboxylic acid synthesis, organocatalytic asymmetric Michael additions have proven particularly effective.[2][5] This approach constructs the pyrrolidine ring from acyclic precursors in a highly stereocontrolled manner, often with high atom economy.[2]

The core principle involves the reaction of a Michael acceptor, such as a 4-oxo-2-enoate, with a nucleophile, like a nitroalkane, in the presence of a chiral organocatalyst.[2][5] The catalyst, often a derivative of a natural amino acid, creates a chiral environment that directs the approach of the reactants, leading to the formation of one enantiomer in excess.

A significant advantage of this method is the ability to generate highly functionalized pyrrolidine precursors in a single stereodefined step. For example, the organocatalytic Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates can produce precursors that are readily converted to 5-alkyl-substituted pyrrolidine-3-carboxylic acids in just two steps with excellent enantioselectivity.[2][5]

Mechanism of Organocatalytic Michael Addition

The catalytic cycle typically proceeds through the formation of a nucleophilic enamine between the organocatalyst and the Michael donor. The carboxylic acid functionality on the catalyst can act as a proton shuttle, activating the Michael acceptor and facilitating the reaction. The chiral scaffold of the catalyst then dictates the facial selectivity of the addition, leading to the observed enantioselectivity.

Experimental Protocol: Organocatalytic Synthesis of a 5-Methylpyrrolidine-3-Carboxylic Acid Precursor

This protocol describes the synthesis of a precursor to (3R,5R)-5-methylpyrrolidine-3-carboxylic acid via an organocatalytic Michael addition.[2][6]

Materials:

  • (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (as the organocatalyst)

  • 4-Oxo-2-enoate

  • Nitroalkane

  • Anhydrous solvent (e.g., toluene)

  • Co-catalyst (e.g., benzoic acid, optional)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the organocatalyst (e.g., (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, 10 mol%).

  • Add the 4-oxo-2-enoate (1.0 equivalent) and the nitroalkane (1.2 equivalents).

  • If necessary, add a co-catalyst (10 mol%).

  • The reaction can be performed in a minimal amount of anhydrous solvent or neat.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, the product is purified by silica gel column chromatography.

The resulting Michael adduct can then be subjected to reductive cyclization to afford the desired 5-methylpyrrolidine-3-carboxylic acid.[2]

Transition-Metal Catalysis: Powerful and Versatile

Transition-metal catalysis offers a plethora of powerful methods for the synthesis of enantiomerically enriched pyrrolidines. These methods are often characterized by high efficiency and the ability to construct complex molecular architectures from simple starting materials. Key strategies include asymmetric hydrogenation and various cycloaddition reactions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a well-established and highly effective method for the enantioselective reduction of prochiral olefins. In the synthesis of pyrrolidine-3-carboxylic acids, this can be applied to a suitably substituted pyrrole or dihydropyrrole precursor. The choice of a chiral metal catalyst, typically based on rhodium or ruthenium with a chiral phosphine ligand, is crucial for achieving high enantioselectivity.[7] This approach can deliver the desired product with very high enantiomeric excess, often exceeding 98% ee.[7]

Experimental Protocol: Asymmetric Hydrogenation of a Dihydropyrrole-3-Carboxylic Acid

This protocol is based on a patented process for the synthesis of a (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivative.[7]

Materials:

  • 1-Benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

  • [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (Ruthenium catalyst)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a glove box under an argon atmosphere, a stainless steel autoclave is charged with the dihydropyrrole substrate and the ruthenium catalyst in methanol.

  • The autoclave is sealed and pressurized with hydrogen gas (e.g., 40 bar).

  • The reaction is run at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20 hours).

  • After the reaction, the pressure is released, and the solvent is evaporated to yield the crude product.

[3+2] Cycloaddition Reactions

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a particularly powerful strategy for the construction of the pyrrolidine ring.[8] This method involves the reaction of an azomethine ylide, generated in situ, with a dipolarophile. The use of a chiral catalyst, often a copper or silver complex with a chiral ligand, controls the stereochemical outcome of the cycloaddition. Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has also been developed as a general and highly selective method for pyrrolidine synthesis.[9][10]

Rhodium-catalyzed [2+2+2] cycloadditions have also been employed for the synthesis of polysubstituted piperidines and can be adapted for pyrrolidine synthesis, offering a route to complex heterocyclic structures.[11]

Biocatalysis: The Green Frontier

Biocatalysis is increasingly recognized as a valuable tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. While still an emerging area for the direct synthesis of pyrrolidine-3-carboxylic acids, biocatalytic methods have shown great promise in the synthesis and resolution of related compounds.

Enzymes, such as amidases, have been successfully employed for the kinetic resolution of racemic pyrrolidine-2,5-dicarboxamides and the desymmetrization of their meso counterparts, yielding enantiomerically pure carboxylic acid derivatives.[12][13] This demonstrates the potential of enzymes to differentiate between enantiomers or prochiral faces of a molecule with high precision.

Furthermore, the deracemization of chiral amines using monoamine oxidases in combination with a chemical reducing agent is another biocatalytic strategy that could be adapted for the synthesis of enantiopure pyrrolidines.[14] While direct biocatalytic routes to pyrrolidine-3-carboxylic acids are still under development, the existing literature provides a strong proof-of-concept for the future application of enzymes in this field.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsTypical Enantioselectivity (% ee)
Chiral Pool Synthesis Readily available starting materials, predictable stereochemistry, straightforward functionalization.Limited to the chirality of the starting material, may require multiple steps for complex targets.Good to Excellent>99% (starting material dependent)
Asymmetric Organocatalysis Atom-economical, metal-free, mild reaction conditions, can generate complex structures in few steps.Catalyst loading can be high, optimization of reaction conditions may be required.Good to Excellent84-99%
Transition-Metal Catalysis High catalytic efficiency, broad substrate scope, access to diverse substitution patterns.Cost and toxicity of metal catalysts, may require inert atmosphere and anhydrous conditions.Good to Excellent94->99%
Biocatalysis High enantioselectivity, mild and environmentally friendly conditions, potential for novel transformations.Limited substrate scope for wild-type enzymes, may require enzyme engineering and optimization.Moderate to Good>99% (for resolutions)

Workflow Diagrams

Chiral Pool Synthesis Workflow

A Chiral Starting Material ((R)-Pyrrolidine-3-carboxylic acid) B Protection of Functional Groups (e.g., N-Boc protection) A->B C Functional Group Interconversion (e.g., amidation, esterification) B->C D Deprotection C->D E Final Product D->E

Caption: Chiral Pool Synthesis Workflow.

Asymmetric Organocatalysis Workflow

A Acyclic Precursors (4-Oxo-2-enoate + Nitroalkane) B Organocatalytic Asymmetric Michael Addition A->B C Chiral Michael Adduct B->C Chiral Organocatalyst D Reductive Cyclization C->D E Final Product D->E

Caption: Asymmetric Organocatalysis Workflow.

Conclusion and Future Outlook

The synthesis of enantiomerically enriched pyrrolidine-3-carboxylic acids is a dynamic field of research with a diverse array of synthetic strategies at the disposal of the modern chemist. Chiral pool synthesis offers a reliable and often expedient route, particularly when the target molecule is closely related to a readily available chiral starting material. For the de novo construction of the pyrrolidine ring, asymmetric organocatalysis and transition-metal catalysis provide powerful and versatile solutions, capable of generating a wide range of substitution patterns with high levels of stereocontrol.

Looking ahead, the continued development of novel organocatalysts and more efficient and selective transition-metal catalytic systems will undoubtedly expand the synthetic toolbox for accessing these important molecules. Furthermore, the burgeoning field of biocatalysis holds immense promise for the development of highly sustainable and selective enzymatic routes to enantiopure pyrrolidine-3-carboxylic acids and their derivatives. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources, but the methodologies outlined in this guide provide a solid foundation for any research program in this exciting area of organic chemistry.

References

The 5-Oxopyrrolidine Scaffold: A Comparative Guide to Evaluating Drug-Like Properties for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidinone ring, a privileged scaffold in medicinal chemistry, is a core component of numerous approved pharmaceuticals, including the nootropic nebracetam and the anticonvulsant ethosuximide.[1] Among its derivatives, substituted 5-oxopyrrolidines have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the journey from a biologically active "hit" to a viable drug candidate is contingent on a thorough evaluation of its drug-like properties. This guide provides a comprehensive framework for assessing these properties in substituted 5-oxopyrrolidines, offering a comparative analysis of different substitution patterns and their impact on key pharmacokinetic and physicochemical parameters. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure the generation of robust and reliable data for your drug discovery program.

The Critical Role of Drug-Like Properties

The failure rate of drug candidates in clinical trials remains a significant challenge in pharmaceutical research and development. A primary contributor to this attrition is unfavorable pharmacokinetic and safety profiles, often stemming from suboptimal drug-like properties.[3] Therefore, a proactive and early assessment of these characteristics is paramount. This guide will focus on two key pillars of drug-likeness evaluation: physicochemical properties as predictors of oral bioavailability (Lipinski's Rule of Five) and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays.

Physicochemical Properties: Decoding Oral Bioavailability with Lipinski's Rule of Five

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" provides a set of simple heuristics to predict the likelihood of a compound being orally bioavailable.[3][4] These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. While not a rigid set of rules, they provide an invaluable framework for prioritizing compounds during lead optimization. The key parameters are:

  • Molecular Weight (MW) < 500 Da: Lower molecular weight is generally associated with better permeability across biological membranes.

  • LogP < 5: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An optimal LogP is crucial for balancing solubility in aqueous environments (like the gastrointestinal tract) and lipid membranes (for absorption).[5]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

Excessive hydrogen bonding capacity can hinder membrane permeability.

Comparative Analysis of Substituted 5-Oxopyrrolidines

To illustrate the application of these principles, let's consider two hypothetical series of substituted 5-oxopyrrolidines and their predicted physicochemical properties.

Compound SeriesRepresentative SubstituentsPredicted MW (Da)Predicted LogPPredicted HBDPredicted HBARule of Five Compliance
Series A Small alkyl/aryl groups at N-1 and C-3250 - 4502.0 - 4.51 - 33 - 5Compliant
Series B Bulky, polar substituents with multiple heteroatoms> 500< 1.0 or > 5.0> 5> 10Non-compliant

This table highlights how substitution patterns can significantly influence a compound's adherence to Lipinski's guidelines. Series A, with its more conservative substitutions, is more likely to possess favorable oral bioavailability. In contrast, the modifications in Series B, while potentially enhancing target affinity, may compromise its drug-like properties.

In Vitro ADMET Profiling: A Deeper Dive into Pharmacokinetics and Safety

While physicochemical properties offer valuable predictive power, experimental evaluation of ADMET properties is essential for a comprehensive understanding of a compound's potential. Here, we outline key in vitro assays and their underlying principles.

Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelium.[6][7] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, providing a robust system to assess a compound's intestinal permeability.

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis & Data Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a confluent monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity culture->teer prep Wash monolayer and add buffer teer->prep add_compound Add test compound to apical (A) or basolateral (B) side prep->add_compound incubate Incubate at 37°C with gentle shaking add_compound->incubate sample Collect samples from the receiver chamber at timed intervals incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms papp Calculate Apparent Permeability Coefficient (Papp) lcms->papp efflux Determine Efflux Ratio (Papp B-A / Papp A-B) papp->efflux

Caption: Workflow for the Caco-2 permeability assay.

Interpretation of Results:

  • High Papp (>10 x 10⁻⁶ cm/s): Suggests good intestinal absorption.

  • Low Papp (<2 x 10⁻⁶ cm/s): May indicate poor absorption.

  • Efflux Ratio > 2: Suggests the compound may be a substrate for efflux transporters like P-glycoprotein, which can limit its absorption.

Metabolic Stability Assessment: Liver Microsomes and Hepatocytes

The liver is the primary site of drug metabolism. In vitro assays using liver microsomes or hepatocytes can provide crucial insights into a compound's metabolic stability.[8][9]

  • Liver Microsomes: These are subcellular fractions containing phase I metabolic enzymes, primarily cytochrome P450s (CYPs).[10][11] They are useful for assessing a compound's susceptibility to oxidative metabolism.

  • Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolic enzymes, offering a more comprehensive picture of hepatic metabolism.[12]

  • Preparation: Prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system (cofactor for CYP enzymes), and buffer in a 96-well plate.[11]

  • Initiation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

CompoundSubstitution PatternIn Vitro Half-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Stability
Compound A-1 N-benzyl, C-3-ester> 60< 10High
Compound A-2 N-phenyl, C-3-amide2545Moderate
Compound B-1 N-(4-methoxyphenyl), C-3-hydrazone< 10> 100Low

This data suggests that the ester-containing compound (A-1) is significantly more stable than the hydrazone-containing compound (B-1), likely due to the latter being more susceptible to metabolic degradation.

Cytotoxicity Assessment: Gauging Potential for Toxicity

Early assessment of a compound's potential to induce cell death is crucial for identifying potential safety liabilities. In vitro cytotoxicity assays are a fundamental tool for this purpose.[13]

MTT_Workflow cluster_cell_culture Cell Seeding & Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate add_compound Treat cells with varying concentrations of the test compound seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine the IC50 value (concentration for 50% inhibition) calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14]

CompoundTarget Cancer Cell LineIC50 (µM)[2]Selectivity (Non-cancerous vs. Cancerous cells)
Compound 18 A549 (Lung Cancer)PotentFavorable
Compound 21 A549 (Lung Cancer)Most PotentFavorable
Cisplatin (Control) A549 (Lung Cancer)Standard-

Recent studies have shown that certain 5-oxopyrrolidine derivatives, such as compounds 18 and 21, exhibit potent anticancer activity against A549 lung cancer cells, with favorable selectivity over non-cancerous cells.[2]

Conclusion: A Roadmap for Success

The evaluation of drug-like properties is an indispensable component of modern drug discovery. For the promising class of substituted 5-oxopyrrolidines, a systematic approach that combines in silico predictions with robust in vitro assays is essential for identifying candidates with the highest probability of clinical success. By understanding the interplay between chemical structure and ADMET properties, and by employing the validated experimental protocols outlined in this guide, researchers can make more informed decisions, ultimately accelerating the development of novel and effective therapeutics based on the versatile 5-oxopyrrolidine scaffold.

References

Safety Operating Guide

Guide to the Proper Disposal of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid (CAS No. 133747-57-6). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. The causality behind each step is explained to foster a culture of safety and responsibility within the research environment.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system[1][2][3].

According to Safety Data Sheets (SDS), this chemical is accompanied by specific GHS Hazard and Precautionary statements that dictate its handling and disposal protocols.

Table 1: GHS Hazard Profile

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1][2]
Acute toxicity, oralH302Harmful if swallowed[2][3]

The fundamental principle governing the disposal of this compound is Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant [1][2]. This explicitly prohibits disposal via standard laboratory drains or general waste streams[1][3].

Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE must be worn at all times when handling this compound, especially during disposal procedures. The use of appropriate PPE is a primary control measure to prevent hazardous exposure[4][5].

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices[3].

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles[1][5].

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered[1].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved/certified respirator[6]. All handling of the solid material should ideally occur within a chemical fume hood to ensure proper ventilation[7].

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood[3].

  • Contain the Spill: Prevent the spill from spreading or entering drains[1][3].

  • Absorb and Collect: For a solid spill, carefully sweep or vacuum the material into a suitable, closed container for disposal, avoiding dust formation[3][5]. Do not use water to clean up, as this could spread contamination.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a planned, systematic approach to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA[8][9][10].

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management[11][12].

  • Action: Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels).

  • Causality: This is a solid, non-reactive organic acid. It must be segregated from bases, strong oxidizing agents, and other incompatible chemical waste streams to prevent dangerous reactions within the waste container[13]. Keep solid and liquid waste separate[12].

Step 2: Container Selection

The integrity of the waste container is essential to prevent leaks and exposure[4].

  • Action: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, in good condition, and compatible with the chemical[12].

  • Causality: A robust, chemically compatible container ensures that the waste is securely contained during storage and transport, preventing environmental release or accidental exposure. The container must remain sealed unless waste is being added[4][14].

Step 3: Waste Labeling

Accurate labeling is a regulatory requirement and critical for safety[11][15].

  • Action: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"[13].

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazards: "Irritant," "Harmful if Swallowed."

    • The accumulation start date (the date the first piece of waste is added to the container)[13].

    • The name of the Principal Investigator or laboratory contact.

  • Causality: Clear labeling prevents the accidental mixing of incompatible wastes, informs personnel of the container's contents and associated hazards, and is mandated by OSHA and EPA regulations[4][15].

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending disposal.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[14]. This area should be under the control of laboratory personnel.

  • Causality: Storing waste in a designated SAA ensures it is managed safely and does not exceed regulatory volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste)[14]. The SAA should have secondary containment to mitigate spills[12].

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Action: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Causality: Hazardous waste must be disposed of through a licensed hazardous waste disposal company that will handle, transport, and dispose of the material according to all federal, state, and local regulations, typically via incineration or another approved treatment method[11][16][17]. This "cradle-to-grave" responsibility ensures the waste is managed safely until its ultimate fate is documented[10].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Accumulation & Disposal A Identify Chemical: This compound B Consult SDS & Assess Hazards (Irritant, Harmful) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Generate Waste (Unused chemical, contaminated items) C->D E Select Compatible Container (HDPE or Glass, sealed) D->E F Label Container Correctly ('Hazardous Waste', Full Name, Hazards) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Contact EHS for Pickup H->I J Transfer to Licensed Waste Disposal Facility I->J

Caption: Workflow for compliant disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. While these molecules, such as 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid (CAS No. 133747-57-6), are pivotal for discovery, they also present hazards that necessitate a rigorous and informed approach to safety.[1][2][3] This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the principles of chemical causality and risk mitigation. Our objective is to empower researchers with the knowledge to not only use Personal Protective Equipment (PPE) but to understand the rationale behind its selection and application, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Adversary

This compound is a compound that demands respect. According to available safety data, it is classified as harmful and an irritant.[4][5] A thorough understanding of its hazard profile is the first step in constructing an effective safety protocol.

Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][6]

These classifications indicate that the compound poses a multi-route exposure risk. The primary dangers are acute toxicity upon ingestion, skin contact, or inhalation, as well as significant irritation to the skin, eyes, and respiratory system.[4][5][6] Therefore, our PPE strategy must create a comprehensive barrier against these entry points.

The Core of Protection: A Multi-Layered PPE Strategy

A one-size-fits-all approach to PPE is insufficient. The selection of equipment must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE, stratified by the nature of the laboratory operation.

Operation Eye & Face Protection Skin & Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is recommended due to the risk of dust generation.[7]Nitrile gloves (inspect before use and change if contaminated). A fully buttoned, chemical-resistant lab coat.[7][8]Work must be conducted in a certified chemical fume hood to control dust. If a hood is unavailable, a NIOSH-approved N95 respirator is the minimum requirement.[7][9]
Solution Preparation & Transfers Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes (>50 mL) or during heating.[7]Chemical-resistant gloves (nitrile or butyl rubber).[9] A chemical-resistant apron over a lab coat for added protection against splashes.All operations should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[6][7]
Running Reactions & Workup Chemical splash goggles and a face shield are mandatory, especially for reactions under pressure or with a risk of splashing.[7]Heavy-duty nitrile or butyl rubber gloves. A chemical-resistant lab coat. Fully enclosed shoes are required.[7][9]A certified chemical fume hood is required.[6]
Spill Cleanup Full-face respirator with appropriate cartridges, or chemical splash goggles and a face shield at a minimum for small spills.[9]Chemical-resistant suit or coveralls.[10] Double-gloving with chemical-resistant outer gloves. Chemical-resistant boots.A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[11]

Operational Plan: From Preparation to Disposal

Safe handling is a procedural workflow. Each step must be executed with precision to ensure containment and minimize exposure.

Pre-Handling Safety Workflow

The following diagram illustrates the essential preparatory steps before any manipulation of the compound.

Caption: Pre-Handling Safety and Preparation Workflow.

Step-by-Step Handling Protocol
  • Donning PPE : Put on PPE in the designated area, ensuring a proper fit. This should be done in the following order: lab coat, respiratory protection (if required), eye/face protection, and finally gloves.[7]

  • Chemical Handling : Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation risk.[6][7] Use non-sparking tools for solid transfers.[12]

  • Post-Handling : After handling, wipe down the work surface with an appropriate decontaminating solution.

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the face shield/goggles, lab coat, and respirator (if used).[7]

  • Hygiene : Wash hands and forearms thoroughly with soap and water after removing PPE.[5][6][13] Do not eat, drink, or smoke in the laboratory area.[4][13]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing.[13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][14] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[14]
Inhalation Move the individual to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[13][14] Seek immediate medical attention.[14]

Spill Response Logic

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill (<10g / <100mL) Assess->SmallSpill Minor LargeSpill Large Spill (>10g / >100mL) Assess->LargeSpill Major DonPPE Don Appropriate Spill-Level PPE SmallSpill->DonPPE CallEHS Call Emergency Health & Safety LargeSpill->CallEHS Contain Contain Spill with Inert Absorbent DonPPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Waste into Labeled Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Decision workflow for chemical spill response.

Disposal Plan: Responsible Lifecycle Management

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation : All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.[7]

  • Containerization : Collect solid waste in a dedicated, clearly labeled hazardous waste container.[7] Unused or unwanted compound must also be disposed of as hazardous waste.

  • Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental regulations.[8] The compound should not be emptied into drains or waterways.[5][6] A common method is to dissolve the material in a combustible solvent and incinerate it in a licensed facility equipped with an afterburner and scrubber.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 2
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.